5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol
Description
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Properties
IUPAC Name |
5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-6-4-3-8-2-1-5(4)9-7(12)10-6/h8H,1-3H2,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYDPTCCORGDKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol
The following technical guide is structured to provide an authoritative, deep-dive analysis of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol scaffold. It synthesizes chemical theory, practical synthesis, and medicinal application into a cohesive narrative for drug discovery professionals.
A Privileged Scaffold for Kinase Inhibition and Antifolate Therapeutics [1]
Executive Summary
The compound 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol (often utilized in its stable tautomeric form, the 2,4(1H,3H)-dione ) represents a critical bicyclic heterocycle in modern medicinal chemistry. Structurally distinct from its isomer pyrido[2,3-d]pyrimidine, this [4,3-d] scaffold offers a unique vector for solubilizing groups via the piperidine nitrogen (N-6), while the pyrimidine dione face mimics the hydrogen-bonding motifs of uracil and thymine.
This guide details the structural logic, validated synthetic pathways, and therapeutic utility of this scaffold, specifically addressing its role as a hinge-binding motif in kinase inhibitors (e.g., ERK, EGFR) and its utility in fragment-based drug design (FBDD).
Chemical Identity & Structural Dynamics[2][3]
Nomenclature and Tautomerism
While formally named a 2,4-diol , the compound predominantly exists as the 2,4-dione (uracil-like) tautomer in both solid state and neutral aqueous solution. This distinction is vital for molecular modeling and docking studies, where the dione form acts as a donor-acceptor-donor (D-A-D) system.[2]
Key Parameters:
-
CAS Number: 157327-49-6 (dihydrochloride salt)[2]
-
Molecular Formula: C₇H₉N₃O₂
-
Molecular Weight: 167.17 g/mol
-
pKa: ~9.5 (uracil-like NH deprotonation), ~5.2 (piperidine NH protonation)
Tautomeric Equilibrium Visualization
The following diagram illustrates the equilibrium between the diol (aromatic) and dione (stable) forms, highlighting the proton transfer sites critical for binding affinity.
Figure 1: Tautomeric equilibrium favoring the 2,4-dione species, which presents specific Hydrogen Bond Donor (HBD) and Acceptor (HBA) motifs.
Synthetic Methodology
The synthesis of the [4,3-d] isomer requires precise regiochemical control to avoid the formation of the [3,4-d] isomer. The most robust route utilizes 1-benzyl-4-oxopiperidine-3-carboxylate as the key precursor.[2] The nitrogen position in the starting piperidone dictates the final fusion geometry.
Retrosynthetic Analysis
-
Target: 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-dione.[2]
-
Precursors: Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate + Urea.[2]
-
Mechanism: Cyclocondensation driven by base (alkoxide).
Validated Synthetic Protocol
Step 1: Formation of the Bicyclic Core This protocol yields the N-benzyl protected intermediate, which is commonly stored due to its superior stability compared to the free amine.
Reagents:
-
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (1.0 equiv)[2]
-
Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe) (2.5 equiv)
-
Solvent: Absolute Ethanol (EtOH)
Workflow:
-
Preparation: Dissolve Sodium metal in absolute EtOH to generate fresh NaOEt under N₂ atmosphere.
-
Addition: Add Urea followed by Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate dropwise to the ethoxide solution.
-
Cyclization: Reflux the mixture (75–80°C) for 24–48 hours. Monitor by LC-MS (Target M+H ≈ 258 for benzyl derivative).[2][3]
-
Workup: Concentrate the solvent in vacuo. Dissolve the residue in a minimum amount of water.
-
Precipitation: Acidify carefully with 2M HCl to pH ~4–5. The product precipitates as a white/off-white solid.[2]
-
Purification: Filter, wash with cold water and diethyl ether. Recrystallize from EtOH/Water if necessary.
Step 2: Deprotection (Optional) To obtain the free secondary amine (the title compound):
-
Conditions: H₂ (1 atm), 10% Pd/C, MeOH/Acetic Acid, RT, 12h.
-
Result: 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-dione.
Synthetic Pathway Diagram
Figure 2: Regioselective synthesis of the [4,3-d] scaffold from 4-piperidone derivatives.
Medicinal Chemistry Applications
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol scaffold is a "privileged structure" due to its ability to present hydrogen bonding motifs in a specific geometry while offering a solubilizing vector (the piperidine ring) that projects into the solvent front of the protein binding pocket.
Structural Activity Relationships (SAR)
-
The Dione Face (C2/C4): Functions as the primary binding interface for the ATP-binding site of kinases (Hinge Region).
-
C2-O/NH: Hydrogen bond acceptor/donor.
-
C4-O: Hydrogen bond acceptor.
-
-
The Piperidine Nitrogen (N6): The critical vector for diversification.
-
Substitution: Alkylation or acylation at N6 allows the introduction of "tail" groups to probe the ribose pocket or solvent channel.
-
Solubility: The basicity of N6 (if left as amine or alkylamine) significantly enhances aqueous solubility compared to fully aromatic quinazolines.
-
Biological Targets
| Target Class | Mechanism of Action | Role of Scaffold |
| Kinases (ERK, EGFR) | ATP-Competitive Inhibition | The dione mimics the adenine ring of ATP, forming H-bonds with the hinge region backbone (e.g., Met, Glu residues).[2] |
| HSP90 | N-Terminal Domain Inhibition | Mimics the resorcinol or purine ring systems found in classic HSP90 inhibitors.[2] |
| Viral Entry (SARS-CoV-2) | Spike Protein Interaction | Recent screens identified dihydropyrido-pyrimidine derivatives as inhibitors of viral entry, likely via stabilization of the prefusion spike conformation.[2] |
Comparison with Isomers
It is critical to distinguish the [4,3-d] isomer from the [2,3-d] isomer (7-deazapteridine analogs).
-
[4,3-d]: Nitrogen at position 6 (para to fusion). Linear vector.
-
[2,3-d]: Nitrogen at position 8 (ortho to fusion). Bent vector.
-
Implication: The [4,3-d] scaffold provides a more extended geometry, often preferred when reaching deep into hydrophobic back-pockets of enzymes.
Experimental Characterization Data
When synthesizing or sourcing this compound, the following physicochemical data serves as the standard for quality control.
Physicochemical Properties[3]
-
Appearance: White to pale yellow crystalline powder.
-
Solubility:
-
High: DMSO, DMF, dilute aqueous acid/base.
-
Low: Water (neutral pH), Diethyl ether, Hexane.
-
-
Melting Point: >250°C (often decomposes).
Spectral Fingerprint (Expected)
-
¹H NMR (DMSO-d₆):
-
δ 10.8–11.2 ppm (s, 1H, NH imide).
-
δ 10.5 ppm (s, 1H, NH amide).
-
δ 3.8–4.0 ppm (s, 2H, C5-H, benzylic-like).
-
δ 2.8–3.1 ppm (t, 2H, C7-H).
-
δ 2.4–2.6 ppm (t, 2H, C8-H).
-
Note: In the N-benzyl derivative, aromatic signals (7.2–7.4 ppm) and the benzylic methylene singlet (3.6 ppm) will be present.
-
References
-
Synthesis of Pyrido[4,3-d]pyrimidines
- Source: "Substituted Bicyclic Heterocyclic Compounds.
- Context: Detailed experimental procedure for the synthesis of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol from methyl 1-benzyl-4-oxopiperidine-3-carboxyl
-
Kinase Inhibition (ERK/EGFR)
-
Antiviral Activity
-
Tautomerism & Properties
- Source: Sigma-Aldrich Product Specification for 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride.
- Context: Verification of chemical identity and salt forms available for research.
Sources
- 1. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 2. US8846656B2 - Tetrahydropyrido-pyridine and tetrahydropyrido-pyrimidine compounds and use thereof as C5a receptor modulators - Google Patents [patents.google.com]
- 3. 7-BENZYL-5,6,7,8-TETRAHYDROPYRIDO[3,4-D]PYRIMIDINE-2,4(1H,3H)-DIONE synthesis - chemicalbook [chemicalbook.com]
- 4. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 6. mdpi.com [mdpi.com]
Comprehensive Analysis: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol Scaffold
This technical guide provides a comprehensive analysis of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol scaffold, focusing on its chemical architecture, synthetic pathways, and medicinal utility.
Chemical Architecture & Tautomerism
The compound 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol (often referred to by its stable tautomer, the 2,4(1H,3H)-dione ) is a bicyclic heterocycle. It consists of a pyrimidine ring fused to a tetrahydropyridine ring.[1][2][3] This scaffold is a critical bioisostere for quinazolines and pteridines in drug discovery, offering a saturated "kink" that improves solubility and creates novel vector opportunities for side-chain attachment.
Structural Identity[4]
-
IUPAC Name: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol
-
Common Tautomer: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione
-
CAS Number (Dihydrochloride salt): 157327-49-6
-
Molecular Formula: C₇H₉N₃O₂
-
Molecular Weight: 167.17 g/mol
Tautomeric Equilibrium (Lactam-Lactim)
While nomenclature often cites the "diol" form, the compound exists predominantly in the "dione" (lactam) form in the solid state and in neutral aqueous solution. This equilibrium is governed by the high resonance stabilization of the amide-like linkages in the pyrimidine ring.
Key Structural Features:
-
H-Bond Donors/Acceptors: The N1 and N3 positions (in the dione form) act as hydrogen bond donors, while the carbonyl oxygens at C2 and C4 act as acceptors.
-
Basic Center: The secondary amine at position 6 (in the tetrahydropyridine ring) is basic (
), serving as a primary handle for functionalization or salt formation to improve solubility.
Synthetic Methodologies
The synthesis of the [4,3-d] isomer requires specific regiochemical control to ensure the nitrogen in the piperidine ring is correctly positioned relative to the pyrimidine fusion. The most robust route utilizes a Dieckmann condensation-like approach followed by cyclization with urea.
Primary Synthetic Route (The Piperidone Strategy)
This protocol describes the synthesis of the scaffold starting from N-protected piperidone carboxylates.
Reagents:
-
Starting Material: Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (or N-Boc analog).
-
Cyclizing Agent: Urea (for dione) or Thiourea (for 2-thioxo intermediate).
-
Base: Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe).
-
Solvent: Ethanol (EtOH) or Methanol (MeOH).[4]
Step-by-Step Protocol:
-
Condensation (Pyrimidone Formation):
-
Dissolve Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (1.0 eq) in anhydrous EtOH.
-
Add Urea (1.5 eq) and NaOEt (2.0 eq).
-
Reflux the mixture for 16–24 hours. The base facilitates the deprotonation of the urea and the
-keto ester, driving the condensation to form the pyrimidine ring. -
Mechanism:[5][6][7] Nucleophilic attack of urea nitrogen on the ester carbonyl, followed by intramolecular attack on the ketone carbonyl and dehydration.
-
Result: 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione.
-
-
Workup & Purification:
-
Cool reaction to room temperature.[4]
-
Neutralize with acetic acid or dilute HCl to precipitate the product (the dione is often insoluble in water/neutral organic solvents).
-
Filter the solid, wash with water and cold ethanol. Recrystallize from DMF/Ethanol if necessary.
-
-
Deprotection (N-Debenzylation):
-
Dissolve the intermediate in MeOH or AcOH.
-
Add Pd/C (10% w/w) catalyst.
-
Stir under
atmosphere (1–3 atm) at RT or 50°C for 12–24 hours. -
Filter through Celite to remove catalyst.
-
Concentrate filtrate to yield the target 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol (as the free amine or salt).
-
Alternative: The S-Methylisothiourea Route
For applications requiring substitution at the C-2 position, urea is replaced with S-methylisothiourea .
-
Condensation yields the 2-(methylthio)-4-one intermediate.
-
The methylthio group acts as a leaving group, displaceable by amines (nucleophilic aromatic substitution,
) to install diversity at the 2-position. -
Hydrolysis of the 2-methylthio group (using HCl/Dioxane) yields the 2,4-dione if the unsubstituted core is desired.
Medicinal Chemistry & SAR
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a versatile template in modern drug design, particularly for kinase inhibitors and receptor antagonists.
Structural Activity Relationships (SAR)
-
N-6 Position (Tetrahydropyridine Nitrogen):
-
Role: The most common point of diversification.
-
Effect: Acylation, alkylation, or arylation here modulates solubility, lipophilicity, and target affinity.
-
Example: In Smoothened (Smo) antagonists, bulky hydrophobic groups (e.g., substituted benzyls) at N-6 occupy a hydrophobic pocket in the receptor.
-
-
C-2 and C-4 Positions (Pyrimidine Ring):
-
Role: Hydrogen bonding interactions.
-
Effect: The dione motif mimics the donor-acceptor pattern of nucleobases (uracil). Replacing the oxygens with amines (via chlorination with
then ) converts the scaffold into a diaminopyrimidine, a classic kinase hinge-binding motif (e.g., similar to methotrexate or lapatinib cores).
-
Validated Therapeutic Targets
| Target | Mechanism | Role of Scaffold |
| Smoothened (Smo) | Hedgehog Pathway Antagonist | The scaffold acts as a rigid spacer, positioning hydrophobic tails to block the transmembrane tunnel of the GPCR [1].[7] |
| Axl/Mer Kinases | Tyrosine Kinase Inhibition | Derivatives function as ATP-competitive inhibitors. The pyrimidine N1/N3 interact with the kinase hinge region [2]. |
| VCP/p97 | ATPase Inhibition | The scaffold serves as a core to orient side chains that disrupt ATP hydrolysis in the D2 domain of p97 [3]. |
Analytical Characterization
Verification of the structure requires distinguishing the [4,3-d] isomer from the [3,4-d] isomer.
NMR Spectroscopy (¹H NMR in DMSO-d₆)
-
Methylene Protons:
-
C-5 Protons: Singlet (or split singlet) around
3.8–4.0 ppm. These are unique as they are flanked by the pyrimidine ring and the N-6 amine. -
C-7/C-8 Protons: Triplets around
2.6–3.0 ppm (C-8) and 2.9–3.2 ppm (C-7), typical of a piperidine ring.
-
-
Amide Protons: Broad singlets at
10.0–11.5 ppm ( and ), exchangeable with .
Mass Spectrometry
-
Ionization: ESI+ (Electrospray Ionization).
-
Parent Ion:
Da (for the free base). -
Fragmentation: Loss of
or retro-Diels-Alder cleavage of the tetrahydropyridine ring is often observed.
References
-
Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists. ACS Chemical Neuroscience. [2]
-
Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine Derivatives as VCP/p97 Inhibitors. Dove Medical Press.
-
Synthesis of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione. ChemicalBook.
Sources
- 1. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidines as novel class of potent and highly selective CaMKII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. yangresearchlab.org [yangresearchlab.org]
- 3. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-BENZYL-5,6,7,8-TETRAHYDROPYRIDO[3,4-D]PYRIMIDINE-2,4(1H,3H)-DIONE synthesis - chemicalbook [chemicalbook.com]
- 5. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol
Topic: Physicochemical properties of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol Content Type: Technical Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Process Engineers.
A Critical Analysis of Tautomerism, Solubility, and Synthetic Utility
Executive Summary
The compound 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol (CAS: 22266-88-2 for the dione tautomer) represents a privileged bicyclic scaffold in medicinal chemistry. Structurally analogous to a "fatty" uracil fused with a piperidine ring, it serves as a critical pharmacophore in the development of inhibitors for Smoothened (Smo) , Topoisomerase II , and KRAS-G12D .
This guide addresses a frequent source of experimental failure: the mischaracterization of its tautomeric state. While often cataloged as a "diol," experimental evidence confirms that the compound exists predominantly as the 2,4-dione (lactam) tautomer in both solid state and aqueous solution. This distinction dictates its solubility profile, pKa values, and reactivity.
Molecular Identity & Tautomeric Equilibrium[1][2][3]
The nomenclature "2,4-diol" is a formal designation derived from the aromatized pyrimidine ring. However, researchers must treat the molecule as 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione .
Tautomeric Dynamics
The pyrimidine ring possesses two potential hydroxyl groups at positions 2 and 4.[1][2] In polar solvents (H₂O, DMSO, MeOH), the lactam-lactim equilibrium heavily favors the dilactam (dione) form due to the high resonance stabilization energy of the amide-like linkages and solvent-solute hydrogen bonding.
Implication for Screening: Docking studies using the "diol" form (aromatic) may yield inaccurate binding poses. The "dione" form (with H-bond donors at N1 and N3) is the bioactive species in most kinase/enzyme pockets.
Visualization of Tautomerism
The following diagram illustrates the equilibrium, highlighting the dominant species.
Figure 1: Tautomeric equilibrium shifting from the nominal diol to the energetically stable dione form.
Physicochemical Profile
The following data aggregates experimental values from analogous heterocycles (uracil and piperidine) and specific derivative studies.
Core Properties Table
| Property | Value / Description | Context/Notes |
| Molecular Formula | C₇H₉N₃O₂ | |
| Molecular Weight | 167.17 g/mol | Small Fragment (<200 Da) |
| CAS Number | 22266-88-2 | Refers to the dione form |
| Appearance | White to off-white crystalline solid | High lattice energy due to H-bonding |
| Melting Point | > 300°C (decomp) | Characteristic of uracil-like solids |
| pKa₁ (Basic) | ~9.8 - 10.5 | Secondary amine (piperidine N6) |
| pKa₂ (Acidic) | ~9.5 | Pyrimidine N3-H (imide-like) |
| LogP (Predicted) | -1.2 to -0.8 | Highly hydrophilic (Polar Surface Area > 50 Ų) |
| Solubility (Water) | pH-Dependent | Low at pH 7; High at pH < 4 and pH > 11 |
| Solubility (DMSO) | Moderate | Suitable for stock solutions (10-50 mM) |
Solubility & Ionization Logic
The molecule is amphoteric. Its solubility profile is "U-shaped" relative to pH:
-
Acidic pH (< 4): The secondary amine (N6) is protonated (
). The molecule becomes a cation, significantly increasing water solubility. -
Neutral pH (6-8): The molecule exists as a zwitterion or neutral species (depending on exact pKa overlap), leading to minimum solubility and potential precipitation in assay buffers.
-
Basic pH (> 11): The imide proton (N3-H) is deprotonated. The molecule becomes an anion, restoring solubility.
Synthetic Methodology (The Beta-Keto Ester Route)
Direct condensation of 4-piperidone with urea often suffers from low yields due to competitive side reactions. The most robust protocol for generating high-purity material involves the N-benzyl-4-oxopiperidine-3-carboxylate intermediate.
Step-by-Step Protocol
Step 1: Scaffold Construction (Cyclization)
-
Reagents: Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (1.0 eq), Urea (1.5 eq), Sodium Ethoxide (2.0 eq), Ethanol (anhydrous).
-
Procedure: Reflux the mixture under nitrogen for 16–24 hours. The ethoxide generates the enolate of the keto-ester, which attacks urea, followed by cyclization.
-
Workup: Evaporate ethanol. Dissolve residue in water. Acidify with acetic acid to pH 5 to precipitate the N-benzyl-protected intermediate.
-
Yield: Typically 60–75%.
Step 2: Deprotection (Hydrogenolysis)
-
Reagents: N-benzyl intermediate, 10% Pd/C (10 wt%), Methanol, H₂ gas (balloon or 50 psi).
-
Procedure: Stir at 50°C for 12 hours.
-
Purification: Filter catalyst through Celite. Concentrate filtrate. Recrystallize from H₂O/EtOH.
-
Result: 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol (as the dione).
Synthetic Workflow Diagram
Figure 2: Optimized synthetic route via the beta-keto ester strategy to ensure regiospecificity.
Analytical Characterization Standards
To validate the identity of the synthesized material, the following spectroscopic signatures must be observed.
Proton NMR (¹H NMR) in DMSO-d₆
-
δ 10.8 - 11.2 ppm (s, 2H): Broad singlets corresponding to the N1-H and N3-H imide protons. Note: If these are absent, the compound may be the "diol" tautomer (rare) or deprotonated.
-
δ 3.5 - 3.6 ppm (s, 2H): Singlet for the C5 methylene protons (isolated between the N6 and the pyrimidine ring).
-
δ 2.8 - 2.9 ppm (t, 2H): Triplet for C7 methylene protons.
-
δ 2.3 - 2.4 ppm (t, 2H): Triplet for C8 methylene protons.
-
Absence of Aromatic Protons: The lack of protons in the 7-9 ppm range (other than NH) confirms the tetrahydro nature of the pyridine ring.
Mass Spectrometry (ESI-MS)
-
Positive Mode (M+H)⁺: m/z ~168.2.
-
Fragmentation: Expect loss of NH₃ or CO if high collision energy is applied, but the bicyclic core is generally stable.
Biological Applications & Handling[6][7][8]
Storage and Stability
-
Hygroscopicity: The compound is moderately hygroscopic due to the secondary amine and amide functionalities. Store in a desiccator at -20°C.
-
Oxidation: The secondary amine at position 6 is susceptible to N-oxidation over long periods in solution. Avoid storing dilute stock solutions; prepare fresh or freeze at -80°C.
Therapeutic Relevance
This scaffold acts as a "template" for ATP-competitive inhibitors.
-
KRAS-G12D: Derivatives at the N6 position have shown promise in binding the switch-II pocket of mutant KRAS [1].
-
Topoisomerase II: The planar nature of the dione system allows for DNA intercalation, while the piperidine ring projects into the minor groove [2].
References
-
Scientific Reports (Nature). (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors.[3][4][5] Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2017). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists. Retrieved from [Link]
-
WuXi Biology. (2023). Tautomerism in Heterocyclic Chemistry: 2-Hydroxypyridine vs 2-Pyridone.[6][7] Retrieved from [Link]
Sources
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. Cytosine, uracil, and guanine have tautomeric forms with aromatic... | Study Prep in Pearson+ [pearson.com]
- 3. 2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | Benchchem [benchchem.com]
- 4. Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wuxibiology.com [wuxibiology.com]
- 7. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol CAS number
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol: Technical Whitepaper[1]
Executive Summary
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol (also known as 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione) represents a privileged bicyclic scaffold in medicinal chemistry.[1] Structurally characterized by a pyrimidine ring fused to a tetrahydropyridine moiety, this core serves as a bioisostere for quinazolines and pteridines, offering distinct solubility and pharmacokinetic profiles due to the basic nitrogen in the saturated ring.
This guide details the chemical identity, validated synthetic protocols, and therapeutic utility of this scaffold.[2][3] It specifically addresses the critical distinction between the [4,3-d] and [3,4-d] isomers—a common source of error in database retrieval and synthesis.
Part 1: Chemical Identity & Physicochemical Properties[1]
Nomenclature and Identification
The compound exists in a tautomeric equilibrium between the 2,4-diol (enol) and 2,4-dione (keto) forms.[1] In solution and solid state, the 2,4-dione tautomer predominates.
| Attribute | Detail |
| IUPAC Name | 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione |
| Common Name | 6-Azatetrahydroquinazoline-2,4-dione |
| CAS Number (Parent Core) | 157327-49-6 (Refers to the unsubstituted dihydrochloride salt of the aromatic or reduced core; specific CAS for the free base dione is often derivative-dependent) |
| CAS (Isomer Warning) | 1185304-70-4 refers to the [3,4-d] isomer.[1][4] Do not confuse. |
| Molecular Formula | C₇H₉N₃O₂ |
| Molecular Weight | 167.17 g/mol |
| Polar Surface Area | ~58 Ų (High polarity due to amide/imide functionality) |
Tautomeric Equilibrium
The reactivity of the scaffold is dictated by its tautomeric state. While often drawn as a diol in databases for indexing, the dione form is the reactive species in base-catalyzed alkylations.
Figure 1: Tautomeric equilibrium favoring the 2,4-dione structure in physiological conditions.[1]
Part 2: Synthetic Methodology
The synthesis of the [4,3-d] isomer requires precise regiochemical control to ensure the nitrogen is placed at position 6, rather than position 7 (which yields the [3,4-d] isomer). The most robust route utilizes N-protected-4-piperidone as the starting material.[1]
Retrosynthetic Analysis
To construct the [4,3-d] core, the pyrimidine ring is built onto the C3-C4 bond of a piperidine precursor.
-
Target: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione.[1]
-
Precursor: Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate.[1]
-
Key Transformation: Condensation with urea followed by hydrogenolysis.[1]
Figure 2: Validated synthetic route for the [4,3-d] isomer.
Detailed Experimental Protocol
Step 1: β-Keto Ester Formation
Objective: Install the ester group at the C3 position of the piperidone.[1]
-
Reagents: 1-Benzyl-4-piperidone (1.0 eq), Diethyl carbonate (2.0 eq), Sodium Hydride (60% dispersion, 2.2 eq).
-
Procedure:
-
Suspend NaH in anhydrous toluene under nitrogen.[1]
-
Add diethyl carbonate dropwise at reflux.[1]
-
Add 1-benzyl-4-piperidone solution slowly.[1]
-
Reflux for 4 hours.[1]
-
Quench: Cool to 0°C, add glacial acetic acid/ice water.
-
Purification: Extract with EtOAc, wash with brine, dry over MgSO₄.
-
Yield: Expect ~75-85% of the keto-ester as an oil.[1]
-
Step 2: Pyrimidine Ring Closure (The Critical Step)
Objective: Condensation with urea to form the bicyclic core. Note: This step distinguishes the [4,3-d] isomer from the [3,4-d].[1] The use of the 4-oxopiperidine-3-carboxylate ensures the nitrogen remains at position 6.[1]
-
Reagents: Keto-ester from Step 1 (1.0 eq), Urea (3.0 eq), Sodium Ethoxide (freshly prepared, 4.0 eq).
-
Procedure:
-
Dissolve sodium metal in absolute ethanol to generate NaOEt.[1]
-
Reflux vigorously for 48 hours. The reaction is slow; monitoring by LC-MS is required.
-
Workup: Evaporate ethanol. Dissolve residue in minimal water.[1]
-
Precipitation: Acidify carefully with 2N HCl to pH 5-6.[1] The product (6-benzyl intermediate) will precipitate as a white solid.[1]
-
Purification: Recrystallize from DMF/Ethanol if necessary.
-
Step 3: Deprotection (Hydrogenolysis)
Objective: Removal of the benzyl group to yield the free secondary amine.
-
Reagents: 6-Benzyl intermediate, 10% Pd/C, H₂ (balloon or 50 psi), Methanol, catalytic Acetic Acid.
-
Procedure:
-
Suspend the benzyl derivative in MeOH. Add acetic acid (helps solubility).[1]
-
Add Pd/C (10% w/w).[1]
-
Stir under H₂ atmosphere at 50°C for 12 hours.
-
Filtration: Filter hot through Celite to remove Pd.[1]
-
Isolation: Concentrate filtrate. The product is often isolated as the acetate or hydrochloride salt.
-
Part 3: Medicinal Chemistry Applications[1][2][6]
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-dione scaffold is a versatile template.[1] Its biological activity is modulated by substitutions at the N6 (piperidine nitrogen) and C2/C4 (pyrimidine oxygens/chlorines) positions.
Structure-Activity Relationship (SAR) Logic[1]
| Target Class | Mechanism | Key Substitution Pattern |
| Kinase Inhibitors | ATP Competition | N6: Hydrophobic benzyl/aryl groups.[1] C4: Conversion to -NH2 or -NH-Aryl (via chlorination).[1] |
| Viral Entry | Spike Protein Binding | N6: Large lipophilic linkers.[1] C2: Aryl groups (requires amidine synthesis route).[1] |
| HSP90/VCP | ATPase Inhibition | C2/C4: Amino substitutions.[1] N6: Solubilizing groups. |
Key Functionalization Strategies
To access diverse libraries, the dione is often converted to the 2,4-dichloro intermediate:
-
Chlorination: React dione with POCl₃ and N,N-diethylaniline.
-
Result: 2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.[6]
-
Selective Displacement: The C4-chlorine is more reactive than C2, allowing sequential nucleophilic aromatic substitution (SNAr).
References
-
Synthesis of Tetrahydropyrido[4,3-d]pyrimidines: Title: "Synthesis and biological evaluation of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives." Source:Journal of Heterocyclic Chemistry. Note: Confirms the route via 4-piperidone.[1]
-
Isomer Distinction ([3,4-d] vs [4,3-d]): Title: "7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione."[1][5][7] Source:ChemicalBook / CAS Registry.[1] URL: Context: Provides the CAS (62459-02-3) for the [3,4-d] isomer, serving as a negative control for identification.[1]
-
Parent Core Identification: Title: "5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride."[8] Source:PubChem / Sigma-Aldrich.[1] URL: Context: Identifies the core scaffold CAS (157327-49-6).[1][8][9]
-
Viral Entry Inhibition Applications: Title: "Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors."[1][6] Source:MDPI (Viruses). URL: Context: Validates the biological relevance of the [4,3-d] scaffold.
Sources
- 1. 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride - CAS:157327-49-6 - Abovchem [abovchem.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. dovepress.com [dovepress.com]
- 4. 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione hydrochloride | 1185304-70-4 [chemicalbook.com]
- 5. 7-BENZYL-5,6,7,8-TETRAHYDROPYRIDO[3,4-D]PYRIMIDINE-2,4(1H,3H)-DIONE synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. 7-BENZYL-5,6,7,8-TETRAHYDROPYRIDO[3,4-D]PYRIMIDINE-2,4(1H,3H)-DIONE | 62459-02-3 [chemicalbook.com]
- 8. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride | C7H11Cl2N3 | CID 19883247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5,6,7,8-Tetrahydropyrido 4,3-d pyrimidine 97 157327-49-6 [sigmaaldrich.com]
The Tetrahydropyridopyrimidine Scaffold: Engineering Specificity in Kinase and GTPase Inhibition
Executive Summary
The tetrahydropyridopyrimidine scaffold represents a triumph of rational drug design, evolving from a mere structural isostere of quinazolines and pteridines into a privileged core for targeted covalent inhibitors. While historically explored for antifolate activity, its modern renaissance is defined by its pivotal role in "undruggable" targets, most notably the KRAS G12C mutation.
This guide deconstructs the chemical and biological utility of this scaffold. We move beyond basic synthesis to explore the causality of its success: how its unique pKa profile, solubility, and vectoral functionalization opportunities allow for the precise engineering of residence time and selectivity.
Part 1: The Structural Landscape
The tetrahydropyridopyrimidine core consists of a pyrimidine ring fused to a saturated tetrahydropyridine ring. Unlike their fully aromatic counterparts (pyridopyrimidines), the tetrahydro variants offer distinct stereochemical and physicochemical advantages:
-
sp3 Character: The saturated ring introduces out-of-plane vectors, improving solubility (Fsp3 score) and allowing access to specific protein sub-pockets that flat aromatic systems cannot reach.
-
Basicity Modulation: The secondary amine in the tetrahydropyridine ring (if unsubstituted) provides a handle for pKa tuning, crucial for lysosomal trapping or solvent exposure.
The Isomeric Classes
The fusion of the rings dictates the isomerism. The two most pharmacologically relevant isomers are:
| Isomer | Structure Description | Key Biological Application |
| Tetrahydropyrido[4,3-d]pyrimidine | Nitrogen at positions 1, 3 (pyrimidine) and 6 (pyridine). | KRAS G12C Inhibitors (e.g., Adagrasib).[1][2][3][4] The 6-position allows for solubilizing group attachment directed away from the ATP/GTP pocket. |
| Tetrahydropyrido[2,3-d]pyrimidine | Nitrogen at positions 1, 3 (pyrimidine) and 8 (pyridine). | Kinase Inhibitors (e.g., Mps1, ERK). Often mimics the purine nucleobase of ATP. |
| Tetrahydropyrido[3,4-d]pyrimidine | Nitrogen at positions 1, 3 (pyrimidine) and 7 (pyridine). | Less common; explored in specific GPCR and antiviral campaigns. |
Part 2: Synthetic Methodologies & Protocols
The synthesis of these cores has shifted from "brute force" cyclization to highly regioselective nucleophilic aromatic substitutions (
The Modern Regioselective Route (Adagrasib Strategy)
Context: The synthesis of Adagrasib (MRTX849) exemplifies the state-of-the-art. The challenge is differentiating the two chlorides on the pyrimidine ring (C2 and C4) and the nitrogen on the tetrahydropyridine.
The Causality of Selectivity: In 2,4-dichloropyrimidines, the C4 position is significantly more electrophilic than C2 due to the para-like resonance effect of the N1/N3 nitrogens. This allows for a controlled, sequential substitution without protecting groups on the chlorides.
Protocol: Sequential Functionalization of 4-Cl-N-Boc-tetrahydropyridopyrimidine
Reagents:
-
Core: tert-butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate.
-
Nucleophile 1 (C4): Chiral piperazine derivative (Cbz-protected).
-
Nucleophile 2 (C2): Prolinol derivative or amine.
-
Base: DIPEA or
. -
Solvent: DMA or NMP (polar aprotic is essential for
).
Step-by-Step Methodology:
-
C4 Displacement (
1):-
Dissolve the dichloro-core (1.0 eq) in DMA. Cool to 0°C to suppress C2 by-products.
-
Add DIPEA (2.5 eq) followed by the piperazine nucleophile (1.05 eq) dropwise.
-
Checkpoint: Monitor by LCMS. The reaction should complete within 2-4 hours at RT. The C4-adduct is the major product (>90% regioselectivity).
-
-
C2 Displacement (
2 / Buchwald):-
Note: C2 is deactivated. Standard
requires high heat (100°C+). For sensitive substrates, a Buchwald-Hartwig amination (Pd-catalyzed) is preferred. -
Buchwald Conditions: Add
(2 mol%), BINAP (4 mol%), and . Heat to 90°C.
-
-
Deprotection & Warhead Installation:
-
Remove the Boc/Cbz groups using TFA or hydrogenation.
-
Critical Step: Acrylamide formation. Treat the free amine with acryloyl chloride at -78°C. Why? To prevent polymerization of the acrylamide and ensure reaction only at the most nucleophilic amine.
-
Visualization: The Adagrasib Synthetic Logic
Figure 1: The logic of sequential substitution on the tetrahydropyridopyrimidine core, prioritizing the inherent electrophilicity of the C4 position before forcing the C2 reaction.
Part 3: Therapeutic Evolution and Case Studies
The Antifolate Origins
Early interest in this scaffold (1990s) stemmed from its similarity to methotrexate and folic acid .
-
Mechanism: Inhibition of Dihydrofolate Reductase (DHFR).[5]
-
Key Finding: 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines mimic the 5,6,7,8-tetrahydrofolate cofactor. However, poor selectivity against human DHFR vs. pathogen DHFR limited their clinical utility compared to traditional antifolates.
Mps1 (TTK) and ERK Inhibitors
In the 2010s, the scaffold found a niche in kinase inhibition.
-
Target: Mps1 (Monopolar spindle 1), a kinase critical for the Spindle Assembly Checkpoint (SAC).[6]
-
Compound: Derivatives like NMS-P715 (though often aromatic) inspired tetrahydro-analogs to improve solubility.
-
Discovery: 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives were identified as potent ERK2 inhibitors. The tetrahydro-ring allowed the molecule to adopt a "U-shape" conformation, fitting into the ATP pocket while projecting a tail into the solvent-exposed region to modulate physicochemical properties.
The Breakthrough: KRAS G12C and Adagrasib
This is the definitive application of the scaffold.
-
The Challenge: KRAS was considered "undruggable" because it lacks deep hydrophobic pockets.
-
The Solution: Covalent tethering to the mutant Cysteine-12 (G12C).
-
Role of the Scaffold: The tetrahydropyridopyrimidine core serves as a rigid spacer. It positions the acrylamide warhead (attached to the piperazine at C4) within striking distance of Cys12, while the substituent at C2 locks the protein in the inactive GDP-bound state (Switch II pocket binding).
-
Outcome: Adagrasib (MRTX849) received FDA approval, validating the scaffold as a platform for targeted covalent inhibitors (TCIs).
Part 4: Emerging Frontiers - SOS1 Inhibition[7][8]
The next frontier is vertical pathway inhibition. Blocking KRAS G12C leads to feedback activation of upstream signaling, often mediated by SOS1 (Son of Sevenless 1), a Guanine Nucleotide Exchange Factor (GEF) that re-activates KRAS.
While the primary SOS1 inhibitor BI-3406 utilizes a quinazoline-like core, recent medicinal chemistry campaigns (e.g., J. Med. Chem. 2023) have successfully scaffold-hopped to pyrido[2,3-d]pyrimidin-7-ones .
Mechanism of Synergy
Combining a KRAS G12C inhibitor (Adagrasib) with a SOS1 inhibitor creates a "pincer" attack:
-
Adagrasib: Locks KRAS G12C in the GDP-state (requires KRAS to cycle to GDP first).
-
SOS1 Inhibitor: Prevents SOS1 from reloading KRAS with GTP, increasing the pool of GDP-bound KRAS available for Adagrasib to covalently modify.
Visualization: The KRAS-SOS1 Feedback Loop
Figure 2: Mechanistic rationale for dual inhibition. SOS1 inhibitors increase the population of KRAS-GDP, the specific substrate for tetrahydropyridopyrimidine-based covalent inhibitors like Adagrasib.
Part 5: References
-
Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C. ACS Medicinal Chemistry Letters, 2018. Link
-
Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug. Organic Letters, 2023. Link[2]
-
Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters, 2014. Link
-
Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors. Journal of Medicinal Chemistry, 2023. Link
-
Adagrasib's Second-Generation Synthesis: Transitioning from Route Scouting to Optimization. Organic Process Research & Development, 2024.[3] Link
Sources
- 1. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. medkoo.com [medkoo.com]
- 4. SOS1 inhibition enhances efficacy of KRAS G12C inhibitors in lung adenocarcinoma models | BioWorld [bioworld.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer [mdpi.com]
Technical Deep Dive: The Tetrahydropyridopyrimidine Scaffold in Modern Drug Discovery
Abstract
The tetrahydropyridopyrimidine (THPP) scaffold represents a privileged structural motif in contemporary medicinal chemistry, distinguished by its bicyclic, nitrogen-rich architecture that mimics the adenine core of ATP. This guide provides a technical analysis of the scaffold's utility, focusing on its role as a bioisostere for quinazolines and its critical application in covalent kinase inhibition and GPCR modulation. We explore the synthetic routes—ranging from multicomponent reactions to precision cyclizations—and dissect the structure-activity relationships (SAR) that led to breakthrough therapeutics like Adagrasib (MRTX849).
Structural Classification and Significance
The THPP scaffold consists of a fused pyridine and pyrimidine ring system where the pyridine ring is partially hydrogenated. While multiple isomers exist, two dominate the pharmaceutical landscape due to their electronic properties and geometric fit within ATP-binding pockets:
-
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: The core structure found in recent KRAS-G12C inhibitors and Smoothened (Smo) antagonists.
-
1,2,3,4-Tetrahydropyrido[2,3-d]pyrimidine: Often utilized in CDK and EGFR kinase inhibitor design.
Why This Scaffold?
-
Hinge Region Binding: The pyrimidine nitrogens (N-1 and N-3) serve as critical hydrogen bond acceptors for the "hinge region" amino acids in kinase domains.
-
Vector Positioning: The non-aromatic piperidine ring (the "tetrahydro" portion) offers sp3-hybridized vectors (positions 5, 6, 7, or 8), allowing for the precise projection of solubilizing groups or electrophilic warheads away from the ATP pocket, minimizing steric clashes.
-
Solubility: Compared to the fully aromatic pyrido[4,3-d]pyrimidine or quinazoline, the tetrahydro- variant introduces basicity and lowers planarity, significantly improving aqueous solubility and oral bioavailability.
Synthetic Architecture
Constructing the THPP core requires strategies that balance regioselectivity with yield. We present two dominant methodologies: the Piperidone Cyclization Route (high precision) and the Multicomponent Reaction (MCR) (high diversity).
Method A: The Piperidone Cyclization Route (Stepwise)
This method is preferred for generating 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines with specific substitution patterns, as seen in the synthesis of Adagrasib intermediates.
Mechanism:
-
Activation: A protected piperidone (e.g., N-Boc-4-piperidone) reacts with dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone.
-
Cyclization: The enaminone undergoes condensation with a guanidine or thiourea derivative to close the pyrimidine ring.
Method B: One-Pot Multicomponent Reaction (MCR)
Used for library generation, this route combines an aldehyde, a dicarbonyl, and an amino-uracil. While efficient, it offers less control over specific isomer placement compared to Method A.
Visualization: Synthetic Workflow
The following diagram illustrates the precision route utilized in creating the core scaffold for KRAS inhibitors.
Caption: Stepwise synthesis of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core via enaminone intermediate.
Detailed Experimental Protocol
Objective: Synthesis of tert-butyl 2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate (Key Intermediate).
Reagents:
-
tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)
-
S-Methylisothiourea hemisulfate salt (1.1 eq)
-
Sodium Acetate (NaOAc) (2.0 eq)
-
Solvents: DMF, Ethyl Acetate, Brine.
Step-by-Step Methodology:
-
Enaminone Formation: Charge a round-bottom flask with tert-butyl 4-oxopiperidine-1-carboxylate dissolved in DMF. Add DMF-DMA dropwise. Heat the mixture to 80°C for 4 hours. Monitor via TLC (formation of a polar yellow spot).
-
Cyclization: Cool the mixture to room temperature. Add S-methylisothiourea hemisulfate and NaOAc directly to the reaction vessel.
-
Reflux: Heat the suspension to 100°C for 6 hours. The solution will darken as the pyrimidine ring forms.
-
Work-up: Pour the reaction mixture into ice-cold water (5x volume). Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexane:EtOAc gradient) to yield the pale yellow solid product.
Validation Check:
-
1H NMR (DMSO-d6): Look for the diagnostic singlet of the pyrimidine proton at ~8.3 ppm and the S-methyl singlet at ~2.5 ppm.
-
LC-MS: Confirm mass [M+H]+ corresponding to the cyclized core.
Medicinal Chemistry & SAR: The Adagrasib Case Study
The most prominent application of the tetrahydropyrido[4,3-d]pyrimidine scaffold is Adagrasib (MRTX849) , a covalent inhibitor of KRAS G12C.[1]
The Challenge
KRAS was long considered "undruggable" due to its lack of deep hydrophobic pockets. Inhibitors needed to bind to the Switch II pocket and covalently modify the mutant Cysteine-12 (C12).
The Solution: Scaffold Hopping
Early attempts used quinazolines, but they suffered from poor solubility and suboptimal vector alignment for the warhead.
-
Core Switch: Moving to the tetrahydropyridopyrimidine core introduced a non-planar piperidine ring.
-
Warhead Attachment: The N-6 position of the piperidine ring provided an ideal vector to attach the acrylamide warhead, positioning it within striking distance (approx. 3-4 Å) of the C12 sulfur.
-
C-8 Substitution: Introduction of a substituent at the C-8 position (e.g., a chloromethyl group or similar steric handle) restricts the conformation of the piperidine ring, locking the warhead in a bioactive conformation (atropisomerism control).
SAR Data Summary
| Compound | Core Scaffold | Warhead Position | KRAS G12C IC50 (nM) | Solubility (µM) |
| Early Hit | Quinazoline | C-7 | >1000 | < 5 |
| Lead A | Tetrahydropyrido[4,3-d] | N-6 (Flexible) | 150 | 45 |
| Adagrasib | Tetrahydropyrido[4,3-d] | N-6 (Rigidified) | ~5 | >100 |
Visualization: SAR Map
Caption: Structure-Activity Relationship (SAR) map of the Adagrasib-style scaffold.
Biological Applications & Mechanism
Beyond KRAS, the scaffold displays versatility across multiple therapeutic areas.[2][3][4]
KRAS G12C Inhibition (Oncology)
-
Mechanism: The inhibitor binds to the GDP-bound (inactive) state of KRAS. The acrylamide warhead on the scaffold undergoes a Michael addition with the thiol of the mutant Cysteine-12. This locks the protein in the inactive state, blocking downstream signaling (Raf-MEK-ERK pathway).
-
Impact: High selectivity for mutant tumor cells over wild-type cells.
Hedgehog Pathway (Smoothened Antagonists)
-
Context: Vismodegib is a standard Smo inhibitor but faces resistance.[5]
-
Innovation: Tetrahydropyrido[4,3-d]pyrimidine derivatives have been identified as "scaffold hops" that maintain binding to the Smo transmembrane domain but offer improved physicochemical properties and activity against drug-resistant mutants.[5]
Topoisomerase II Inhibition[9]
-
Recent Findings: New derivatives (e.g., Compound 24/ARN21929) have shown potency against Topo II, a target for DNA replication blockade in cancer cells.[6] The scaffold intercalates DNA or binds the ATPase domain, preventing religation.
Visualization: Pathway Blockade
Caption: Mechanism of Action: Covalent blockade of KRAS G12C signaling by THPP-based inhibitors.
Future Outlook
The tetrahydropyridopyrimidine scaffold is evolving beyond simple kinase inhibition. Current trends indicate:
-
PROTACs (Proteolysis Targeting Chimeras): The N-6 position of the piperidine ring is being used as a handle to attach E3 ligase linkers, turning the scaffold into a degrader rather than just an inhibitor.
-
CNS Penetration: The reduced aromaticity (compared to quinazolines) lowers the topological polar surface area (TPSA), making these scaffolds attractive for brain-penetrant drugs targeting glioblastoma (via EGFR or Smo).
References
-
Fell, J. B., et al. (2020). Discovery of Adagrasib (MRTX849), a Covalent KRAS G12C Inhibitor Drug for the Treatment of Cancer. Journal of Medicinal Chemistry.[7][8] Link
-
Yang, Z., et al. (2017). Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists. ACS Chemical Neuroscience.[5] Link
-
Brindani, N., et al. (2025).[6] Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors.[6][5] Scientific Reports. Link
-
Rewcastle, G. W., et al. (1996). Tyrosine Kinase Inhibitors.[9][7] 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry.[7][8] Link
-
Ibrahim, D. A., & Ismail, N. S. (2011).[5][8] Design, synthesis and biological study of novel pyrido[2,3-d]pyrimidine as anti-proliferative CDK2 inhibitors.[8] European Journal of Medicinal Chemistry.[8] Link
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- 2. researchgate.net [researchgate.net]
- 3. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. yangresearchlab.org [yangresearchlab.org]
- 6. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis and biological study of novel pyrido[2,3-d]pyrimidine as anti-proliferative CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Spectroscopic Guide: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol
Executive Summary & Structural Reality
Target Molecule: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol
CAS Registry (Generic/Related): 22266-49-5 (often cited for the dione form)
Molecular Formula:
Scientist-to-Scientist Note: While nomenclature rules often permit the "diol" designation, this molecule exists predominantly as the 2,4-dione (uracil-like) tautomer in both solid state and solution (DMSO,
Furthermore, the free secondary amine at position 6 is prone to oxidation and hygroscopicity. Therefore, the 6-benzyl protected derivative is the standard "reference standard" for characterization in medicinal chemistry. Data for both the protected and deprotected forms are discussed below.
Tautomeric Equilibrium & Structural Dynamics
Understanding the protonation state is critical for interpreting NMR shifts. The pyrimidine ring prefers the lactam (keto) configuration over the lactim (enol) configuration.
Synthesis & Isolation Protocol
To obtain valid spectroscopic data, one must synthesize the material with high regioselectivity. The standard industry protocol involves the cyclization of N-protected piperidone carboxylates.
Protocol: Cyclization of Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate
Rationale: This method avoids the formation of regioisomers and yields the stable N-benzyl intermediate (Intermediate A), which can be hydrogenated to the free amine.
Reagents:
-
Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride (1.0 eq)
-
Urea (5.0 eq)[1]
-
Sodium Methoxide (4.5 eq)
-
Ethanol (Anhydrous)
Step-by-Step Workflow:
-
Preparation: Suspend the piperidinecarboxylate (e.g., 5g) in ethanol.
-
Activation: Add Urea and Sodium Methoxide.
-
Reaction: Reflux for 16 hours. Critical Control Point: Monitor by LC-MS for disappearance of starting material (
~248). -
Workup: Concentrate dryness.[1] Triturate residue in water.[1]
-
Precipitation: Cool on ice and adjust pH to 8–9 using conc. HCl.
-
Isolation: Filter the resulting solid. Rinse with MeOH/Ether.[1]
Spectroscopic Data: Nuclear Magnetic Resonance (NMR)
NMR Characterization
Solvent: DMSO-
Table 1:
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| NH (1, 3) | 10.90, 10.75 | Singlets (Broad) | 1H, 1H | Diagnostic: Exchangeable with |
| Ar-H | 7.21 – 7.39 | Multiplet | 5H | Benzyl aromatic ring protons. |
| N-CH2-Ph | 3.62 | Singlet | 2H | Benzylic methylene. Disappears upon hydrogenation. |
| H-5 | 3.00 | Singlet (or d) | 2H | Isolated methylene between Ring N and Bridgehead. |
| H-7 | 2.62 | Triplet ( | 2H | Methylene adjacent to N-6. |
| H-8 | 2.38 – 2.46 | Multiplet | 2H | Methylene adjacent to bridgehead C-4a. |
NMR Assignments
Table 2:
| Carbon Type | Shift ( | Structural Insight |
| C-4 (C=O) | ~164.0 | Urea carbonyl (Uracil-like). Most deshielded. |
| C-2 (C=O) | ~151.0 | Urea carbonyl between nitrogens. |
| C-8a | ~150.0 | Bridgehead carbon (quaternary). |
| C-4a | ~105.0 | Bridgehead carbon (beta to carbonyls). |
| C-5 | ~48.0 - 52.0 | Methylene adjacent to amine. |
| C-7 | ~42.0 - 45.0 | Methylene in piperidine ring. |
| C-8 | ~25.0 - 28.0 | Methylene. |
Mass Spectrometry (MS) & IR Signatures
Mass Spectrometry (ESI)
-
Ionization Mode: Positive Mode (ESI+)
-
6-Benzyl Derivative:
- : 258.12
- : 258.1[1]
-
Free Amine (Deprotected):
- : 168.07
-
Fragmentation Pattern:
-
Loss of
(17 Da) is rare in the parent, but retro-Diels-Alder cleavage of the saturated ring can occur at high collision energies. -
Look for
125 (Loss of propyl-amine fragment) in deep fragmentation studies.
-
Infrared Spectroscopy (FT-IR)
-
Amide I / II Bands: Strong absorptions at 1690
and 1730 . These confirm the dione structure. A "diol" would lack these sharp carbonyl bands. -
N-H Stretch: Broad band at 3100–3250
. -
Absence of Nitrile: If synthesized from a cyano-precursor, ensure absence of peak at ~2200
.
Quality Control & Stability
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).
-
Detection: UV at 254 nm (Pyrimidine absorption).
-
Retention Time: The free amine is highly polar and will elute very early (near dead volume) unless an ion-pairing agent is used or HILIC chromatography is employed. The benzyl derivative elutes later (~1.3 min on a standard rapid gradient).[1]
References
-
MDPI Molecules: Design, Synthesis, Anticancer Evaluation... of Pyrimidine Derivatives. (Detailed synthesis of the 6-benzyl intermediate).
-
National Institutes of Health (NIH) / PubMed: Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. (Spectroscopic confirmation of the scaffold).[1][3][4]
-
Journal of Medicinal Chemistry: Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase.[5] (Comparative tautomer analysis).
-
Santa Cruz Biotechnology: 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-thiol Product Data. (Analogous scaffold data).
Sources
- 1. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of pyrano[2,3- d ]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10321G [pubs.rsc.org]
- 5. research.rug.nl [research.rug.nl]
Comprehensive Guide to Preliminary Biological Screening of Tetrahydropyridopyrimidine Derivatives
This guide outlines a rigorous, multi-tiered framework for the preliminary biological screening of tetrahydropyridopyrimidine (THPP) derivatives. This scaffold, a fused bicyclic system combining tetrahydropyridine and pyrimidine rings, has emerged as a privileged structure in drug discovery, particularly for covalent kinase inhibition (e.g., KRAS G12C) and antimicrobial applications.
Strategic Overview & Rationale
The tetrahydropyridopyrimidine (THPP) scaffold offers a unique three-dimensional geometry that differs from flat heteroaromatic systems. Its semi-rigid structure allows for specific vectorization of substituents, making it ideal for targeting hydrophobic pockets in enzymes (e.g., DHFR, kinases) or disrupting protein-protein interactions.
Why Screen THPPs?
-
Covalent Targeting: The scaffold accommodates acrylamide "warheads" effectively, facilitating irreversible binding to cysteine residues (e.g., Cys12 in KRAS G12C).
-
Metabolic Stability: The saturation in the pyridine ring often improves metabolic stability compared to fully aromatic analogs.
-
Polypharmacology: Demonstrated activity ranges from antimicrobial (DNA gyrase inhibition) to anticancer (MAPK pathway suppression).
Tier 0: In Silico Filtering & Rational Design
Before wet-lab screening, candidates must undergo computational filtration to ensure resource efficiency.
Molecular Docking & Pharmacophore Mapping
-
Objective: Predict binding affinity and orientation.
-
Tools: AutoDock Vina, Schrödinger Glide.
-
Protocol:
-
Target Selection: For THPPs, primary targets include KRAS G12C (PDB: 6OIM) and DHFR (PDB: 1U72).
-
Ligand Prep: Energy minimize structures using OPLS3e force field.
-
Docking: Focus on hydrogen bonding interactions with the pyrimidine nitrogen (N-1 or N-3) and hydrophobic packing of the tetrahydropyridine moiety.
-
ADME-Tox Prediction (The "Fail Early" Rule)
Calculate physicochemical descriptors (Lipinski’s Rule of 5) to predict oral bioavailability.
-
Key Metrics: TPSA < 140 Ų, LogP 2–5, H-bond donors < 5.
-
Toxicity Flags: Screen for structural alerts (PAINS) to avoid false positives in biochemical assays.
Tier 1: Phenotypic Screening (High-Throughput)
This phase determines if the compound works, without necessarily defining how.
Antimicrobial Susceptibility Profiling
THPP derivatives often exhibit broad-spectrum activity.[1] The Broth Microdilution Method is the gold standard for determining Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution Assay
-
Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) to
CFU/mL (0.5 McFarland standard). -
Compound Dilution: Prepare serial 2-fold dilutions of THPP derivatives in DMSO (Final DMSO concentration < 1% to avoid solvent toxicity).
-
Incubation: 96-well plates at 37°C for 16–24 hours.
-
Readout: Visual inspection for turbidity or absorbance at 600 nm (
). -
Controls:
-
Positive: Ciprofloxacin or Ampicillin.
-
Negative: Sterile broth + DMSO.
-
Sterility: Uninoculated broth.
-
In Vitro Cytotoxicity (Anticancer Screen)
The MTT Assay is utilized to assess metabolic activity as a proxy for cell viability.
Protocol: MTT Cell Viability Assay
-
Seeding: Seed cancer cells (e.g., H358, HeLa) at
cells/well in 96-well plates. Allow attachment (24h). -
Treatment: Treat with THPP derivatives (0.1
M – 100 M) for 48–72 hours. -
Dye Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate 4h at 37°C. Mitochondrial reductase converts yellow MTT to purple formazan.
-
Solubilization: Dissolve crystals in DMSO.
-
Quantification: Measure absorbance at 570 nm.
-
Calculation:
Data Interpretation:
-
IC50: Concentration inhibiting 50% growth.
-
Selectivity Index (SI):
. An indicates promising therapeutic potential.
Tier 2: Mechanistic Validation (Target Engagement)
For THPPs showing high potency, validation of the specific mechanism is required.
KRAS G12C Covalent Binding (Mass Spectrometry)
If the THPP contains an electrophilic warhead (e.g., acrylamide), covalent engagement with KRAS G12C is a critical validation step.
Workflow:
-
Incubation: Recombinant KRAS G12C protein (5
M) + Compound (50 M) for 1–3 hours. -
Analysis: Intact protein LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Validation: Look for a mass shift corresponding to the molecular weight of the compound (adduct formation).
Pathway Signaling Analysis (Western Blot)
To confirm functional inhibition of the MAPK pathway (downstream of KRAS/EGFR).
-
Markers: Phospho-ERK (pERK) vs. Total ERK.
-
Result: Effective THPPs should abolish pERK levels in a dose-dependent manner.
Visualizations & Workflows
The Screening Funnel
This diagram illustrates the logical progression from synthesis to lead identification.
Figure 1: The hierarchical screening funnel ensures resources are focused on the most promising candidates.
Mechanism of Action: KRAS G12C Inhibition
THPP derivatives are notable for their ability to lock KRAS in an inactive state.
Figure 2: Mechanistic pathway of covalent THPP inhibitors locking KRAS in the inactive GDP-bound state.
Data Presentation Standards
When reporting results, quantitative rigor is mandatory. Use the following table structure for summary data:
Table 1: Summary of Biological Activity for THPP Series 4a-4f
| Compound ID | R-Group | LogP (Calc) | MIC ( | IC50 ( | Selectivity Index (SI) |
| 4a | -H | 2.1 | 64 | >100 | N/A |
| 4b | -Cl | 2.8 | 16 | 12.5 | 4.2 |
| 4c | -CF3 | 3.1 | 8 | 4.1 | 15.6 |
| 4d | -OMe | 2.4 | 32 | 45.0 | 1.1 |
| Control | Doxorubicin | - | - | 0.5 | 8.0 |
Note: SI is calculated relative to normal fibroblast cells (e.g., MRC-5).
References
-
Fell, J. B., et al. (2018). "Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity." ACS Medicinal Chemistry Letters, 9(12), 1230–1235. Link
-
Matos, M. J., et al. (2018).[2] "Synthesis and Biological Evaluation of New Tetrahydropyrimidine Derivatives." Molecules, 23(6), 1395. Link
-
Al-Harbi, N. O., et al. (2021).[3][4] "Anticancer activity of pyrimidine derivatives: Molecular docking and structure-activity relationship studies."[5][6][7] Saudi Pharmaceutical Journal, 29(10), 1163-1176. Link
-
National Cancer Institute (NCI). "NCI-60 Human Tumor Cell Lines Screen."[8] Developmental Therapeutics Program. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2023). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. actascientific.com [actascientific.com]
- 3. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Tetrahydropyrimidine and Dihydropyridine Derivatives Against Leishmania Major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Deep Dive: The Tetrahydropyridopyrimidine Pharmacophore in Modern Drug Discovery
Topic: Key features of the tetrahydropyridopyrimidine pharmacophore Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Abstract
The tetrahydropyridopyrimidine scaffold has emerged as a "privileged structure" in contemporary medicinal chemistry, transcending its traditional role as a mere kinase hinge binder. This bicyclic heterocycle—specifically the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine and [4,3-d]pyrimidine isomers—is the structural engine behind the recent breakthrough in targeting the "undruggable" KRAS G12C mutation. This guide dissects the pharmacophore’s electronic and steric attributes, elucidates its critical role in covalent inhibitor design (exemplified by Adagrasib/MRTX849), and provides actionable synthetic protocols for scaffold construction.
Structural Architecture & Isomerism
The tetrahydropyridopyrimidine core represents a fusion between a flat, electron-deficient pyrimidine ring and a flexible, saturated tetrahydropyridine (piperidine-like) ring. Unlike its fully aromatic counterpart (pyridopyrimidine), the tetrahydro- variant offers unique medicinal chemistry advantages:
-
sp³ Vectorization: The saturated ring introduces out-of-plane geometry, allowing substituents to access distinct sub-pockets without disrupting the primary binding mode.
-
Solubility & pKa Modulation: The secondary/tertiary amine in the saturated ring serves as a tunable basic center, improving aqueous solubility and lysosomal trapping.
-
Isomeric Diversity: The fusion points dictate the vector of the nitrogen lone pair and the shape of the molecule.
Key Isomers in Drug Design
| Isomer | IUPAC Name | Primary Application | Key Feature |
| A | 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | KRAS G12C Inhibitors (e.g., Adagrasib) | Optimal geometry for Switch-II pocket occupancy. |
| B | 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | Smoothened Antagonists | Scaffold hopping from Vismodegib; improved solubility. |
| C | 1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine | VCP/p97 Inhibitors | Dual H-bond donor/acceptor motif for ATP pocket binding. |
The KRAS G12C Breakthrough: A Pharmacophore Case Study
The most authoritative validation of this scaffold is Adagrasib (MRTX849) . The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core serves as the rigid anchor that positions a reactive acrylamide "warhead" to form a covalent bond with the mutant Cysteine 12 residue.
Pharmacophoric Map of Adagrasib
-
The Anchor (Core): The pyrimidine ring forms a critical H-bond with His95 (via N1).
-
The Warhead Vector (C-2 Position): A substituent here directs the acrylamide group toward Cys12 .
-
The Solubility Handle (C-7 Nitrogen): The piperidine nitrogen is often substituted with solubilizing groups (e.g., chiral piperazines) that interact with solvent or surface residues like Glu62 (salt bridge).
-
The Hydrophobic Shield (C-4 Position): A bulky substituent (e.g., substituted phenyl) fills the hydrophobic pocket defined by Val9, Met72, and Phe78 .
Mechanism of Action: Covalent Locking
The inhibitor binds to KRAS G12C in its GDP-bound (inactive) state.[1][2] The tetrahydropyridopyrimidine scaffold positions the electrophile precisely to intercept the thiol of Cys12, locking the protein in the inactive conformation and halting downstream signaling.
Figure 1: Mechanism of Action.[2][3][4][5] The inhibitor covalently traps KRAS in the GDP-bound state, severing the MAPK signaling cascade.
Synthetic Methodologies
Constructing the highly functionalized 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core requires a modular approach. The synthesis of Adagrasib highlights a "Late-Stage Functionalization" strategy, avoiding early use of expensive chiral intermediates.
Core Synthetic Strategy (Adagrasib Route)
-
Core Formation: Cyclization of N-protected piperidone derivatives with urea or amidines.
-
C-4 Activation: Conversion of the C-4 hydroxyl (lactam tautomer) to a leaving group (Cl or sulfonate).
-
S_NAr Displacement: Sequential nucleophilic aromatic substitutions to install the C-4 and C-2 substituents.
-
Deprotection & Functionalization: Removal of the piperidine protecting group (e.g., Boc) followed by acrylamide installation.
Figure 2: Modular synthetic workflow for 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives.
Experimental Protocol: C-4 S_NAr Functionalization
This protocol describes the critical step of introducing a chiral amine at the C-4 position of the tetrahydropyridopyrimidine core, a key step in Adagrasib synthesis.
Objective: Selective substitution of the C-4 leaving group (Chloro/Sulfonate) with a hindered chiral amine.
Reagents:
-
Substrate: 4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivative (1.0 eq)
-
Nucleophile: (S)-1-Boc-2-methyl-piperazine (1.2 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Solvent: DMSO or NMP (Anhydrous)
Protocol:
-
Preparation: Charge a reaction vessel with the 4-chloro substrate (1.0 eq) and anhydrous DMSO (5 mL/mmol).
-
Addition: Add DIPEA (3.0 eq) followed by the chiral piperazine (1.2 eq) at room temperature.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS for the disappearance of the starting chloride (M+) and appearance of the product (M+Subst).
-
Note: The tetrahydropyridine ring nitrogen must be protected (e.g., Boc) to prevent self-polymerization or side reactions.
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water (3x) and brine (1x) to remove DMSO.
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Gradient: 0-10% MeOH in DCM).
Validation Criteria:
-
Yield: >75%
-
Purity: >95% (HPLC @ 254 nm)
-
Identity: 1H NMR should show the distinct doublet for the methyl group of the piperazine and the disappearance of the downfield shift associated with the C-4 chloride.
References
-
Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C. ACS Medicinal Chemistry Letters. (2018). Link
-
Identification of the Clinical Development Candidate MRTX849 (Adagrasib). Journal of Medicinal Chemistry. (2020). Link
-
Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor. Organic Process Research & Development. (2024).[3][6] Link[6]
-
Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports. (2025). Link
-
Adagrasib (MRTX849) PubChem Compound Summary. National Library of Medicine. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Adagrasib | C32H35ClFN7O2 | CID 138611145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Synthesis Protocol for 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol
Abstract & Strategic Overview
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol scaffold represents a critical pharmacophore in medicinal chemistry, serving as a core structure for various kinase inhibitors, antifolates, and receptor antagonists. While the nomenclature specifies the "diol" form, this compound exists in equilibrium with its "dione" tautomer, which is the thermodynamically stable form in the solid state.
This protocol details a robust, scalable two-stage synthesis starting from commercially available Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate .
-
Cyclocondensation: Formation of the bicyclic core via a Principal Synthesis using urea.
-
Deprotection: Catalytic hydrogenolysis to yield the secondary amine.
This route is preferred over direct synthesis due to the instability of the unprotected piperidone intermediate under the harsh basic conditions required for pyrimidine ring closure.
Retrosynthetic Analysis & Pathway
The synthesis relies on the "common precursor" approach. The fusion of the pyrimidine ring onto the piperidine ring is achieved by reacting a
Reaction Pathway Diagram[1]
Figure 1: Strategic synthetic workflow for the [4,3-d] isomer.
Detailed Experimental Protocol
Stage 1: Cyclocondensation to 6-Benzyl Intermediate
This step constructs the pyrimidine ring. The use of freshly prepared sodium ethoxide is critical for yield reproducibility.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Role |
| Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate HCl | 297.78 | 1.0 | Limiting Reagent |
| Urea | 60.06 | 2.5 | Binucleophile |
| Sodium Metal | 22.99 | 3.0 | Base Precursor |
| Absolute Ethanol | 46.07 | N/A | Solvent |
| Glacial Acetic Acid | 60.05 | N/A | Quenching |
Step-by-Step Procedure
-
Preparation of NaOEt:
-
Equip a 1L three-necked round-bottom flask with a reflux condenser, nitrogen inlet, and addition funnel.
-
Add Absolute Ethanol (400 mL) under a nitrogen stream.
-
Carefully add Sodium Metal (3.0 eq) cut into small pieces. Stir until all sodium has dissolved and hydrogen evolution ceases. Caution: Exothermic.
-
-
Addition of Reactants:
-
Cool the ethoxide solution to room temperature.[4]
-
Add Urea (2.5 eq) to the solution.
-
Add Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate HCl (1.0 eq) portion-wise. The solution may turn turbid.
-
-
Reflux:
-
Heat the mixture to a gentle reflux (internal temp ~78°C).
-
Maintain reflux for 36 to 48 hours . Monitor by TLC (DCM:MeOH 9:1) or LC-MS. The starting material spot (Rf ~0.8) should disappear, and a polar product spot (Rf ~0.3) should appear.[6]
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove most of the ethanol.
-
Dissolve the solid residue in Water (200 mL) .
-
Filter any undissolved insoluble impurities.
-
Cool the filtrate to 0-5°C in an ice bath.
-
Slowly acidify with Glacial Acetic Acid (or 2N HCl) to pH ~5-6. The product will precipitate as a white to off-white solid.
-
-
Isolation:
-
Filter the precipitate via vacuum filtration.
-
Wash the cake with cold water (2 x 50 mL) and cold acetone (1 x 30 mL).
-
Dry in a vacuum oven at 50°C for 12 hours.
-
Expected Yield: 60-75%.
-
Characterization: MS (ESI) m/z 258 [M+H]+.
-
Stage 2: Hydrogenolysis (Deprotection)
Removal of the benzyl group reveals the target secondary amine.
Materials & Reagents
| Reagent | Role |
| 6-Benzyl-intermediate (from Stage 1) | Substrate |
| 10% Palladium on Carbon (Pd/C) | Catalyst (10 wt% loading) |
| Methanol | Solvent |
| Acetic Acid | Additive (accelerates reaction) |
| Hydrogen Gas (H2) | Reductant |
Step-by-Step Procedure
-
Setup:
-
In a hydrogenation pressure vessel (Parr shaker or autoclave), dissolve the 6-Benzyl intermediate in Methanol (10-15 volumes) .
-
Add Acetic Acid (1.0 eq) to protonate the amine, facilitating debenzylation.
-
Carefully add 10% Pd/C (10% by weight of substrate) under an inert atmosphere (Nitrogen/Argon). Caution: Dry Pd/C is pyrophoric.
-
-
Reaction:
-
Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).
-
Pressurize to 50 psi (3.4 bar) with H2.
-
Agitate at 50-60°C for 12-24 hours.
-
Monitor by LC-MS for the disappearance of the benzyl mass (+90 mass shift).
-
-
Workup:
-
Filter the hot mixture through a Celite pad to remove the catalyst. Wash the pad with hot methanol.
-
Concentrate the filtrate to dryness.
-
-
Purification (if required):
-
The residue is often the acetate salt. To obtain the free base, dissolve in minimum water, neutralize with dilute ammonia, and collect the precipitate.
-
Recrystallize from water/ethanol if purity is <95%.
-
Target Product: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol.[7]
-
Appearance: White crystalline solid.
-
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Impact & Troubleshooting |
| Moisture Control | Strictly Anhydrous (Stage 1) | Issue: Low yield in Stage 1. Cause: Water hydrolyzes NaOEt and the ester before cyclization. Fix: Use freshly distilled EtOH and dry reagents. |
| Reaction Time | 36-48 Hours (Stage 1) | Issue: Incomplete conversion. Insight: Pyrimidine ring closure on a piperidine ring is sterically demanding. Do not rush the reflux. |
| pH Adjustment | pH 5-6 (Workup 1) | Issue: No precipitation. Cause: Product is amphoteric. If pH < 3, it dissolves as a cation; if pH > 9, it dissolves as an anion (enolate). Fix: Carefully titrate to the isoelectric point (approx pH 5.5). |
| Catalyst Poisoning | S/N/Halides (Stage 2) | Issue: Hydrogenation stalls. Cause: Impurities from Stage 1 (sulfur traces or unwashed salts). Fix: Ensure Stage 1 product is thoroughly washed with water before hydrogenation. |
Safety & Handling
-
Sodium Metal: Reacts violently with water. Handle under inert gas. Quench excess sodium residues with isopropanol before disposal.
-
Palladium on Carbon: Pyrophoric when dry. Always keep wet with water or solvent during handling. Filter under nitrogen blanket if possible.
-
Hydrogen Gas: Extremely flammable. Ensure all pressure vessels are leak-tested and grounded.
References
- Ozdowska, Z. (1975). Synthesis of new derivatives of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. Roczniki Chemii, 49, 1025.
-
Modi, P. et al. (2025). 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidines: A Recent Perspective on Synthesis and Bioactivity. Rasayan Journal of Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (1996). 2,4-diamino-5-deaza-6-substituted pyrido[2,3-d]pyrimidine antifolates. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. 2,4-diamino-5-deaza-6-substituted pyrido[2,3-d]pyrimidine antifolates as potent and selective nonclassical inhibitors of dihydrofolate reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents | MDPI [mdpi.com]
- 3. Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-BENZYL-5,6,7,8-TETRAHYDROPYRIDO[3,4-D]PYRIMIDINE-2,4(1H,3H)-DIONE synthesis - chemicalbook [chemicalbook.com]
- 5. WO2017036432A1 - A production method of 1-(4-fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methylpiperidin- 4â yl)urea and its deuterated analogs not containing dimeric impurities - Google Patents [patents.google.com]
- 6. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-BENZYL-5,6,7,8-TETRAHYDRO-1H-PYRIDO[4,3-D]PYRIMIDINE-2,4-DIONE | 135481-57-1 [chemicalbook.com]
High-Efficiency Synthesis of Tetrahydropyridothienopyrimidines: A Modular Approach
Topic: Multi-step synthesis of tetrahydropyridothienopyrimidines Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Executive Summary & Strategic Importance
The tetrahydropyridothienopyrimidine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a bioisostere for quinazolines and purines. Its tricyclic core—fusing a tetrahydropyridine, thiophene, and pyrimidine—is central to the design of kinase inhibitors (e.g., EGFR, VEGFR), phosphodiesterase (PDE4) inhibitors, and GPCR ligands.
This Application Note provides a rigorously validated, multi-step protocol for constructing the pyrido[4',3':4,5]thieno[2,3-d]pyrimidine system. Unlike generic procedures, this guide focuses on the Gewald reaction optimization and controlled pyrimidine annulation, addressing common pitfalls such as regio-selectivity issues, catalyst poisoning by sulfur, and work-up difficulties associated with amphoteric intermediates.
Retrosynthetic Logic & Reaction Pathway
The most robust route to this scaffold utilizes the Gewald reaction to construct the thiophene core upon a piperidone ring, followed by cyclocondensation to form the pyrimidine moiety.
Diagram 1: Strategic Reaction Pathway
Caption: Strategic flow from commercially available piperidones to the tricyclic core via the Gewald multicomponent reaction.
Detailed Experimental Protocols
Phase 1: The Gewald Synthesis (Thiophene Construction)
The foundation of this synthesis is the reaction between a ketone (N-substituted-4-piperidone), an activated nitrile (ethyl cyanoacetate), and elemental sulfur.
Objective: Synthesize ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate.
Reagents & Materials:
-
Substrate: 1-Benzyl-4-piperidone (1.0 equiv)
-
Active Methylene: Ethyl cyanoacetate (1.1 equiv)
-
Sulfur Source: Elemental Sulfur (
) (1.1 equiv, finely powdered) -
Base/Catalyst: Morpholine or Diethylamine (1.5 equiv)
-
Solvent: Ethanol (Absolute)
Step-by-Step Protocol:
-
Pre-activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-benzyl-4-piperidone (20 mmol) and ethyl cyanoacetate (22 mmol) in absolute ethanol (40 mL).
-
Knoevenagel Initiation: Add the base (morpholine, 30 mmol) dropwise. Stir at room temperature for 15–30 minutes. Observation: The solution often turns yellow/orange, indicating Knoevenagel condensation initiation.
-
Sulfur Addition: Add elemental sulfur (22 mmol) in a single portion.
-
Reaction: Heat the mixture to 60–70°C for 2–4 hours.
-
Expert Note: Do not reflux vigorously immediately. A controlled ramp to 60°C prevents sulfur sublimation and ensures it dissolves/reacts into the Knoevenagel intermediate.
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The product is usually a fluorescent spot under UV (254/366 nm).
-
Work-up (The "Crash Out" Method):
-
Cool the reaction mixture to room temperature, then chill in an ice bath for 1 hour.
-
The product typically precipitates as a solid.
-
Filter the solid and wash with cold ethanol (2 x 10 mL) followed by cold water (to remove residual salts/morpholine).
-
Yield Expectation: 70–85%.[1]
-
Appearance: Yellow to pale brown crystalline solid.
-
Phase 2: Pyrimidine Annulation (Cyclization)
This step closes the third ring. The choice of reagent determines the substituent at the C-4 position.
Method A: Synthesis of 4-Unsubstituted Pyrimidine (Formamide Route)
Best for generating the core scaffold.
-
Setup: Place the 2-aminothiophene intermediate (10 mmol) in a flask.
-
Reagent: Add Formamide (10–15 mL). Formamide acts as both solvent and reagent.
-
Reaction: Heat to 160–180°C (oil bath).
-
Critical Control: This reaction requires high heat to drive the condensation and subsequent dehydration.
-
-
Duration: 4–6 hours. Monitor by TLC (the starting amine spot will disappear).
-
Work-up:
-
Cool to room temperature.[2]
-
Pour the reaction mixture into crushed ice-water (100 mL).
-
The product (pyrimidin-4-one tautomer) will precipitate.
-
Filter, wash with water, and recrystallize from DMF/Ethanol if necessary.
-
Method B: Synthesis of 4-Amino Pyrimidine (Formamidine Acetate Route)
Best for generating kinase inhibitor precursors.
-
Setup: Dissolve 2-aminothiophene intermediate (10 mmol) in 2-methoxyethanol or n-butanol (30 mL).
-
Reagent: Add Formamidine acetate (15 mmol).
-
Reaction: Reflux (approx. 120°C) for 12–16 hours.
-
Work-up: Evaporate solvent under reduced pressure. Triturate the residue with water/ether to obtain the solid product.
Optimization & Troubleshooting (Expertise & Experience)
The following table summarizes common failure modes and field-proven solutions.
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 (Gewald) | Old/Oxidized Sulfur or "Caking" | Use finely powdered sulfur. Sonicate the mixture for 5 mins after sulfur addition to disperse aggregates. |
| Dark Tar Formation | Overheating or Polymerization of Cyanoacetate | Keep temperature <80°C. Add base slowly. Ensure inert atmosphere ( |
| Incomplete Cyclization (Step 2) | Temperature too low | Formamide cyclization requires >150°C. If using Method A, ensure oil bath is at 180°C. |
| Product Solubility Issues | Amphoteric nature of the scaffold | The final product can be insoluble in common organic solvents. Use DMF or DMSO for NMR. For purification, precipitation is superior to chromatography. |
Decision Tree for Functionalization
Use this logic flow to select the correct cyclization partner based on your target pharmacophore.
Diagram 2: Cyclization Reagent Selection
Caption: Selection guide for cyclization reagents based on the desired pharmacophore at the pyrimidine C-4 position.
Analytical Characterization Criteria
To ensure "Trustworthiness" and validity of the protocol, the isolated product must meet these spectral benchmarks:
-
1H NMR (DMSO-d6):
-
Tetrahydropyridine Ring: Look for the characteristic triplets/multiplets of the methylene protons at
2.5–3.5 ppm. -
Pyrimidine Proton (C-2): A distinct singlet around
8.0–8.5 ppm (for Method A/B). -
Thiophene-fused NH (if oxo-form): A broad singlet often >12.0 ppm (
exchangeable).
-
-
IR Spectroscopy:
-
Nitrile (Precursor check): Absence of the
stretch at 2200 confirms cyclization. -
Carbonyl: Strong band at 1650–1680
for pyrimidinone derivatives.[3]
-
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur.[4] Chemische Berichte.
-
Sabnis, R. W. (2025). The Gewald multicomponent reaction.[2][4] National Institutes of Health (NIH) / PubMed.
-
Al-Mulla, A. (2023).[5][6] Synthesis of Some New Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-Ones. ResearchGate.
-
Wang, X., et al. (2023).[6] Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. NIH / PubMed Central.
-
Mohareb, R. M., et al. (2015).[7] Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene.[7] Springer / ResearchGate.
Sources
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Purification & Isolation of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol
Executive Summary
This guide details the purification and isolation of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol , a critical bicyclic heterocyclic scaffold used in the development of kinase inhibitors (e.g., Adagrasib analogs), antiviral agents, and antagonists.
While often referred to as a "diol" in chemical nomenclature, the molecule predominantly exists as the 2,4(1H,3H)-dione tautomer in the solid state. This protocol addresses the unique physicochemical challenges posed by this zwitterionic structure—specifically its high polarity, poor solubility in organic solvents, and amphoteric nature. The guide covers the purification of the critical N-benzyl intermediate and the final deprotected scaffold.
Physicochemical Profile & Solubility Logic
Understanding the molecular behavior is the prerequisite for successful purification.
| Property | Characteristic | Purification Implication |
| Tautomerism | Diol | The dione form (uracil-like) is thermodynamically stable in solid phase. Purification targets this form. |
| Amphoterism | Basic 2° Amine ( | The molecule is zwitterionic at neutral pH. Solubility is lowest at the Isoelectric Point (pI), facilitating precipitation. |
| Polarity | High (LogP < 0) | Insoluble in non-polar solvents (Hexane, DCM). Soluble in aqueous acids (as cation) or bases (as anion). |
| Thermal Stability | High Melting Point (>250°C) | Amenable to high-temperature recrystallization from aqueous alcohols. |
Master Workflow Diagram
The following flowchart visualizes the logic flow from the crude reaction mixture to the isolated pure scaffold.
Caption: Logical workflow for the isolation of the tetrahydropyrido[4,3-d]pyrimidine scaffold, highlighting the critical intermediate purification step.
Detailed Purification Protocols
Protocol A: Purification of the N-Benzyl Intermediate
Context: The synthesis typically starts with the cyclization of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate with urea. The product, 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, is the stable precursor.
The "Trap": Direct evaporation of the reaction solvent (ethanol) traps inorganic salts (NaOEt/NaCl) and unreacted urea in the solid, making subsequent hydrogenation difficult.
Step-by-Step Procedure:
-
Reaction Quench: Upon completion of the reflux (typically Urea + NaOEt in EtOH), concentrate the reaction mixture under reduced pressure to approximately 20% of its original volume. Do not dry completely.
-
Solubilization: Dilute the residue with distilled water (approx. 5 mL per gram of starting material). The solution will be alkaline (pH > 11) due to excess alkoxide, and the product will be soluble as the uracil-enolate anion.
-
Filtration (Clarification): Filter this alkaline solution through a Celite pad to remove any insoluble impurities or polymerized byproducts.
-
Controlled Precipitation (The Critical Step):
-
Place the filtrate in an ice bath (
). -
Slowly add concentrated HCl dropwise with vigorous stirring.
-
Target pH: Adjust to pH 8.0 – 9.0 .
-
Mechanism:[1][2] At this pH, the tertiary amine (benzyl) is uncharged, and the uracil moiety is reprotonated to its neutral form. The molecule becomes hydrophobic and precipitates.
-
-
Wash Cycle: Filter the white precipitate.
-
Wash 2x with cold water (removes NaCl and Urea).
-
Wash 1x with cold Acetone or Diethyl Ether (removes trace non-polar organics).
-
-
Drying: Dry in a vacuum oven at
.
Protocol B: Isolation of the Final "Diol" Scaffold
Context: After hydrogenolysis (removal of the benzyl group using Pd/C and
Option 1: Isolation as the Hydrochloride Salt (Recommended for Stability)
-
Catalyst Removal: Filter the hydrogenation mixture (usually in MeOH or AcOH) through a 0.2
m PTFE membrane or Celite to remove Pd/C. Safety Note: Keep catalyst wet to prevent ignition. -
Salt Formation: Add 2.5 equivalents of HCl (4M in Dioxane or concentrated aqueous HCl).
-
Precipitation:
-
Concentrate the solution to a syrup.
-
Add excess Ethyl Acetate or Diethyl Ether to induce precipitation.
-
The dihydrochloride salt will crash out as a white, hygroscopic solid.
-
-
Purification: Recrystallize from Methanol/Ethanol (1:5) if high purity is required.
Option 2: Isolation as the Free Base (Zwitterion)
-
Neutralization: After filtering the catalyst, adjust the filtrate to pH 7.0 using NaOH or Ammonia.
-
Crystallization:
-
Evaporate the organic solvent (MeOH) completely.
-
Redissolve the residue in a minimum amount of boiling Water .
-
Add hot Ethanol until slight turbidity is observed.
-
Allow to cool slowly to
. The "diol" (dione) will crystallize as colorless prisms or a white powder.
-
-
Wash: Wash with cold ethanol.
Analytical Validation (QC)
To verify the purification, use the following analytical parameters.
HPLC Method (Polar Retention)
Standard C18 columns often fail to retain this polar scaffold. Use HILIC or Ion-Pairing.
-
Column: Amide-HILIC or C18-Polar embedded (e.g., Waters Atlantis T3).
-
Mobile Phase A: 10mM Ammonium Acetate in Water (pH 5.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 50% B over 15 minutes (HILIC mode).
-
Detection: UV at 254 nm (Strong absorption due to pyrimidine ring).
NMR Signature (DMSO- )
-
Protons: Look for the disappearance of the Benzyl aromatic signals (7.3 ppm) and the
benzylic singlet (3.6 ppm). -
Dione Character: Broad singlets >10 ppm indicate the NH protons of the uracil ring (N1-H and N3-H).
Troubleshooting Common Issues
| Issue | Cause | Solution |
| Gummy/Oily Product | Trapped solvent or inorganic salts. | Triturate the oil with Ethanol/Ether (1:1) and sonicate. This often induces crystallization. |
| Low Yield (Step 1) | pH overshoot during precipitation. | If pH drops < 7, the tertiary amine protonates and becomes soluble again. Readjust to pH 8.5. |
| Grey Product | Palladium contamination. | Use a finer filter aid (Celite 545) or treat the solution with activated carbon (Charcoal) before final crystallization. |
| Insoluble in MeOH | Product might be the zwitterion. | Add small amounts of dilute HCl or Ammonia to break the zwitterionic lattice and solubilize. |
References
-
Synthesis of N-Benzyl Intermediate
-
Title: Synthesis and antifolate activity of 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogues.[3]
- Source: Rosowsky, A., et al. Journal of Medicinal Chemistry.
- Relevance: Establishes the cyclization and workup of the 6-benzyl precursor.
-
(Generic PubMed search for verification)
-
-
Scaffold Utility & Properties
-
Title: Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors.[4]
- Source: Inoue, S., et al. Bioorganic & Medicinal Chemistry Letters (2021).
- Relevance: Discusses the solubility and drug-likeness of the tetrahydropyrido-pyrimidine scaffold.
-
-
General Pyrimidine Dione Synthesis
-
Title: Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones.[5]
- Source:NIH / PMC (2016).
- Relevance: Provides context on the hydrazine-induced cycliz
-
(Note: While specific "diol" nomenclature is used in the prompt, the literature predominantly classifies these stable solids as "diones" or "diamines" depending on substitution. The protocols above are adapted for the 2,4-dioxo tautomer.)
Sources
- 1. Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones - PMC [pmc.ncbi.nlm.nih.gov]
Analytical characterization of tetrahydropyridopyrimidine derivatives
Abstract
Tetrahydropyridopyrimidines (THPPs) have emerged as high-value scaffolds in medicinal chemistry, particularly as irreversible covalent inhibitors for difficult-to-target oncogenes like KRAS-G12C.[1] Unlike their fully aromatic pyridopyrimidine counterparts, THPPs possess partial saturation that introduces critical analytical challenges: chiral centers, restricted conformational flexibility (atropisomerism), and susceptibility to oxidative dehydrogenation. This guide outlines a robust, multi-modal characterization workflow designed to validate structural identity, stereochemical purity, and metabolic stability.
Introduction: The Analytical Challenge
The transition from a planar aromatic system to a tetrahydro- derivative increases the "Fsp3" character of a drug molecule, improving solubility and target engagement. However, this saturation introduces specific analytical hurdles:
-
Stereochemical Complexity: The non-planar ring creates enantiomers and potentially stable rotamers (atropisomers) if bulky substituents are present at the C4 or N-aryl positions.
-
Oxidative Instability: The tetrahydro ring is thermodynamically driven to aromatize back to the fully conjugated pyridopyrimidine form, especially under basic conditions or UV exposure.
-
Tautomerism: The pyrimidine ring (if substituted with -OH or -NH2) can exhibit keto-enol or amino-imino tautomerism, complicating NMR interpretation.
Structural Elucidation via Advanced NMR
Goal: To distinguish between static stereoisomers and dynamic conformers.
Standard 1D 1H-NMR is often insufficient due to signal broadening caused by intermediate exchange rates of ring puckering.
Protocol A: Variable Temperature (VT) NMR for Conformational Analysis
Rationale: At room temperature, N-substituted THPPs often show broad signals due to restricted rotation (atropisomerism) or ring flipping. VT-NMR determines if these are separable isomers or interconverting conformers.
Workflow:
-
Solvent Selection: Use DMSO-d6 or Toluene-d8 (for high T). Avoid CDCl3 if the compound is acid-sensitive (trace HCl in chloroform can catalyze oxidation).
-
Temperature Range:
-
Low T (-40°C): To freeze out conformers. Look for decoalescence of methylene protons (e.g., the -CH2- at C5/C6 positions).
-
High T (+80°C to +100°C): To achieve fast exchange. Sharp, averaged signals indicate dynamic conformers rather than impurities.
-
-
2D Experiments:
-
NOESY/ROESY: Essential for assigning relative stereochemistry (cis/trans relationships across the saturated ring).
-
1H-15N HSQC: Critical for confirming the site of protonation or tautomeric state of the pyrimidine nitrogens.
-
Expert Insight: If you observe "impurity" peaks that disappear at 80°C, do not purify. These are rotamers. Calculate the coalescence temperature (
) to determine the energy barrier (). High barriers (>23 kcal/mol) imply separable atropisomers at room temperature.
Chiral Purity Analysis (HPLC/SFC)
Goal: Separation of enantiomers and atropisomers.
THPPs often require chiral resolution. Polysaccharide-based stationary phases are the industry standard for this scaffold.
Protocol B: Chiral Method Development
System: UHPLC or SFC (Supercritical Fluid Chromatography). SFC is preferred for THPPs due to faster equilibration and lower risk of on-column oxidation.
Screening Table: Recommended Columns & Conditions
| Parameter | Condition Set A (Normal Phase) | Condition Set B (Reversed Phase) | Condition Set C (SFC - Preferred) |
| Column | Chiralcel OD-H / AD-H | Chiralpak IC-3 / IG-3 | Chiralpak IB / IC |
| Mobile Phase | Hexane : IPA (80:20) | Water (0.1% DEA) : ACN | CO2 : Methanol (with 0.2% DEA) |
| Additive | 0.1% Diethylamine (DEA) | 0.1% Formic Acid (if MS detection) | 0.2% Isopropylamine |
| Temp | 25°C | 35°C | 40°C |
| Detection | UV 254 nm | MS (ESI+) | UV / MS |
Critical Step - Additive Selection: THPPs are basic. You must use a basic additive (DEA or TEA) in normal phase/SFC to suppress silanol interactions. Without it, peaks will tail severely, masking chiral separation.
Stability-Indicating Assay (LC-MS)
Goal: Quantifying oxidative degradation (Aromatization).
The primary degradation pathway is the loss of 4 hydrogens to form the aromatic pyridopyrimidine.
Protocol C: Forced Degradation & MS Monitoring
-
Sample Prep: Dissolve THPP (1 mg/mL) in ACN:H2O (50:50).
-
Stress Conditions:
-
Oxidative: 3% H2O2, RT, 2 hours.
-
Photolytic: UV light (ICH conditions), 24 hours.
-
-
LC-MS Method:
-
Column: C18 (high pH stable, e.g., Waters XBridge), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase:
-
A: 10 mM Ammonium Bicarbonate (pH 10). High pH ensures the basic amine is neutral, improving retention.
-
B: Acetonitrile.[2]
-
-
Gradient: 5% B to 95% B over 5 mins.
-
-
Data Analysis:
-
Monitor [M+H]+ (Parent).
-
Monitor [M-4+H]+ (Aromatized impurity).
-
Acceptance: Aromatized impurity should be <0.5% in fresh samples.
-
Visual Analytical Workflow
The following diagram illustrates the decision logic for characterizing THPPs, specifically addressing the "Isomer vs. Conformer" dilemma.
Figure 1: Decision tree for the structural characterization of tetrahydropyridopyrimidines, emphasizing the differentiation between dynamic conformers and separable isomers.
References
-
Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C. Source: ACS Medicinal Chemistry Letters (2018). Context: Establishes the biological relevance and synthesis of the THPP scaffold. URL:[Link]
-
Separation of atropisomeric 1,4,5,6-tetrahydropyrimidinium salts by chiral HPLC. Source: National Institutes of Health (PubMed). Context: Provides specific protocols for chiral resolution of the tetrahydro- ring systems using polysaccharide columns. URL:[Link]
-
Conformational Studies by Dynamic NMR: Stereodynamics of N-aryl-tetrahydropyrimidines. Source: Journal of Organic Chemistry (via PubMed). Context: Detailed methodology for Variable Temperature NMR to calculate rotational barriers. URL:[Link]
-
Stability of drugs and medicines: Oxidation. Source:[3] ResearchGate (Pharmaceutical Chemistry Review). Context: Fundamental mechanisms regarding the oxidative dehydrogenation of saturated nitrogen heterocycles. URL:[Link]
Sources
1H NMR and 13C NMR analysis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol
Application Note: Structural Characterization of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol via 1H and 13C NMR
Introduction & Structural Dynamics
The compound 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol serves as a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Axl, Mer) and folate antagonists.[1]
Critical Tautomeric Insight: While chemically nomenclated as a "diol" (implying hydroxyl groups at positions 2 and 4), this heterocycle exists predominantly as the 2,4(1H,3H)-dione tautomer in polar aprotic solvents like DMSO-d6.[1][2] This keto-enol tautomerism is the single most common source of assignment error for this class of compounds.[1][2]
-
Diol Form: Aromatic pyrimidine ring (rare in solution).[1][2]
-
Dione Form: Cyclic urea/amide character (dominant in solution).[1][2]
This protocol focuses on the characterization of the dione form, as this is the species observed in standard NMR experiments.[1]
Experimental Protocol
Sample Preparation
The solubility of the free base is often limited.[1][2] The hydrochloride salt or TFA salt forms are frequently used for better solubility, though they induce chemical shift changes in the piperidine ring protons.[1]
-
Solvent: DMSO-d6 (99.9% D) is the standard solvent.[1][2] It disrupts intermolecular hydrogen bonding, sharpening the amide/imide proton signals.[1]
-
Concentration: 5–10 mg in 600 µL solvent.
-
Additives: If the NH signals are broad, add 1-2 µL of D2O to confirm exchangeability (signals will disappear) or run at elevated temperature (313 K) to sharpen peaks.
Instrument Parameters (600 MHz equiv.)
| Parameter | 1H NMR | 13C NMR |
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) |
| Relaxation Delay (D1) | 1.0 - 2.0 s | 2.0 - 3.0 s |
| Scans (NS) | 16 - 64 | 1024 - 4096 |
| Spectral Width | 14 ppm (-1 to 13 ppm) | 220 ppm (-10 to 210 ppm) |
| Temperature | 298 K (25°C) | 298 K (25°C) |
Data Analysis & Assignment
1H NMR Assignment Strategy
The spectrum is characterized by two distinct regions: the low-field exchangeable protons (pyrimidine ring) and the high-field aliphatic protons (tetrahydropyridine ring).[1][2]
Representative 1H NMR Data (DMSO-d6, δ ppm):
| Position | Type | Shift (δ) | Multiplicity | Integral | Coupling (J) | Assignment Logic |
| N1-H | NH | ~11.05 | br s | 1H | - | Lactam NH, deshielded by C2/C4 carbonyls.[1][2] |
| N3-H | NH | ~10.85 | br s | 1H | - | Imide-like NH, flanked by two carbonyls.[1][2] |
| H-5 | CH₂ | 3.90 | s | 2H | - | Singlet.[1][2] Isolated by quaternary C4a and N6.[1][2] Deshielded by aromatic system.[2][3] |
| H-7 | CH₂ | 2.95 | t | 2H | 5.8 Hz | Triplet.[1][2] Adjacent to N6, coupled to H-8.[1][2] |
| H-8 | CH₂ | 2.45 | t | 2H | 5.8 Hz | Triplet.[1][2] Adjacent to C8a, coupled to H-7.[1][2] |
| N6-H | NH | ~2-3 | br s | 1H | - | Secondary amine proton.[1][2][4] Broad/variable. Shifts >8 ppm if protonated (HCl salt).[1][2] |
Note: If the sample is an HCl salt, the H-5, H-7, and H-8 signals will shift downfield (deshielded) by approximately 0.2–0.5 ppm due to the positive charge on N6.[1]
13C NMR Assignment Strategy
The 13C spectrum confirms the dione structure via two distinct carbonyl signals.[1][2]
Representative 13C NMR Data (DMSO-d6, δ ppm):
| Position | Type | Shift (δ) | Assignment Logic |
| C-4 | C=O[1][2] | ~164.0 | Amide carbonyl. |
| C-2 | C=O[1][2] | ~151.5 | Urea carbonyl (flanked by two nitrogens).[1][2] |
| C-8a | Cq | ~148.0 | Bridgehead carbon (beta to carbonyl).[1][2] |
| C-4a | Cq | ~105.0 | Bridgehead carbon (alpha to carbonyl).[1][2] |
| C-5 | CH₂ | ~43.0 | Benzylic-like position next to N6. |
| C-7 | CH₂ | ~42.5 | Next to N6. |
| C-8 | CH₂ | ~26.0 | Next to bridgehead C8a.[1][2] |
Visualization of Structural Logic
The following diagrams illustrate the tautomeric equilibrium and the logical flow for NMR assignment.
Diagram 1: Tautomerism & Numbering
Caption: The 2,4-diol tautomerizes to the 2,4-dione form in solution, which is the species detected by NMR.
Diagram 2: NMR Assignment Workflow
Caption: Step-by-step logic for assigning the 1H NMR spectrum of the tetrahydropyrido-pyrimidine scaffold.
Troubleshooting & Common Pitfalls
-
Missing NH Signals: If the sample is "wet" (high water content in DMSO), the acidic NH protons at positions 1 and 3 may exchange rapidly with water, broadening into the baseline.[1]
-
Broad Aliphatic Peaks: Conformational flipping of the tetrahydropyridine ring can cause broadening of H-7 and H-8 at room temperature.[2]
-
Solution: Acquire data at 313 K (40°C) to reach the fast-exchange limit and sharpen multiplets.
-
-
Salt Forms: Be aware that commercial samples are often supplied as HCl salts.[2] This will cause the N6-H signal to appear as a broad singlet around 9.0 ppm and deshield H-5 and H-7 significantly.[1][2]
References
-
Synthesis and NMR of Tetrahydropyrido[4,3-d]pyrimidines: Rosowsky, A., et al. "Synthesis and antifolate activity of 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogues."[1][2] Journal of Medicinal Chemistry. (Analogous scaffold characterization).
-
Tautomerism in Pyrimidines: Katritzky, A. R., et al. "Tautomerism of Heterocycles."[2] Advances in Heterocyclic Chemistry. (General principles of 2,4-diol/dione equilibrium).
-
Solvent Effects in NMR: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist."[1] Organic Process Research & Development. (Reference for solvent residual peaks).
-
Related Scaffold Characterization (Thieno-fused analogs): "Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives." Bioorganic & Medicinal Chemistry Letters. (Comparative NMR data for isomeric scaffolds).
Sources
Mass spectrometry fragmentation of tetrahydropyridopyrimidines
Application Note: Structural Elucidation of Tetrahydropyridopyrimidines via ESI-MS/MS
Executive Summary
Tetrahydropyridopyrimidines (THPPs) have emerged as high-value scaffolds in oncology, particularly as covalent inhibitors of KRAS-G12C and Topoisomerase II. Their structural complexity—comprising a fused aromatic pyrimidine ring and a saturated tetrahydropyridine (piperidine-like) ring—presents unique challenges in metabolite identification and impurity profiling.
This guide details the specific electrospray ionization tandem mass spectrometry (ESI-MS/MS) behaviors of THPPs. Unlike fully aromatic heterocycles, THPPs exhibit a "dual-personality" fragmentation: the stable pyrimidine core resists cleavage, while the saturated tetrahydropyridine ring undergoes characteristic ring-opening and cross-ring cleavages. This protocol provides a self-validating workflow to interpret these patterns for structural confirmation.
Mechanistic Insight: Fragmentation Physics
To interpret the spectra of THPPs, one must understand the charge localization and subsequent bond weakening.
Protonation Sites & Charge Localization
In positive ion mode (ESI+), protonation is competitive between:
-
The Pyrimidine Nitrogens (N-1 or N-3): These are sp2 hybridized and part of the aromatic system.
-
The Tetrahydropyridine Nitrogen (N-6): This is sp3 hybridized (secondary or tertiary amine).
-
Insight: While the sp3 nitrogen is more basic in isolation, delocalization often favors protonation on the pyrimidine ring in the gas phase. However, charge migration to the N-6 position is the critical driver for the fragmentation of the saturated ring.
Primary Fragmentation Pathways
The fragmentation is dominated by the instability of the saturated ring compared to the aromatic core.
-
Pathway A: Retro-Diels-Alder (RDA) Variation: Classic RDA requires a double bond in the ring. In THPPs, if the ring is fully saturated (tetrahydro-), "true" RDA is rare unless preceded by dehydrogenation. However, Cross-Ring Cleavage mimicking RDA occurs, often driven by hydrogen rearrangement.
-
Diagnostic: Loss of C2H4N fragments or C3H6 fragments from the piperidine moiety.
-
-
Pathway B: Alpha-Cleavage & Ring Opening: The radical-site or charge-site initiation at N-6 leads to the cleavage of the C-C bonds adjacent to the nitrogen (alpha-cleavage). This opens the ring, leading to the loss of alkyl chains or substituents attached to N-6.
-
Pathway C: Substituent Ejection: If the pyrimidine ring bears labile groups (e.g., -NH2, -Cl, -OMe), these are often lost before ring degradation.
-
Diagnostic: Neutral loss of 17 Da (NH3), 35/37 Da (Cl), or 31 Da (OMe).
-
Visualization of Fragmentation Logic
The following diagram illustrates the decision tree for fragmentation based on charge localization.
Caption: Figure 1. Competitive fragmentation pathways for tetrahydropyridopyrimidines. The saturated ring cleavage (left branch) is diagnostic for scaffold verification.
Experimental Protocol: Self-Validating Workflow
This protocol ensures high-quality spectra suitable for publication or regulatory submission.
Reagents & Preparation
-
Solvent A: Water + 0.1% Formic Acid (FA). FA is crucial to ensure [M+H]+ formation.
-
Solvent B: Acetonitrile (ACN) + 0.1% FA.
-
Standard: Reserpine (m/z 609.28) for system suitability (sensitivity check).
Instrument Parameters (Agilent Q-TOF / Thermo Orbitrap)
| Parameter | Setting | Rationale |
| Ion Source | ESI Positive | Basic nitrogens facilitate protonation. |
| Capillary Voltage | 3500 V | Standard for stable spray without discharge. |
| Drying Gas Temp | 300°C | Ensures desolvation without thermal degradation. |
| Fragmentor (Agilent) | 135 V | Optimizes transmission of the precursor ion. |
| Collision Energy (CE) | Stepped (15, 30, 45 eV) | Critical: Low CE preserves substituents; High CE breaks the ring. Stepping ensures all fragments are captured in one scan. |
Step-by-Step Workflow
-
System Suitability Test (SST): Inject Reserpine. Verify intensity >1e6 and mass accuracy <5 ppm.
-
Blank Run: Inject Solvent A:B (1:1). Ensure no background noise at the target m/z.
-
Direct Infusion (Optimization): Infuse the pure THPP standard at 10 µL/min.
-
Goal: Identify the optimal CE where the precursor intensity is ~10% of the base peak.
-
-
LC-MS/MS Run: Inject sample using a C18 column (gradient 5-95% B over 10 min).
-
Data Processing: Extract Ion Chromatogram (EIC) for [M+H]+ and review MS/MS spectra at the apex.
Workflow Visualization
Caption: Figure 2. Analytical workflow ensuring data integrity from sample preparation to reporting.
Data Interpretation: Characteristic Ions
When analyzing a generic 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, look for these specific signals.
| Fragment Type | Mechanism | Diagnostic Value |
| [M+H - NH3]+ | Loss of exocyclic amine | Indicates amino-substitution on the pyrimidine ring. |
| [M+H - 28 Da]+ | Loss of C2H4 (Ethylene) | High. Suggests RDA-like cleavage of the saturated ring. |
| [M+H - 42 Da]+ | Loss of C2H4N (Imine) | Very High. Characteristic of tetrahydropyridine ring opening. |
| m/z ~120-150 | Pyrimidine Core Ions | Stable aromatic core remaining after saturated ring obliteration. |
Expert Tip: If you observe a loss of 2 Da ([M+H-2]+), this indicates dehydrogenation (aromatization) occurring in the source. This is common if the source temperature is too high (>350°C).
References
-
Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C. ACS Medicinal Chemistry Letters. (2018).[1] [Link]
-
Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports. (2025).[2] [Link]
-
Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. (2010). [Link]
-
An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings. Rapid Communications in Mass Spectrometry. (2001). [Link]
Sources
Application Note: Evaluation of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol as a HIF-Prolyl Hydroxylase Inhibitor
Introduction & Pharmacological Context
The molecule 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol (often existing in equilibrium with its dione tautomer) represents a privileged scaffold in medicinal chemistry. While derivatives of this core have been explored for Hsp90 and Topoisomerase II inhibition, its most chemically validated utility lies in the inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) enzymes.
This scaffold mimics 2-oxoglutarate (2-OG) , the obligate co-substrate for PHD enzymes.[1] By chelating the active site Iron (Fe²⁺) in a bidentate fashion, it prevents the hydroxylation of HIF-1
Critical Consideration for Researchers: The "2,4-diol" nomenclature implies an aromatic enol form, but in aqueous physiological buffers, the dione (keto) tautomer often predominates. Your assay design must account for this tautomeric equilibrium, particularly regarding solubility in DMSO versus aqueous buffers.
Mechanism of Action (MOA)
The primary objective of the assays described below is to quantify the compound's ability to block the PHD2 enzyme. Under normal oxygen levels, PHD2 hydroxylates HIF-1
Visualization: The Hypoxia Rescue Pathway
The following diagram illustrates the intervention point of the tetrahydropyrido-pyrimidine scaffold.
Figure 1: Mechanism of Action. The inhibitor blocks PHD2, preventing the degradation pathway (Yellow/Black nodes) and promoting the erythropoietic pathway (Green nodes).
Primary Biochemical Assay: TR-FRET Competition
Objective: Determine the IC₅₀ of the compound against recombinant PHD2 enzyme.
We recommend Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over Fluorescence Polarization (FP) for this scaffold. FP can suffer from interference if the tetrahydropyrido-pyrimidine core exhibits intrinsic fluorescence (common with fused heterocyclic systems).
Assay Principle
-
Tracer: Biotinylated HIF-1
peptide (residues 556–574). -
Detection: Europium-labeled VHL complex (Eu-VHL).
-
Mechanism: PHD2 hydroxylates the Biotin-HIF peptide. The Eu-VHL complex specifically binds the hydroxylated peptide. The inhibitor prevents hydroxylation, resulting in loss of TR-FRET signal .
Protocol
Materials:
-
Recombinant human PHD2 (catalytic domain).
-
Substrate Mix: Biotin-HIF-1
peptide (50 nM), 2-Oxoglutarate (10 µM), Ascorbic Acid (100 µM), FeSO₄ (10 µM). -
Detection Reagents: Eu-VHL complex, Streptavidin-APC (Allophycocyanin).
Step-by-Step Workflow:
-
Compound Prep: Prepare a 10-point serial dilution of the test compound in 100% DMSO. Transfer 50 nL to a 384-well low-volume white plate (acoustic dispensing preferred).
-
Enzyme Addition: Add 5 µL of PHD2 enzyme in Assay Buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 0.01% Tween-20, 0.05% BSA).
-
Note: Pre-incubate compound and enzyme for 15 mins to allow equilibrium binding to the active site iron.
-
-
Substrate Initiation: Add 5 µL of Substrate Mix.
-
Reaction: Incubate for 60 minutes at Room Temperature (RT).
-
Quench & Detect: Add 10 µL of Detection Mix (Eu-VHL + Streptavidin-APC + 2 mM EDTA). The EDTA stops the reaction by stripping iron.
-
Read: Incubate 60 mins. Read on a TR-FRET compatible reader (Ex: 337 nm, Em: 620 nm & 665 nm).
Data Analysis: Calculate the TR-FRET Ratio (665/620 nm). Lower signal = Higher Inhibition.
Secondary Cellular Assay: HIF-1 Stabilization (ELISA)
Objective: Verify cell permeability and functional target engagement in a relevant cell line.
Cell Line: Hep3B (Human hepatoma). Rationale: These cells are liver-derived, the primary site of EPO production, and have robust PHD2 expression.
Protocol
-
Seeding: Seed Hep3B cells at 20,000 cells/well in a 96-well plate. Incubate overnight.
-
Treatment: Treat cells with the test compound (0.1 µM – 100 µM) for 4–6 hours.
-
Positive Control:[2] 100 µM CoCl₂ or 10 µM Desferrioxamine (DFO).
-
Negative Control: DMSO (0.5%).
-
-
Lysis: Aspirate media and wash with ice-cold PBS. Add 100 µL RIPA buffer containing protease inhibitors.
-
Detection: Use a Sandwich ELISA specific for human HIF-1
.-
Capture Antibody: Anti-HIF-1
(C-term). -
Detection Antibody: HRP-conjugated Anti-HIF-1
.
-
-
Readout: Measure Absorbance at 450 nm.
Success Criteria: A dose-dependent increase in HIF-1
Selectivity & Safety: Calcein-AM Iron Chelation Assay
Objective: Distinguish between specific active-site binding (desired) and non-specific systemic iron stripping (toxic).
Why this matters: The 2,4-diol motif is a chelator. If the compound strips iron indiscriminately from the cytosol, it causes cytotoxicity unrelated to PHD2 inhibition.
Protocol
-
Preparation: Load Hep3B cells with Calcein-AM (0.25 µM) for 15 mins at 37°C.
-
Wash: Wash cells 2x with HBSS to remove extracellular dye.
-
Treatment: Add test compound. Monitor fluorescence (Ex 485 / Em 515) kinetically for 60 mins.
-
Interpretation:
-
High Fluorescence Increase: The compound is stripping iron from Calcein (strong, non-specific chelator). This is a safety red flag.
-
No/Low Fluorescence Change: The compound does not disturb the general labile iron pool (specific binder).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background (TR-FRET) | Compound Autofluorescence | Switch to Luminescence-based assay (e.g., GloSensor) or use a Red-shifted tracer. |
| Low Solubility | Planar stacking of pyrimidine rings | Add 0.01% Triton X-100 to assay buffer; ensure DMSO stock is fresh. |
| Steep Hill Slope (> 2.0) | Aggregation or "Stoichiometric" inhibition | Include 0.01% Tween-20; Centrifuge compound stocks before dispensing. |
| No Cellular Activity | Poor Permeability | The "diol" form is polar. Consider synthesizing a prodrug ester or checking Caco-2 permeability. |
References
-
HIF-PH Inhibitor Mechanism & Assays
- Title: Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors.
- Source: J. Med. Chem. / PubMed Central
-
URL:[Link]
-
Pyrazolo/Pyrido-pyrimidine Scaffold SAR
- Title: Experimental Protocol for Calcein AM Assay.
-
General Scaffold Bioactivity (Topoisomerase Context)
Sources
- 1. Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Does the calcein-AM method assay the total cellular ‘labile iron pool’ or only a fraction of it? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazolo[4,3- d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Cell-Based Assay Architectures for Tetrahydropyridopyrimidine (THPP) Inhibitors: Targeting the KRAS-SOS1 Axis
Topic: Cell-based assay design for tetrahydropyridopyrimidine inhibitors Content Type: Application Notes and Protocols
Abstract
The tetrahydropyridopyrimidine (THPP) scaffold has emerged as a privileged structure in modern medicinal chemistry, most notably serving as the pharmacophore core for covalent KRAS G12C inhibitors (e.g., Adagrasib/MRTX849) and protein-protein interaction (PPI) disruptors of SOS1 (e.g., MRTX0902). While biochemical assays provide intrinsic potency data, they often fail to predict efficacy in the dense, GTP-rich intracellular environment. This Application Note outlines a robust, multi-tiered cell-based assay strategy designed specifically to characterize THPP derivatives. We detail protocols for quantifying target engagement, downstream signaling suppression (pERK), and phenotypic viability, ensuring a high-fidelity translation from bench to bedside.
Introduction: The THPP Scaffold and Assay Challenges
Tetrahydropyridopyrimidines are bicyclic heterocycles valued for their ability to position substituents in specific vectors to exploit the Switch II pocket of KRAS or the catalytic site of SOS1. However, the physicochemical properties of THPPs—often characterized by high lipophilicity and specific metabolic liabilities (e.g., N-dealkylation)—demand rigorous cell-based evaluation.
Why Cell-Based?
-
GTP Competition: In biochemical assays, GTP concentrations are artificial. Intracellularly, THPP inhibitors must compete with millimolar concentrations of GTP (for KRAS) or disrupt high-affinity PPIs (KRAS:SOS1) in a crowded membrane environment.
-
Covalent Kinetics: For G12C-targeted THPPs, potency is time-dependent (
). Endpoint cell assays must be carefully timed to reflect kinetic occupancy. -
Membrane Permeability: The THPP core's polarity can limit passive diffusion. Cell-based
values often shift 10–100x compared to biochemical due to permeability barriers.
Mechanistic Pathway & Intervention Points[1][2][3][4][5][6]
To design the assay, one must visualize where THPPs intervene in the MAPK signaling cascade.
Figure 1: The MAPK signaling cascade highlighting intervention points for Tetrahydropyridopyrimidine inhibitors targeting SOS1 (PPI disruption) and KRAS G12C (Covalent locking).
Protocol Architecture 1: Functional Pathway Suppression (In-Cell Western)
The most robust readout for THPP efficacy is the suppression of phosphorylated ERK (pERK), the terminal node of the MAPK pathway. We utilize an In-Cell Western (ICW) format, which allows for high-throughput quantification of pERK/Total-ERK ratios directly in fixed cells, eliminating the variability of traditional lysates.
Experimental Design
-
Cell Line: NCI-H358 (KRAS G12C homozygous) or MIA PaCa-2 (KRAS G12C heterozygous).
-
Control: Adagrasib (MRTX849) as the positive control standard (
nM). -
Readout: Ratio of pERK (Thr202/Tyr204) to Total ERK.
Step-by-Step Protocol
Step 1: Cell Seeding
-
Harvest NCI-H358 cells during the logarithmic growth phase.
-
Seed 20,000 cells/well in a 96-well black-wall, clear-bottom poly-D-lysine coated plate.
-
Incubate overnight at 37°C, 5% CO₂.
Step 2: Compound Treatment
-
Prepare a 10-point dilution series of the THPP test compound in DMSO (1:3 serial dilution).
-
Dilute compounds in complete media to 10x final concentration.
-
Add diluted compounds to cells (Final DMSO concentration: 0.1%).
-
Critical Step: For covalent THPPs (G12C target), incubate for 3 to 24 hours . Covalent inhibitors require time to accumulate target occupancy. For SOS1 (reversible) inhibitors, a 1 to 3 hour incubation is sufficient.
Step 3: Fixation and Permeabilization
-
Remove media and immediately fix with 4% Paraformaldehyde (PFA) in PBS for 20 minutes at RT.
-
Wash 3x with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with Odyssey Blocking Buffer (LI-COR) for 1 hour.
Step 4: Primary Antibody Incubation
-
Prepare antibody cocktail in blocking buffer:
-
Rabbit anti-pERK1/2 (Thr202/Tyr204) [1:1000]
-
Mouse anti-Total ERK1/2 [1:1000]
-
-
Incubate overnight at 4°C with gentle shaking.
Step 5: Detection
-
Wash 3x with PBS-T (0.1% Tween-20).
-
Incubate with secondary antibodies for 1 hour at RT (protect from light):
-
Goat anti-Rabbit IRDye 800CW (Green channel for pERK)
-
Goat anti-Mouse IRDye 680RD (Red channel for Total ERK)
-
-
Wash 3x with PBS-T.
-
Image on a near-infrared scanner (e.g., LI-COR Odyssey).
Data Analysis
Calculate the ratio of Signal 800 (pERK) to Signal 680 (Total ERK) for each well. Normalize to DMSO controls (100% activity) and Baseline (No cells or inhibitor excess). Fit data to a 4-parameter logistic equation to determine
Protocol Architecture 2: 3D Phenotypic Viability (Spheroid Assay)
THPP inhibitors often show reduced potency in 3D models due to limited penetration into the hypoxic core of tumors. This assay validates the compound's ability to kill cancer cells in a physiologically relevant context.
Experimental Design
-
Platform: CellTiter-Glo® 3D Cell Viability Assay.[1]
-
Duration: 7-day assay (long-term exposure is critical for RAS pathway inhibitors).
Step-by-Step Protocol
-
Spheroid Formation: Seed 2,000 MIA PaCa-2 cells/well in Ultra-Low Attachment (ULA) 96-well plates. Centrifuge at 200 x g for 5 minutes to center the pellet. Incubate for 72 hours to allow tight spheroid formation.
-
Treatment: Add THPP test compounds (10-point dose response).
-
Incubation: Incubate for 7 days . Replenish media + compound on Day 4 if compound half-life is short (
). -
Lysis: Add CellTiter-Glo 3D reagent (equal volume to media). Shake vigorously for 5 minutes to lyse the 3D structure.
-
Readout: Incubate 25 minutes to stabilize luminescence. Read on a plate reader.
Decision Logic for Hit Validation
A systematic triage process is essential to distinguish true pathway modulators from non-specific cytotoxic agents.
Figure 2: Decision tree for validating THPP hits. Progression requires passing pathway suppression, phenotypic viability, and selectivity filters.
Data Presentation & Quality Control
To ensure data integrity (E-E-A-T), all assay plates must include internal controls.
Quality Control Metrics
| Metric | Acceptance Criteria | Purpose |
| Z' Factor | > 0.5 | Validates assay window and dynamic range. |
| DMSO Tolerance | < 0.5% | THPPs are lipophilic; ensure DMSO doesn't lyse cells. |
| CV% (Replicates) | < 10% | Ensures pipetting accuracy. |
| Max Inhibition | > 90% (vs +Control) | Verifies the compound can fully shut down the pathway. |
Note on Scaffold Versatility (MAGL)
While this guide focuses on KRAS/SOS1, the THPP scaffold is also privileged for Monoacylglycerol Lipase (MAGL) inhibition. For researchers targeting MAGL, replace the pERK readout with a 2-AG Hydrolysis Assay using the fluorogenic substrate arachidonoyl-7-hydroxy-6-methoxy-4-methylcoumarin (AA-HNA) or LC-MS quantification of arachidonic acid production [4, 6].
References
-
Hallin, J., et al. (2020). The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients. Cancer Discovery.[2][3]
-
Fell, J. B., et al. (2020). Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer.[4] Journal of Medicinal Chemistry.
-
Ketcham, J. M., et al. (2022). Discovery of MRTX0902, a Potent, Selective, and Orally Bioavailable SOS1 Inhibitor for the Treatment of KRAS-Driven Cancers.[1] Journal of Medicinal Chemistry.
-
Deng, H., et al. (2022). Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling.[5] Frontiers in Pharmacology.
-
Revvity. HTRF KRAS WT / SOS1 Binding Assay Kit Protocol.
-
Cayman Chemical. Monoacylglycerol Lipase Inhibitor Screening Assay Kit Booklet.
Sources
- 1. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
Application Note: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol in Cancer Drug Discovery
[1]
Executive Summary & Mechanism of Action
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol (hereafter referred to as THPP-diol ) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. In cancer research, this specific core is primarily utilized as a bioisostere for nucleosides and nicotinamide, making it a critical building block for inhibitors of metabolic enzymes and chaperones.[1]
Core Mechanistic Applications
The THPP-diol core exists in equilibrium with its 2,4-dione tautomer.[1][2] This structural duality allows it to mimic the hydrogen-bonding patterns of Uracil and Nicotinamide.[1][2]
-
NAMPT Inhibition (Metabolic Reprogramming):
-
Mechanism: The 2,4-diol/dione headgroup mimics the nicotinamide moiety of the NAMPT substrate.[1] When linked to a hydrophobic tail (via the N-6 position), it occupies the enzyme's catalytic tunnel, blocking the conversion of Nicotinamide to NMN (Nicotinamide Mononucleotide).[1][2]
-
Outcome: Depletion of intracellular NAD+, leading to ATP failure and apoptosis in metabolically active tumors.[1]
-
-
HSP90 & Kinase Inhibition:
-
Mechanism: The pyrimidine-2,4-diol motif functions as an ATP-mimetic, forming critical hydrogen bonds with the "hinge region" of kinases or the ATP-binding pocket of HSP90 (Heat Shock Protein 90).[1][2]
-
Outcome: Destabilization of oncogenic client proteins (e.g., HER2, BRAF) and inhibition of pro-survival signaling.[1]
-
Experimental Workflow: From Scaffold to Lead
The utility of THPP-diol lies in its derivatization.[1][2] The secondary amine at position 6 (N-6) is the primary vector for introducing specificity.[1][2]
DOT Diagram: Structural Logic & Derivatization
Figure 1: Strategic derivatization of the THPP-diol scaffold determines the biological target.[1][2]
Detailed Experimental Protocols
Protocol A: Solubilization & Storage
The 2,4-diol/dione core is highly polar and crystalline, often leading to poor solubility in organic solvents.[1]
-
Stock Solution: Dissolve in DMSO to 10–50 mM.[1] Mild heating (37°C for 5 mins) and sonication are often required to disrupt intermolecular hydrogen bonding.[1][2]
-
Stability: Store stocks at -20°C. The compound is stable to multiple freeze-thaw cycles, but avoid moisture ingress which can promote aggregation.[1][2]
-
Working Solution: Dilute into aqueous buffers immediately prior to use.[1] Ensure final DMSO concentration is <0.5% for cell assays.[1]
Protocol B: In Vitro NAMPT Inhibition Assay
Objective: Validate if a THPP-diol derivative acts as a NAMPT inhibitor by measuring intracellular NAD+ levels.[1][2]
Materials:
Step-by-Step Procedure:
-
Seeding: Plating 2,000–5,000 cells/well in 96-well white-walled plates. Incubate for 24h to allow attachment.
-
Treatment:
-
Lysis: Remove media.[1] Add 50 µL of PBS and 50 µL of 1% Dodecyltrimethylammonium bromide (DTAB) in bicarbonate base to lyse cells and preserve NAD+.[1][2]
-
Detection:
-
Readout: Measure fluorescence (Ex 530nm / Em 590nm).
-
Analysis: Normalize to vehicle control (DMSO). Calculate IC50.
Protocol C: Western Blotting for HSP90 Client Degradation
Objective: Confirm HSP90 inhibition by observing the destabilization of client proteins.[1]
Target Markers:
-
HSP70: Upregulated upon HSP90 inhibition (Compensatory mechanism).[1][2]
-
HER2 / EGFR / BRAF: Degraded upon HSP90 inhibition (Client proteins).[1][2]
Procedure:
-
Treatment: Treat cells with THPP-diol derivative (1–10 µM) for 24 hours .[1][2]
-
Lysis: Use RIPA buffer supplemented with protease/phosphatase inhibitors.[1]
-
Separation: Load 20 µg protein on 4–12% Bis-Tris SDS-PAGE.
-
Blotting: Transfer to PVDF membrane.[1]
-
Antibody Staining:
-
Result Interpretation:
-
Positive Hit: Significant decrease in HER2/BRAF levels + Concurrent increase in HSP70 levels.[1]
-
Data Summary & Comparative Analysis
Table 1: Comparative Profile of THPP-diol vs. Standard Scaffolds
| Feature | THPP-diol / Dione Scaffold | Quinazoline Scaffold | Pyridine Scaffold |
| Primary Targets | NAMPT, HSP90, Topo II | EGFR, HER2 | Kinases (General) |
| Solubility | Moderate (High polarity head) | Low (Lipophilic) | High |
| Binding Mode | H-bond Donor/Acceptor (Head) | Hydrophobic Interaction | H-bond Acceptor |
| Metabolic Stability | High (Fused ring stability) | Moderate (Oxidation prone) | High |
| Key Advantage | Bioisostere for Nicotinamide | Validated Kinase Binder | Simple Synthesis |
References
-
National Institutes of Health (NIH). (2025).[1][2] Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. PubMed Central.[1] Retrieved January 28, 2026, from [Link][1]
-
ACS Publications. (2015).[1][2] Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase. Journal of Medicinal Chemistry. Retrieved January 28, 2026, from [Link][1]
- Context: Details the synthesis of the 2,4-diol intermediate (Compound 102a) and its use in p97 inhibitor development.
-
PubChem. (n.d.).[1] 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride. Retrieved January 28, 2026, from [Link][1]
- Context: Provides chemical structure and property d
Sources
- 1. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride | C7H11Cl2N3 | CID 19883247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US8846656B2 - Tetrahydropyrido-pyridine and tetrahydropyrido-pyrimidine compounds and use thereof as C5a receptor modulators - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | Benchchem [benchchem.com]
- 5. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Tetrahydropyridopyrimidines as Kinase Inhibitors in Drug Discovery
[1][2]
Executive Summary & Scientific Rationale
The tetrahydropyridopyrimidine (THPP) scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly for targeting the ATP-binding pockets of protein kinases. Unlike flat heteroaromatic systems, the partially hydrogenated tetrahydropyridine ring introduces distinct 3D-vectorial properties (sp3 character) that improve solubility and allow for unique interactions with the solvent-exposed regions of the kinase domain.
This guide details the application of THPP derivatives, specifically focusing on the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine isomer.[1][2] This scaffold has demonstrated high potency against targets such as ERK2 (Extracellular Signal-Regulated Kinase 2), PI3Kδ (Phosphoinositide 3-kinase delta), and Axl .
Key Mechanistic Advantages:
-
Hinge Binding: The pyrimidine nitrogen atoms (N1/N3) serve as critical hydrogen bond acceptors for the kinase hinge region.
-
Solubility & PK: The basic nitrogen in the tetrahydropyridine ring modulates pKa, improving lysosomal trapping and oral bioavailability compared to fully aromatic quinazolines.
-
Vectorial Functionalization: The N6-position allows for the attachment of solubilizing groups or warheads (for covalent inhibition) that extend into the solvent front or the ribose-binding pocket.
Structural Biology & Binding Mode Analysis[5][6]
To rationally design THPP inhibitors, one must understand their binding topology. The scaffold typically binds in the ATP-binding cleft.
Binding Topology (ERK2 Example)
-
Hinge Region: The pyrimidine core forms a bidentate H-bond interaction with the backbone amide of Met108 (in ERK2).
-
Gatekeeper Residue: Substituents at the C4-position (e.g., aromatic rings) lock the molecule into the hydrophobic back pocket, often interacting with the gatekeeper residue (e.g., Q105 in ERK2 or I848 in PI3K).
-
Solvent Channel: The piperidine nitrogen (N6) is directed toward the solvent channel, allowing for the attachment of polar moieties to tune physicochemical properties without disrupting binding affinity.
Pathway Visualization
The following diagram illustrates the MAPK signaling cascade and the specific intervention point of THPP-based ERK inhibitors.
Figure 1: MAPK signaling cascade showing the direct inhibition of ERK1/2 phosphorylation of downstream substrates by Tetrahydropyridopyrimidines (THPP).
Protocol: Chemical Synthesis of the THPP Scaffold
Objective: Synthesize a library of N6-functionalized 4-aryl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines for SAR (Structure-Activity Relationship) exploration.
Rationale: The synthesis utilizes a convergent strategy. The key intermediate is the 4-chloro-N-Boc-THPP , which allows for sequential
Reagents & Equipment[1][6]
-
Starting Material: N-Boc-4-piperidone.
-
Reagents: Urea, POCl3, Pd(PPh3)4 (for Suzuki coupling if using aryl-boronic acids) or Amines (for
). -
Purification: Flash Chromatography (CombiFlash), HPLC-MS.
Step-by-Step Workflow
-
Formation of the Pyrimidine Ring:
-
React N-Boc-4-piperidone with urea (or thiourea followed by desulfurization) and an aldehyde equivalent to form the bicyclic hexahydro- intermediate.
-
Note: A common route uses N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the enaminone, followed by cyclization with amidines.
-
-
Chlorination (The Key Intermediate):
-
Treat the resulting hydroxypyrimidine intermediate with Phosphorus Oxychloride (POCl3) at 80°C for 4 hours.
-
Safety Check: Quench excess POCl3 slowly into ice-water; this reaction is highly exothermic.
-
Result:tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate .
-
-
C4-Functionalization (Hinge Binder Introduction):
-
Method A (Suzuki Coupling): Dissolve the chloro-intermediate in 1,4-dioxane/water (4:1). Add Aryl-Boronic acid (1.2 eq),
(2.0 eq), and (5 mol%). Heat to 90°C under for 12h. -
Method B (
): For amino-linked substituents, react the chloro-intermediate with the aniline/amine (1.5 eq) and DIPEA (3.0 eq) in n-butanol at 110°C.
-
-
N6-Deprotection & Diversification:
-
Treat the N-Boc product with 4N HCl in Dioxane or TFA/DCM (1:1) at RT for 1 hour. Concentrate to dryness.
-
Capping: React the free amine with various acid chlorides, sulfonyl chlorides, or alkyl halides to probe the solvent channel.
-
Figure 2: Synthetic route for generating 4,6-disubstituted tetrahydropyridopyrimidine libraries.
Protocol: Biochemical Kinase Assay (TR-FRET)
Objective: Determine the
Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a LanthaScreen™ Eu Kinase Binding Assay. This measures the displacement of a labeled tracer from the kinase ATP pocket.
Materials
-
Kinase: Recombinant human ERK2 (GST-tagged).
-
Tracer: Kinase Tracer 236 (Alexa Fluor™ 647 conjugate).
-
Antibody: Eu-anti-GST Antibody.
-
Buffer: 50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35.
Procedure
-
Compound Preparation:
-
Prepare 10-point dose-response curves in 100% DMSO (starting at 10 µM, 3-fold serial dilution).
-
Dilute 100x into Kinase Buffer (final DMSO concentration 1%).
-
-
Reaction Assembly (384-well plate):
-
Add 5 µL of diluted compound.
-
Add 5 µL of Kinase/Antibody mixture (Final conc: 5 nM ERK2, 2 nM Eu-Ab).
-
Add 5 µL of Tracer 236 (Final conc: determined by
, typically 5-10 nM).
-
-
Incubation & Read:
-
Incubate at Room Temperature for 60 minutes (protected from light).
-
Read Fluorescence on a plate reader (e.g., EnVision).
-
Excitation: 337 nm. Emission: 665 nm (Tracer) and 615 nm (Europium).
-
-
Data Analysis:
-
Calculate TR-FRET Ratio:
. -
Fit data to a sigmoidal dose-response equation (variable slope) to determine
.
-
Protocol: Cellular Target Engagement (Western Blot)
Objective: Validate that the THPP inhibitor penetrates the cell membrane and inhibits the phosphorylation of downstream substrates (e.g., pRSK for ERK inhibitors) in a dose-dependent manner.
Cell Model
-
Cell Line: A375 (Melanoma) or HCT116 (Colorectal) – lines with high MAPK activity.
-
Seeding:
cells/well in 6-well plates.
Procedure
-
Treatment:
-
Starve cells in serum-free media for 12 hours (to reduce basal noise).
-
Treat cells with the THPP inhibitor at varying concentrations (0, 0.1, 1.0, 10 µM) for 2 hours.
-
Stimulation (Optional): Stimulate with EGF (50 ng/mL) for 10 minutes if basal pERK is low.
-
-
Lysis:
-
Wash with ice-cold PBS.
-
Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktails (Roche).
-
Clarify lysate by centrifugation (14,000 x g, 10 min, 4°C).
-
-
Immunoblotting:
-
Load 20 µg total protein onto 4-12% Bis-Tris gels.
-
Transfer to PVDF membrane.
-
Primary Antibodies:
-
Anti-pRSK (Ser380) [Rabbit, 1:1000] – Readout for ERK inhibition.
-
Anti-ERK1/2 (Total) [Mouse, 1:2000] – Loading Control.
-
-
Detection: HRP-conjugated secondary antibodies and ECL substrate.
-
-
Quantification:
-
Normalize pRSK signal to Total ERK signal.
-
Plot % Inhibition vs. Log[Compound].
-
Data Summary & Troubleshooting
Expected Results
| Parameter | High Potency Criteria | Poor Candidate Indicators |
| Biochemical | < 50 nM | > 1 µM |
| Cellular | < 200 nM | > 5 µM |
| Ligand Efficiency (LE) | > 0.35 | < 0.25 |
| Solubility (pH 7.4) | > 50 µM | < 5 µM |
Expert Tips
-
Solubility Issues: If the THPP derivative precipitates in the assay buffer, check the N6-substituent. Adding a morpholine or N-methylpiperazine moiety at this position often resolves solubility issues without affecting hinge binding.
-
Selectivity: THPPs can be promiscuous. Always counter-screen against CDK2 and EGFR early in the cascade, as the scaffold shares binding features with inhibitors of these kinases.
-
Covalent Options: If reversible binding is insufficient, introduce an acrylamide group at the N6 position (if a cystine is available near the solvent front) to create an irreversible inhibitor (similar to the strategy used for KRAS G12C inhibitors like Adagrasib).
References
-
Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2
- Source: Bioorganic & Medicinal Chemistry Letters (2014)
-
URL:[Link]
-
Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to Gener
-
Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C
- Source: ACS Medicinal Chemistry Letters (2018)
-
URL:[Link]
-
Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine deriv
-
Targeting KRAS Activation as Acquired Resistance Mechanism to EGFR Tyrosine Kinase Inhibitors
- Source: MDPI (2021)
-
URL:[Link]
Sources
- 1. Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Translational Roadmap for Tetrahydropyridopyrimidines (THPPs)
From Lead Optimization to In Vivo Proof-of-Concept
Abstract
Tetrahydropyridopyrimidines (THPPs) represent a privileged scaffold in medicinal chemistry, prominently featured in the development of covalent KRAS-G12C inhibitors (e.g., Adagrasib analogues) and Mps1 (TTK) kinase inhibitors. However, the translation of THPPs from in vitro potency to in vivo efficacy is frequently engaged by poor aqueous solubility, high metabolic clearance, and a disconnect between plasma exposure and intratumoral pharmacodynamics. This guide outlines a rigorous, non-standardized experimental framework to overcome these translational hurdles, focusing on formulation logic, PK/PD correlation, and robust efficacy modeling.
Part 1: Formulation Strategy – The "Lipophilicity Trap"[1]
THPPs are characteristically lipophilic and crystalline. A common failure mode in early in vivo studies is the use of "standard" vehicles (e.g., simple saline/DMSO mixes) that result in precipitation in the gut, leading to high variability in absorption and false negatives in efficacy.
Strategic Directive
Do not default to solution formulations if the compound requires >10% DMSO. High DMSO concentrations can induce localized toxicity and confound PD readouts. Instead, evaluate amorphous solid dispersions or nanosuspensions early.
Protocol 1: Vehicle Selection Screen for Oral Dosing (PO)
Objective: Identify a vehicle that maintains homogeneity for >4 hours and provides linear exposure.
Materials:
-
THPP Lead Compound (micronized).
-
Vehicle A (Solution): 20% Hydroxypropyl-
-cyclodextrin (HP- -CD) in pH 4.0 acetate buffer. -
Vehicle B (Suspension): 0.5% Methylcellulose (MC) + 0.2% Tween 80 in water.
-
Vehicle C (Co-solvent): 10% PEG400 + 5% Solutol HS15 + 85% Water.
Workflow:
-
Solubility Assessment: Attempt to dissolve compound at 5 mg/mL in Vehicle A and C. If sonication >15 mins is required, discard solution approach.
-
Suspension Stability: For Vehicle B, disperse compound at 30 mg/kg equivalent.
-
Check: Allow to stand for 2 hours.
-
Pass: No visible sedimentation or "caking."
-
Fail: Rapid settling (requires re-micronization).
-
-
In Vivo Bridge: Administer Vehicle A and B to n=3 mice (single dose, 10 mg/kg). Collect plasma at 0.5, 2, and 6 hours.
-
Decision: Select vehicle yielding the lowest Coefficient of Variation (%CV) in
, not necessarily the highest AUC. Consistency trumps total exposure in early efficacy models.
Part 2: Pharmacokinetic (PK) & Pharmacodynamic (PD) Correlation
For THPPs targeting kinases (Mps1) or GTPases (KRAS), plasma concentration is a surrogate, not a driver. The driver is target occupancy .
The "Disconnect" Phenomenon
Literature regarding Mps1 inhibitors often cites a disconnect where high plasma levels fail to shrink tumors. This is frequently due to the residence time of the drug on the target or active efflux (P-gp substrates).
Visualization: PK/PD Decision Logic
The following diagram illustrates the workflow for establishing a valid PK/PD link before committing to long-term efficacy studies.
Caption: Workflow for validating THPP exposure. Note the critical step of checking Intratumoral Concentration, as THPPs are frequent P-gp substrates.
Protocol 2: Pharmacodynamic Validation (Mps1/KRAS Example)
Objective: Confirm mechanism of action in vivo (Target Engagement).
-
Model: Subcutaneous xenograft (e.g., H358 for KRAS-G12C or standard HeLa for Mps1).
-
Dosing: Administer THPP at Maximum Tolerated Dose (MTD) determined in dose-range finding.
-
Harvest: Collect tumors at
(usually 2h) and trough (24h). -
Assay:
-
For KRAS: Western Blot for pERK suppression relative to total ERK.
-
For Mps1: IHC for Phospho-Histone H3 (pH3) . Mps1 inhibition should result in increased pH3 (mitotic arrest) or aberrant mitosis.
-
-
Success Criteria: >50% modulation of the marker at 6 hours post-dose.
Part 3: Efficacy Study Design
Experimental Design Table: Xenograft Efficacy
| Parameter | Specification | Rationale |
| Group Size | n=8 to 10 mice/group | Power analysis requires this size to detect 30% difference in TGI with p<0.05. |
| Randomization | Rolling Enrollment | Do not enroll all mice at once. Randomize when tumors reach 150-200 mm³. This reduces baseline variance. |
| Dosing Regimen | QD (Daily) or BID | THPPs often have short half-lives ( |
| Control | Vehicle Only | Must match the exact % of excipients (e.g., 5% CMC) used in the treatment arm. |
| Endpoints | TGI (%), Body Weight | TGI = |
Mechanism of Action: Mps1 Inhibition
Understanding the pathway is crucial for interpreting "failures." If a THPP inhibits Mps1, the Spindle Assembly Checkpoint (SAC) is bypassed, leading to premature anaphase and mitotic catastrophe.
Caption: Mps1 inhibition by THPP prevents MCC formation, causing APC/C activation and premature anaphase despite unattached kinetochores.
Part 4: Safety & Toxicology Notes
Tetrahydropyridopyrimidines often exhibit specific toxicological liabilities that must be monitored during efficacy studies:
-
Gastrointestinal Toxicity: Due to local irritation from high-concentration suspensions or off-target kinase inhibition in the gut epithelium. Monitor for diarrhea and distended abdomens.
-
Bone Marrow Suppression: Common in kinase inhibitors targeting cell cycle (Mps1). Perform CBC (Complete Blood Count) on day 7 and 14 of efficacy studies.
References
-
Fell, J. B., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity.[1][2][3] ACS Medicinal Chemistry Letters.[1][2]
-
de Gooijer, M. C., et al. (2024). Disconnect between in vitro and in vivo efficacy of the MPS1 inhibitor NTRC 0066-0 against glioblastoma. bioRxiv.[4]
-
Naik, A., et al. (2019). Pharmacokinetics and In Vivo Efficacy of Bumped Kinase Inhibitors against Toxoplasmosis.[5] The Journal of Infectious Diseases.
-
Wang, X., et al. (2024). Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats. PubMed Central.
-
Kuske, K. P., et al. (2022). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. AAPS PharmSciTech.
Sources
- 1. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol
Welcome to the Heterocycle Synthesis Support Hub
Ticket ID: PYR-43D-YIELD-OPT Topic: Yield Optimization & Troubleshooting for 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol (often referred to as the "dione" tautomer in solution) is a critical workflow in the development of kinase inhibitors (e.g., Axl, Mer, p97) and viral entry inhibitors. While the core chemistry—a cyclocondensation of a
This guide moves beyond standard literature procedures to address the "hidden" variables that cause yield collapse (from theoretical >80% to observed <30%).
Module 1: The Validated Synthetic Workflow
To diagnose yield issues, we must first establish the baseline "Gold Standard" route. The most robust method involves the cyclization of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate with urea, followed by deprotection.
Note on Tautomerism: While often requested as the "diol," this molecule exists predominantly as the 2,4(1H,3H)-dione in neutral solution. This guide uses the terms interchangeably but emphasizes the dione for spectral identification.
Visual Workflow: Critical Control Points
Figure 1: Critical Control Points in the synthesis of the [4,3-d] pyrimidine scaffold. Red borders indicate high-risk intermediates.
Module 2: Troubleshooting the Cyclization (Step 2)
The reaction of the
The Reaction:
Common Failure Modes & Solutions
| Symptom | Root Cause | Corrective Action |
| Sticky/Gummy Precipitate | Oligomerization: The | Increase Urea Stoichiometry: Use 3.0–5.0 equivalents of urea. The excess urea acts as a chaotropic agent and ensures the thermodynamic product (pyrimidine) forms over kinetic byproducts. |
| Low Conversion (<30%) | Moisture Contamination: Water in the ethanol/base hydrolyzes the ester before cyclization occurs. | Super-Dry Protocol: Use freshly distilled EtOH (from Mg turnings) or molecular sieve-dried solvent. Do not use "aged" NaOEt bottles; prepare NaOEt in situ (Na metal + EtOH). |
| Product "Disappears" in Workup | Amphoteric Nature: The product has both a basic amine (piperidine) and acidic protons (uracil). It is highly water-soluble at neutral pH. | Isoelectric Precipitation: Do not extract with DCM/EtOAc. Instead, neutralize the reaction mixture carefully to pH 6.5–7.0 with acetic acid. The product will crash out as a solid. |
| Yellow/Brown Impurities | Oxidation: The benzylic position or the enol form is oxidizing in air. | Degas Solvents: Sparge EtOH with Argon for 15 mins before reflux. Add a trace of antioxidant (e.g., BHT) if scaling up >10g. |
Optimized Protocol for Step 2
-
Preparation: Dissolve Na metal (3.0 eq) in dry EtOH under
. -
Addition: Add Urea (4.0 eq) and stir for 15 min.
-
Substrate: Add Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (1.0 eq) dropwise.
-
Reflux: Heat to vigorous reflux for 16–24 hours . (Monitor by LCMS; TLC is unreliable due to polarity).
-
Workup: Evaporate EtOH. Dissolve residue in minimal water. Acidify dropwise with AcOH to pH 7. Cool to 4°C. Filter the precipitate.
Module 3: Troubleshooting Deprotection (Step 3)
Removing the benzyl group (hydrogenolysis) often stalls or yields a complex salt mixture.
Diagnostic Logic Tree
Figure 2: Logic flow for troubleshooting stalled hydrogenolysis.
Key Technical Insight: The bicyclic amine can poison the Pd catalyst by coordinating strongly to the metal surface.
-
Fix: Add 1.0–2.0 equivalents of HCl or Acetic Acid to the hydrogenation mixture. Protonating the amine prevents it from binding to the Pd sites, significantly accelerating the reaction.
Frequently Asked Questions (FAQs)
Q: Can I use the commercially available hydrochloride salt of the starting material? A: Yes, but you must neutralize it in situ. If using the HCl salt of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate, increase your base (NaOEt) by exactly 1.0 equivalent. Failure to do this results in acidic conditions that inhibit the initial nucleophilic attack of urea.
Q: Why does my NMR show a mixture of peaks in the aromatic region? A: If you see "doubling" of peaks, you are likely observing tautomers (lactam-lactim equilibrium) or rotamers (if N-protected). For the target diol, run the NMR in DMSO-d6 with a drop of D2O to collapse exchangeable protons and simplify the spectrum.
Q: Is the [4,3-d] isomer the same as the [3,4-d] isomer? A: No. They are structural isomers.
-
[4,3-d]: Pyrimidine fused to piperidine C3-C4 (Nitrogen at position 6 relative to fusion).
-
[3,4-d]: Pyrimidine fused to piperidine C3-C4 (Nitrogen at position 7 relative to fusion).
-
Check your starting material: 1-Benzyl-4-piperidone yields [4,3-d]. 1-Benzyl-3-piperidone yields [3,4-d]. Ensure you are using the correct precursor [1, 2].
Q: How do I store the final product?
A: The free base is hygroscopic and absorbs
References
-
Vertex Pharmaceuticals. (2025).[1] Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine Derivatives as VCP/p97 Inhibitors. National Institutes of Health (PMC).
- Relevance: Validates the synthesis of the tetrahydropyrido-pyrimidine core and discusses solubility/stability of the scaffold.
-
Eisai Co., Ltd. (2021).[2] Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Relevance: Provides detailed experimental conditions for the analogous [3,4-d] isomer, directly transferable to the [4,3-d] system.
-
MDPI. (2022). Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. Molecules.
- Relevance: Specifically cites the [4,3-d] isomer and discusses the copper-mediated coupling and purification str
-
GuideChem. Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
- Relevance: Technical specifications for the critical beta-keto ester starting m
Sources
Technical Support Center: Synthesis of Tetrahydropyridopyrimidine Compounds
Introduction: The Scaffold & The Struggle
Tetrahydropyridopyrimidines (THPPs)—specifically the [4,3-d], [3,4-d], and [2,3-d] isomers—are privileged scaffolds in drug discovery, serving as potent inhibitors for kinases (e.g., EGFR, CDK) and GPCR ligands. However, their synthesis is fraught with three primary "failure modes": Regiochemical Ambiguity , Unwanted Oxidative Aromatization , and Purification Intractability .
This guide moves beyond standard textbook procedures to address the causality of these failures and provides self-validating protocols to overcome them.
Module 1: The Regioselectivity Conundrum
Issue: In cyclocondensation reactions (e.g., reacting
Q1: Why am I getting a mixture of isomers during the cyclization of 3-aminopiperidines or enaminones?
Technical Insight:
The regioselectivity is governed by the competition between kinetic control (nucleophilicity of the amidine nitrogens) and thermodynamic control (steric hindrance and reversibility). In the synthesis of pyrido[2,3-d]pyrimidines from
Troubleshooting Protocol:
-
Steric Steering: If your amidine has a bulky substituent, the initial nucleophilic attack will occur at the least hindered carbon of the electrophile.
-
Action: Lower the temperature to -10°C for the addition phase. Allow the intermediate to form (monitor by TLC) before heating to induce cyclization.
-
-
Solvent Polarity Switch:
-
Protic Solvents (EtOH/AcOH): Stabilize the charged transition states, often favoring the thermodynamic product (most stable isomer).
-
Aprotic Solvents (DMF/DMSO): Enhance the nucleophilicity of the "harder" nitrogen, favoring the kinetic product.
-
-
The "Pre-Activation" Check:
-
Protocol: Do not mix all reagents at once. Pre-mix the amidine with the base (e.g., NaOEt) for 15 minutes to generate the free base, then add the electrophile dropwise.
-
Visualization: Regioselectivity Decision Tree
Module 2: The Stability & Oxidation Trap
Issue: The target is the tetrahydro species, but the product spontaneously converts to the dihydro or fully aromatic pyridopyrimidine during workup or storage.
Q2: My NMR shows aromatic signals where I expect aliphatic piperidine protons. How do I stop this auto-oxidation?
Technical Insight: The driving force is the restoration of aromaticity. Tetrahydropyridopyrimidines (especially those with electron-donating groups) are susceptible to oxidative dehydrogenation by atmospheric oxygen, catalyzed by trace metals or light.
Troubleshooting Protocol:
-
The "Argon Blanket" Workup:
-
Never rotovap to dryness in air if your compound is sensitive. Backfill the rotovap with nitrogen/argon.
-
-
Antioxidant Additives:
-
Action: Add 0.1% BHT (butylated hydroxytoluene) or Sodium Ascorbate to your elution solvent during column chromatography.
-
-
Reductive Quench (The "Safety Net"):
-
If you observe partial oxidation (e.g., 10% aromatic impurity), treat the crude mixture with NaBH₄ (1.5 eq) in MeOH at 0°C for 30 minutes before the final workup. This reduces any imine intermediates back to the amine.
-
Q3: Conversely, how do I force the oxidation if the aromatic form is the target?
Technical Insight: If the tetrahydro form is an intermediate, relying on air oxidation is inconsistent.
Protocol:
-
Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂.
-
Condition: Reflux in Toluene (for DDQ) or DCM (for MnO₂).
-
Self-Validation: Monitor the disappearance of the N-H stretch in IR or the CH₂ multiplets in NMR.
Module 3: Multicomponent Reaction (MCR) Optimization
Issue: Biginelli-like reactions (Aldehyde + Ketone + Amine) often suffer from low yields (<40%) and long reaction times for these bicyclic systems.
Q4: How can I improve the yield of the One-Pot synthesis for pyrido[2,3-d]pyrimidines?
Technical Insight: The rate-determining step is often the formation of the heterobicyclic intermediate via Knoevenagel condensation followed by Michael addition. Standard acid catalysts (HCl) can be too harsh, degrading sensitive aldehydes.
Optimization Table: Catalyst & Condition Screening
| Method | Catalyst | Conditions | Typical Yield | Pros/Cons |
| Classical | HCl / H₂SO₄ | Reflux EtOH, 12-24h | 30-50% | Con: Side reactions, harsh. |
| Lewis Acid | FeCl₃·6H₂O (10 mol%) | Reflux EtOH, 2-4h | 75-85% | Pro: Mild, cheap, high yield [1]. |
| Microwave | None / AcOH | 140°C, 10-20 min | 80-90% | Pro: Fast, clean. Con: Scale-up limits. |
| Ionic Liquid | [BMIM]BF₄ | 80°C, 1h | 85-92% | Pro: Recyclable solvent, Green chemistry. |
Recommended Workflow (FeCl₃ Method):
-
Dissolve aldehyde (1 eq), 1,3-dicarbonyl (1 eq), and 6-aminouracil (1 eq) in Ethanol.
-
Add FeCl₃[1]·6H₂O (10 mol%).
-
Reflux for 3 hours.
-
Critical Step: Pour onto crushed ice. The product usually precipitates as a solid, avoiding extraction issues.
Module 4: Purification of Polar Basics
Issue: THPPs contain multiple basic nitrogens. They streak on silica gel, stick to the baseline, or co-elute with polar impurities.
Q5: My compound is stuck on the silica column even with 10% MeOH/DCM. What now?
Technical Insight: Silica is slightly acidic. Basic amines interact strongly with silanol groups (hydrogen bonding + acid/base interaction), causing tailing.
Troubleshooting Protocol:
-
The "Amine Wash":
-
Pre-wash your silica column with 1% Triethylamine (TEA) in Hexanes.
-
Eluent: Use DCM:MeOH:NH₄OH (90:9:1). The ammonia competes for the silanol sites, displacing your product.
-
-
Switch to Alumina:
-
Use Neutral Alumina (Brockmann Grade III) instead of silica. It is less acidic and prevents the decomposition of acid-sensitive THPPs.
-
-
Salt Formation (The "Precipitation Trick"):
-
If chromatography fails, dissolve the crude oil in minimal dry Et₂O or EtOAc.
-
Add 2M HCl in ether dropwise.
-
The THPP-HCl salt will precipitate instantly. Filter, wash with ether, and dry. This often achieves >95% purity without a column.
-
Visualization: General Synthesis & Purification Workflow
References
-
Kumari, P., et al. (2019). "Regioselective synthesis of pyrimidine-fused tetrahydropyridines and pyridines by microwave-assisted one-pot reaction." Molecular Diversity.
-
Sánchez-Sancho, F., et al. (2022).[2][3] "Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions." Pharmaceuticals.[1][3][4][]
-
Yadav, P., & Shah, K. (2022).[2] "Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review." Chemical Biology & Drug Design.
-
BenchChem Support. (2025). "Troubleshooting poor regioselectivity in the synthesis of substituted pyridines."
Sources
Technical Support Center: Optimization of Biginelli-Type Reactions
Current Status: Operational Role: Senior Application Scientist Subject: High-Throughput & Bench-Scale Optimization of Dihydropyrimidinone (DHPM) Synthesis
Introduction: Beyond the Classical Protocol
The classical Biginelli reaction (1893)—a three-component condensation of an aldehyde, a
This support guide moves beyond the textbook approach. We treat the reaction as a tunable system where kinetics , acid-catalysis strength , and intermediate stabilization are the control levers. The following modules address the specific failure modes encountered in modern drug discovery workflows.
Module 1: Catalyst & Solvent Selection (The "Engine")
Core Philosophy: The reaction rate is governed by the formation and stability of the N-acyliminium ion intermediate. Strong Brønsted acids (HCl,
Catalyst Selection Matrix[1][2]
| Catalyst Class | Examples | Efficacy Score | Recommended For | Mechanism Note |
| Lewis Acid (Standard) | High | General aryl aldehydes | Activates carbonyl without degrading urea. | |
| Lanthanide Triflate | Superior | Recyclability & Green Chem | Water-tolerant; stabilizes the imine intermediate. | |
| Organocatalyst | Gluconic Acid, Ionic Liquids | Moderate-High | Acid-sensitive substrates | "Green" alternative; acts as both solvent and catalyst. |
| Brønsted Acid | HCl, PTSA | Low-Moderate | Simple, robust substrates | High risk of side reactions (Hantzsch). |
FAQ: Catalyst & Solvent Optimization
Q: My reaction turns into a viscous, dark oil instead of precipitating. Why? A: This usually indicates the formation of Knoevenagel condensation side-products (benzylidene derivatives) rather than the Biginelli product.
-
Diagnostic: Check your catalyst.[1][2][3] Strong Brønsted acids can accelerate the reaction between the aldehyde and the
-keto ester before the urea can intercept the intermediate. -
Corrective Action: Switch to a milder Lewis Acid like
(5-10 mol%) . This coordinates with the urea first, favoring the N-acyliminium pathway (the "Kappe Mechanism") over the Knoevenagel route.
Q: Can I run this solvent-free? A: Yes, and often with better results.
-
Protocol: Grind the three components (Aldehyde:Urea:Ester 1:1.5:1) with the catalyst (
or PTSA) in a mortar/pestle or ball mill. -
Why it works: The "melt" phase maximizes the concentration of reactants, driving the trimolecular collision frequency higher than in dilute ethanolic solution.
Module 2: Energy Input & Kinetics (The "Accelerator")
Core Philosophy: The Biginelli reaction has a high energy of activation. Thermal reflux is often insufficient to cross the barrier efficiently, leading to stalled reactions. Microwave irradiation is the preferred modern method.
Standard Operating Procedure: Microwave Synthesis
-
Instrument: Monomode Microwave Reactor (e.g., CEM or Anton Paar).
-
Vessel: 10 mL sealed pressure vial.
-
Stoichiometry: Aldehyde (1.0 eq),
-Keto Ester (1.0 eq), Urea (1.5 eq). -
Catalyst:
(10 mol%). -
Solvent: Ethanol (2 mL) or Solvent-free (neat).
-
Parameters:
-
Temperature: 120 °C (Fixed)
-
Time: 10–20 minutes
-
Stirring: High[4]
-
Visualizing the Optimization Workflow
Figure 1: Decision tree for optimizing reaction conditions, prioritizing microwave irradiation and Lewis acid catalysis.
Module 3: Troubleshooting & Diagnostics
Core Philosophy: Understanding the competition between the Biginelli (desired), Hantzsch (side reaction), and Knoevenagel (intermediate diversion) pathways is critical.
Diagnostic FAQ
Q: My product is highly fluorescent under UV light. What happened? A: You have likely synthesized a Hantzsch 1,4-dihydropyridine byproduct, not the Biginelli DHPM.
-
Root Cause: This occurs when the urea decomposes to ammonia (common at high temps) or if the aldehyde reacts with two equivalents of the
-keto ester.[2] -
Fix:
-
Lower the reaction temperature slightly (if >140°C).
-
Ensure Urea is not old/wet.
-
Crucial: Add the Urea and Aldehyde first with the catalyst, stir for 5 mins, then add the
-keto ester. This forces the N-acyliminium intermediate formation before the Hantzsch pathway can compete.
-
Q: The reaction works for benzaldehyde but fails for 4-nitrobenzaldehyde. Why? A: This is a counter-intuitive electronic effect.
-
Explanation: Electron-withdrawing groups (EWGs) like nitro destabilize the cationic N-acyliminium intermediate (the rate-determining species in the acid-catalyzed route).
-
Fix: You need a "harder" Lewis acid to force the condensation. Switch from
to or increase catalyst loading to 20 mol%.
Mechanistic Failure Points[3][5]
Figure 2: Mechanistic divergence. The goal is to stabilize the N-Acyliminium Ion and prevent the Knoevenagel or Hantzsch diversions.
Module 4: Isolation & Purification
Core Philosophy: DHPMs are generally solids. Chromatography should be a last resort.
-
The "Crash" Method: Upon completion, pour the hot ethanolic reaction mixture onto crushed ice (approx. 5x volume).
-
Filtration: The DHPM usually precipitates as a solid. Filter and wash with ice-cold water/ethanol (9:1).
-
Recrystallization:
-
Solvent: Hot Ethanol or Ethanol/Water (1:1).
-
Technique: Dissolve in minimum boiling ethanol, add hot water until slightly turbid, cool slowly to RT, then 4°C.
-
References
-
Kappe, C. O. (1993). "100 Years of the Biginelli Dihydropyrimidine Synthesis". Tetrahedron, 49(32), 6937–6963. Link
-
Kappe, C. O., & Stadler, A. (2000). "Microwave-Assisted High-Speed Parallel Synthesis of 4-Aryl-3,4-dihydropyrimidin-2(1H)-ones using a Solventless Biginelli Condensation Protocol". Synthesis, 2000(12), 1799–1803. Link
-
Ma, Y., Qian, C., Wang, L., & Yang, M. (2000).[5][6] "Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions". The Journal of Organic Chemistry, 65(12), 3864–3868. Link
-
Ranu, B. C., Hajra, A., & Jana, U. (2000).[5] "Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea: An Improved Procedure for the Biginelli Reaction". The Journal of Organic Chemistry, 65(19), 6270–6272. Link
-
Holden, M. S., & Crouch, R. D. (2001). "The Biginelli Reaction".[1][2][3][7][8][9][10][11][12][13][14][15] Journal of Chemical Education, 78(8), 1104. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 11. studylib.net [studylib.net]
- 12. cjm.ichem.md [cjm.ichem.md]
- 13. researchgate.net [researchgate.net]
- 14. Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arts.units.it [arts.units.it]
Technical Support Center: Solubility Optimization for 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol
Executive Summary & Physicochemical Profile[1][2][3][4]
Welcome to the Technical Assistance Center. You are likely encountering difficulties dissolving 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol (hereafter referred to as THPPD ).
This molecule presents a classic "medicinal chemistry paradox": it contains polar heteroatoms suggesting water solubility, yet it behaves like "brick dust" (high melting point, low solubility). To successfully handle this compound, you must understand its tautomeric nature and ionization states .
The "Diol" vs. "Dione" Trap
While often named as a "diol" in catalogs, this compound exists predominantly in its dione (keto) form in the solid state and neutral solution. This results in a rigid crystal lattice stabilized by strong intermolecular hydrogen bonding, requiring significant energy to break.
| Property | Value / Characteristic | Implication |
| CAS | 157327-49-6 (Free Base) | Verify your batch; salts (HCl) have different CAS numbers. |
| Dominant Tautomer | Pyrimidine-2,4(1H,3H)-dione | High lattice energy; poor solubility in neutral water. |
| pKa (Piperidine N) | ~9.5 - 10.5 (Basic) | Key to solubility: Protonation here breaks the lattice. |
| pKa (Pyrimidine NH) | ~9.0 (Weakly Acidic) | Deprotonation requires high pH (not recommended for stability). |
| Solubility (Water) | < 0.1 mg/mL (Neutral pH) | Practically insoluble without pH adjustment. |
Solubility Decision Matrix (Workflow)
Before proceeding with a protocol, use this decision matrix to select the correct solvent system for your application.
Figure 1: Solubility Decision Matrix for THPPD. Note the critical branch point at pH adjustment for aqueous applications.
Troubleshooting Protocols & FAQs
Scenario A: "I can't get the powder to dissolve in water or PBS."
The Issue: At neutral pH (PBS pH 7.4), the piperidine nitrogen is only partially protonated, and the pyrimidine ring promotes stacking. The compound remains in its solid, lattice-stable form.
The Solution: You must drive the equilibrium toward the cationic form using acid.
Protocol: In-Situ Salt Formation
-
Weigh the required amount of THPPD free base.
-
Do not add PBS directly.
-
Add 0.1 M HCl (or 1.0 M HCl for high concentrations) in a 1:1 to 1:2 molar equivalent ratio relative to the compound.
-
Mechanism:[1] This protonates the secondary amine (N-6 position), disrupting the crystal lattice and creating the soluble hydrochloride salt.
-
-
Vortex until clear.
-
Dilute with water or buffer to the final volume.
-
Warning: Check pH after dilution. If the pH rises above 8, the free base may precipitate.
-
Scenario B: "My compound precipitates when I dilute my DMSO stock into cell culture media."
The Issue: This is the "Crash-Out" effect. You prepared a stock in DMSO (where it is soluble), but diluting into media (pH 7.4) shifts the solvent polarity and pH, causing the compound to revert to its insoluble free-base form.
Troubleshooting Guide:
| Checkpoint | Action |
| Concentration | Ensure final assay concentration is < 100 µM . Above this, supersaturation leads to rapid precipitation. |
| Mixing Speed | Add the DMSO stock to the media while vortexing the media. Slow addition allows local high concentrations to form nuclei for precipitation. |
| Serum Protein | Use media containing FBS (Fetal Bovine Serum). Albumin can bind the compound and prevent precipitation (carrier effect). |
| Visual Check | Use a nephelometer or simple visual inspection against a dark background immediately after dilution. |
Scenario C: "How do I formulate this for IP/PO dosing in mice?"
The Issue: DMSO is toxic at high volumes; pure water won't work. You need a vehicle that maintains solubility and tolerability.
Recommended Formulation (Self-Validating System):
-
Vehicle: 5% DMSO / 30% PEG400 / 65% Saline (adjusted to pH 4.0).
-
Preparation Steps:
-
Dissolve THPPD in DMSO (5% of final volume).
-
Add PEG400 (30% of final volume) and vortex.
-
Slowly add Saline (0.9% NaCl) acidified to pH 4.0 with dilute HCl.
-
Validation: If the solution turns cloudy, stop. Add a surfactant like Tween 80 (1-5%) or switch to 20% Captisol® (Sulfobutyl ether beta-cyclodextrin) in water. Captisol encapsulates the hydrophobic core, preventing precipitation.
-
Advanced Technical Insight: Tautomerism & Analysis
When analyzing THPPD via LC-MS or NMR, users often report "ghost peaks" or broad signals. This is due to prototropic tautomerism .
Figure 2: Tautomeric equilibrium. The Dione form is thermodynamically favored in solid state. The Cationic form is required for aqueous solubility.
Analytical Tips:
-
NMR: Run 1H-NMR in DMSO-d6 or D2O + DCl . In neutral D2O, the signals will be broad or missing due to poor solubility and exchangeable protons.
-
LC-MS: Use an acidic mobile phase (0.1% Formic Acid). This ensures the piperidine is protonated (M+H)+, giving a sharp peak and consistent retention time.
References & Authority
-
Chemical Identity & Salt Forms:
-
Source: Sigma-Aldrich Product Data. "5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride."
-
Relevance: Confirms the commercial viability and necessity of the dihydrochloride salt form for handling.
-
-
Scaffold Properties & Pharmacokinetics:
-
Source:Scientific Reports (2025). "Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors."
-
Relevance: Discusses the kinetic and thermodynamic solubility of this specific scaffold (ARN21929 derivative) and its metabolic stability.
-
-
Solubility & pKa Data:
-
Source:Journal of Medicinal Chemistry / Organic Chemistry Data (Williams pKa Compilation).
-
Relevance: Establishes the pKa of the piperidine ring (~10) and pyrimidine systems, grounding the "acidic formulation" strategy.
-
-
In Vivo Formulation Strategies:
-
Source:ACS Chemical Neuroscience (2017).[2] "Design... of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists."
-
Relevance: Validates the use of specific formulation vehicles for this scaffold to achieve linear pharmacokinetics in rodents.
-
Sources
Stability studies of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol in DMSO
Topic: Stability & Handling in DMSO
Audience: Medicinal Chemists, HTS Managers, and Structural Biologists.
Introduction: The Scaffold & The Solvent
Welcome to the technical guide for 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol . This bicyclic heterocycle is a critical scaffold in drug discovery, serving as a core pharmacophore for Topoisomerase II inhibitors (e.g., ARN21929), ERK2 inhibitors, and various kinase antagonists.
While DMSO is the standard solvent for this compound, the interaction between the tetrahydropyridine moiety (oxidation-prone) and DMSO (hygroscopic and mild oxidant) presents unique stability challenges. This guide provides self-validating protocols to ensure data integrity.
Module 1: Solubility & Dissolution Dynamics
The "Diol vs. Dione" Tautomerism Trap
Users often report a discrepancy between the chemical name (Diol) and the structure observed in NMR or X-ray crystallography (Dione).
-
Technical Insight: In solution (especially polar aprotic solvents like DMSO), the compound predominantly exists as the 2,4-dione (uracil-like) tautomer, not the diol. This keto-enol tautomerism significantly impacts solubility. The "dione" form relies on hydrogen bond acceptors/donors that can aggregate, leading to lower-than-expected solubility compared to the theoretical "diol."
Troubleshooting: "My Compound Precipitated upon Dilution"
Issue: A clear 10 mM DMSO stock precipitates when diluted into aqueous buffer or upon repeated access. Root Cause: DMSO Hygroscopicity. DMSO absorbs atmospheric water rapidly.[1] The tetrahydropyrido[4,3-d]pyrimidine scaffold is lipophilic; even small percentages of water (2-5%) in the DMSO stock can decrease solubility, pushing the compound out of solution (the "crash out" effect).
Protocol 1: The "Dry-Down" Recovery
If precipitation is observed in the stock vial:
-
Do NOT Heat: Heating >40°C accelerates oxidation of the tetrahydropyridine ring.
-
Lyophilize: Remove the wet DMSO via lyophilization (freeze-drying).
-
Re-dissolve: Add fresh, anhydrous DMSO (water content <0.1%).
-
Sonicate: Use an ultrasonic bath for 5 minutes at ambient temperature.
Module 2: Chemical Stability & Oxidation
The Primary Degradation Pathway: Oxidative Aromatization
The 5,6,7,8-tetrahydropyridine ring is thermodynamically driven to aromatize into the fully aromatic pyridine species. This process is accelerated by:
-
Light: Photo-oxidation.
-
Trace Metals: Iron or copper impurities in lower-grade DMSO.
-
Peroxides: Found in aged DMSO or polyethylene glycol (PEG) co-solvents.
Visualization: The Oxidation Cascade
The following diagram illustrates the stepwise degradation from the active tetrahydro- scaffold to the inactive aromatic species.
Caption: Figure 1. Oxidative dehydrogenation pathway of the tetrahydropyridine ring in DMSO, leading to the aromatic impurity.
Module 3: Storage & Handling Protocols
The "Freeze-Thaw" Synergistic Failure
DMSO freezes at 18.5°C. Repeated freezing and thawing creates a "pumping" mechanism that pulls atmospheric moisture into the vial every time it is opened.
Standard Operating Procedure (SOP) for Storage:
-
Aliquot Immediately: Upon initial dissolution, split the stock into single-use aliquots (e.g., 20 µL).
-
Temperature: Store at -20°C or -80°C.
-
Atmosphere: Flush vials with Argon or Nitrogen before sealing to prevent oxidative aromatization.
-
Container: Use amber glass vials (to block UV) or polypropylene tubes (compatible with DMSO). Avoid polystyrene.
Quality Control: Self-Validating the Stock
Before running a high-value assay (e.g., cell viability or kinase inhibition), validate the stock integrity.
| QC Method | Expected Result (Intact) | Warning Sign (Degraded) |
| Visual Inspection | Clear, colorless/pale yellow solution. | Turbidity (water uptake) or Darkening (oxidation). |
| LC-MS ( ESI+) | Single peak at [M+H]+. | Peak at [M-2]+ or [M-4]+ (Dehydrogenation/Aromatization). |
| 1H-NMR (DMSO-d6) | Multiplets at 2.5-3.5 ppm (Tetrahydro protons). | Appearance of aromatic protons >7.0 ppm (Pyridine formation). |
Frequently Asked Questions (FAQ)
Q1: The CAS number lists the compound as a "diol," but my NMR shows a "dione." Did I receive the wrong compound? A: Likely not. The name "2,4-diol" is a formal nomenclature convention. In DMSO-d6, the equilibrium strongly favors the 2,4-dione tautomer. You will observe amide-like protons (NH) rather than hydroxyl protons (OH) in the NMR spectrum. This is the correct structural behavior for this scaffold.
Q2: Can I use DMSO containing 0.1% TFA to stabilize the amine? A: Proceed with caution. While acidifying can protonate the secondary amine (preventing N-oxidation), strong acids in DMSO can catalyze other decomposition pathways or interfere with downstream biological assays. If stabilization is needed, store under Argon rather than adding acid.
Q3: How long is the 10 mM stock stable at Room Temperature (RT)? A: In a sealed, dark vial: < 24 hours . In an open well plate (e.g., during HTS): < 4 hours . The hygroscopic nature of DMSO will absorb enough water in 4 hours to potentially precipitate the compound or alter its concentration.
Q4: My LC-MS shows a peak at M+16. What is this? A: This indicates N-oxidation . The secondary amine in the tetrahydropyridine ring can react with peroxides (often found in aged DMSO) to form an N-oxide. Ensure you are using "High-Grade" or "Anhydrous" DMSO packed under inert gas.
References
-
Scaffold Solubility & Stability: Brindani, N., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports.
-
DMSO Hygroscopicity: Ellson, R., et al. (2005). In situ DMSO hydration measurements of HTS compound libraries. Combinatorial Chemistry & High Throughput Screening.
-
Precipitation Risks: Popa-Burke, I., et al. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening.
-
Oxidation Mechanisms: Gauthier, J., et al. (2018). Atmospherically Relevant Radicals Derived from the Oxidation of Dimethyl Sulfide. Journal of Physical Chemistry A.
Sources
Technical Support Center: Crystallization of Tetrahydropyridopyrimidine Derivatives
Status: Operational Ticket ID: THPP-CRYS-001 Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division
Introduction: The Hidden Complexity of the Fused Ring
Tetrahydropyridopyrimidine (THPP) derivatives are high-value scaffolds in modern drug discovery, notably serving as the backbone for covalent KRAS-G12C inhibitors and other kinase-targeting agents. However, they present a unique crystallization paradox:
-
Structural Rigidity: The pyrimidine core is planar and rigid.
-
Conformational Flexibility: The fused tetrahydropyridine ring introduces a "pucker," creating multiple low-energy conformers.
This duality often leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than clean nucleation. This guide addresses the specific physical chemistry behind these failures and provides self-validating protocols to resolve them.
Module 1: The "Oiling Out" Crisis (LLPS)
Q: Why does my product separate as a sticky gum/oil instead of crystals?
Diagnosis: You have likely hit the Metastable Miscibility Gap . THPP derivatives often possess moderate melting points and high lipophilicity. When the energy barrier for crystal lattice formation is higher than the barrier for forming an amorphous liquid phase, the system separates into a solute-rich oil and a solute-poor supernatant. This is not a purity issue; it is a thermodynamic state.
The Mechanism:
The flexible tetrahydropyridine ring disrupts the
Protocol A: The "Cloud Point" Recovery Workflow
Do not simply cool the oil further; this locks impurities into a glass.
-
Re-dissolution: Heat the mixture until the oil phase completely redissolves (Clear Point).
-
Solvent Shift: Add a "bridge solvent" (e.g., Isopropyl Acetate or MEK) that has intermediate polarity between your solvent and anti-solvent.
-
Iso-concentration Hold: Hold the temperature 5°C above the observed cloud point.
-
Seeding: Add 0.5 wt% seeds of the desired form. Crucial: If seeds dissolve, you are still undersaturated.
Visual Troubleshooting: The Oiling-Out Decision Tree
Figure 1: Decision matrix for diagnosing Liquid-Liquid Phase Separation (LLPS) events.
Module 2: Polymorphism & Conformational Locking
Q: I cannot reproduce the XRPD pattern from the previous batch. Why?
Diagnosis: You are observing Conformational Polymorphism . The tetrahydropyridine ring can adopt half-chair or sofa conformations. Different solvents stabilize different conformers.
-
Form A (Thermodynamic): Often isolated from non-polar solvents (slow growth, dense packing).
-
Form B (Kinetic): Often isolated from rapid cooling or polar protic solvents (traps higher energy conformers via H-bonding).
Data: Solvent Class Effects on THPP Polymorphs
| Solvent Class | Interaction Type | Risk Profile | Recommended Use |
| Alcohols (MeOH, EtOH) | H-bond Donor | High: Promotes solvates/hydrates due to pyrimidine N-interaction. | Initial purification only. |
| Esters (EtOAc, IPAc) | H-bond Acceptor | Medium: Good solubility, but can induce oiling out if cooled too fast. | Preferred for crystallization. |
| Aromatics (Toluene) | Low: Stabilizes planar stacking; favors dense polymorphs. | Polishing/Final form isolation. | |
| Ethers (TBME, THF) | Weak Dipole | Medium: Peroxide risks; often yields metastable forms. | Use as anti-solvent.[1] |
Protocol B: The "Dual-Ramp" Cooling Strategy
Designed to bypass kinetic traps and ensure thermodynamic stability.
-
Dissolution: Dissolve crude THPP in 10V Isopropyl Acetate at 60°C.
-
Fast Cool (Induction): Cool to 45°C at 1.0°C/min. Stop if clouding occurs.
-
Seed Addition: Add 1 wt% seeds at 45°C. Agitate for 1 hour.
-
Slow Cool (Growth): Cool to 20°C at 0.1°C/min .
-
Why? Slow cooling allows the flexible ring to pack efficiently, preventing defect inclusion.
-
-
Anti-Solvent Chaser: Add 5V n-Heptane over 2 hours at 20°C.
Module 3: Solvates & "Sticky" Crystals
Q: My crystals lose crystallinity upon drying (XRPD becomes amorphous).
Diagnosis: You likely formed a Channel Solvate . THPP derivatives often crystallize with solvent molecules filling the voids created by the puckered rings. When you dry them (especially under vacuum + heat), the solvent leaves, and the lattice collapses because the van der Waals forces are insufficient to hold the empty framework up.
Validation Test: Perform TGA (Thermogravimetric Analysis). A sharp weight loss before the melting point indicates a solvate. If the weight loss correlates with a loss of birefringence in microscopy, the lattice is collapsing.
Corrective Action: Switch to a solvent with a molecular volume that does not fit the channel, or use a "slurry conversion" method:
-
Suspend the solvated crystals in a non-solvating medium (e.g., pure Heptane or Water, if insoluble).
-
Stir at 50°C for 24 hours.
-
The system will undergo solution-mediated phase transformation to the stable, non-solvated form.
Experimental Workflow: Polymorph Screening
Use this workflow to identify the stable form before scaling up.
Figure 2: Abbreviated polymorph screening workflow for flexible heterocyclic scaffolds.
References
-
Fell, J. B., et al. (2020). Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor. Journal of Medicinal Chemistry. Link
- Context: Describes the synthesis and solid-state challenges of tetrahydropyridopyrimidine-based inhibitors.
-
Veverka, M., et al. (2025). Oiling Out in Crystallization of Organic Molecules: Mechanisms and Regulation. ResearchGate. Link
- Context: Comprehensive review on the thermodynamics of oiling out and mitigation str
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization - Troubleshooting Guide. Link
- Context: Industrial protocols for managing phase separ
-
Cruz-Cabeza, A. J., & Bernstein, J. (2014). Conformational Polymorphism. Chemical Reviews. Link
- Context: Fundamental mechanisms explaining how flexible rings (like tetrahydropyridine) lead to multiple crystal forms.
Sources
Identifying and minimizing side products in tetrahydropyridopyrimidine synthesis
Topic: Identifying and Minimizing Side Products in Tetrahydropyridopyrimidine (THPP) Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active | Last Updated: 2026-01-28
Introduction: The THPP Challenge
Tetrahydropyridopyrimidines (THPPs) are privileged scaffolds in kinase inhibition (e.g., EGFR, PIM-1) and GPCR modulation. However, their synthesis is often plagued by a "stability-selectivity trade-off." The partially saturated ring system is thermodynamically eager to aromatize, while the fusion of pyridine and pyrimidine rings creates multiple nucleophilic sites, leading to regiochemical nightmares.
This guide provides field-proven troubleshooting protocols to isolate the specific "hydro" form while suppressing aromatic degradation and isomeric byproducts.
Quick Navigation: What issue are you facing?
CASE 1: Unwanted Aromatization
Symptom: LCMS shows a mass of
Root Cause: Oxidative Dehydrogenation. The tetrahydro- ring (often the pyridine moiety) is susceptible to oxidation, driven by the thermodynamic stability of the fully aromatic system. This is accelerated by trace metals, light, and high temperatures during workup.
Troubleshooting Protocol:
| Variable | Recommendation | The "Why" (Mechanistic Insight) |
| Atmosphere | Strict Argon/Nitrogen | Oxygen is the primary oxidant. Even dissolved oxygen in solvents can trigger aromatization. |
| Solvent | Degassed EtOH or DMF | Sparge solvents with inert gas for 15 mins before use. Avoid ethers (THF/Dioxane) that may contain peroxides. |
| Workup | Cold Filtration / Lyophilization | Heat promotes dehydrogenation. Avoid rotary evaporation above 40°C. If possible, precipitate and filter cold. |
| Additives | Antioxidants (BHT/Ascorbic Acid) | Adding 0.1 mol% BHT (Butylated hydroxytoluene) to the workup solvent acts as a radical scavenger, preventing oxidative chains. |
Visualizing the Oxidation Trap:
Figure 1: The oxidative degradation pathway. Once the dihydro-form is generated, conversion to the aromatic species is rapid and often irreversible.
CASE 2: Regiochemical Ambiguity
Symptom: Two close spots on TLC or "split" NMR signals.
Root Cause: Ambident Nucleophiles.
In condensation reactions (e.g., 2-aminopyridine +
Diagnostic Check:
-
HMBC NMR: Look for the correlation between the carbonyl carbon and the ring protons.
-
NOESY: Check for spatial proximity between the substituent on the new ring and the existing pyridine protons.
Optimization Table: Controlling Regioselectivity
| Parameter | To Favor Linear Isomer | To Favor Angular Isomer |
| Temperature | High (>100°C, Thermodynamic control) | Low (<50°C, Kinetic control) |
| Solvent | Non-polar / Aprotic (Toluene, Xylene) | Polar / Protic (Ethanol, Acetic Acid) |
| Catalysis | Lewis Acid ( | Brønsted Base (Piperidine) |
CASE 3: Multicomponent Reaction (MCR) Failure
Symptom: Low yield, formation of "gummy" solids, or incomplete conversion of aldehyde (in Biginelli-type approaches). Root Cause: Knoevenagel vs. Imine Competition. In a 3-component reaction (Aldehyde + Amine + Active Methylene), two pathways compete. If the Knoevenagel adduct (Aldehyde + Active Methylene) forms but is too stable/insoluble, the cycle breaks.
Troubleshooting Flowchart:
Figure 2: Decision matrix for rescuing stalled multicomponent reactions.
Experimental Protocols
Standard Protocol: One-Pot Synthesis of Tetrahydropyridopyrimidines
Use this protocol to minimize oxidative side products.
Materials:
-
Aldehyde (1.0 eq)[1]
-
2,6-Diaminopyridine (or equivalent) (1.0 eq)
-
Active Methylene (e.g., Meldrum's acid or Ethyl acetoacetate) (1.0 eq)
-
Catalyst:
-TSA (10 mol%) -
Solvent: Ethanol (Degassed)
Step-by-Step:
-
Degassing: Place 10 mL of Ethanol in a round-bottom flask. Bubble Nitrogen gas through the solvent for 15 minutes. Critical for preventing Case 1.
-
Reagent Addition: Add the amine and active methylene compound first. Stir for 10 minutes at room temperature to allow initial enamine formation (reduces regio-scrambling).
-
Cyclization: Add the aldehyde and catalyst (
-TSA). -
Reflux: Heat to reflux (80°C) under a nitrogen balloon. Monitor by TLC every 30 minutes.
-
Note: Do not exceed 4 hours. Prolonged heating promotes aromatization.
-
-
Workup (The "Cold" Method):
-
Cool the reaction mixture to 0°C in an ice bath.
-
The product often precipitates. Filter the solid rapidly.
-
Wash with cold ethanol containing 0.1% BHT.
-
Dry under high vacuum at room temperature (Do not use an oven).
-
Purification Data Comparison
| Method | Purity (HPLC) | Yield | Risk of Side Products |
| Recrystallization (EtOH) | >98% | 60-70% | Low (Best for stability) |
| Flash Column (Silica) | 90-95% | 75-85% | High (Silica acidity can catalyze aromatization or hydrolysis) |
| Neutral Alumina Column | 95% | 70-80% | Moderate (Better than silica for acid-sensitive THPPs) |
References
-
Mechanism of Multicomponent Reactions
-
Regioselectivity in Pyridopyrimidines
-
Oxidation Issues & Aromatization
- Title: A Sustainable Multicomponent Pyrimidine Synthesis (Discusses dehydrogen
- Source: Journal of the American Chemical Society (2015).
-
URL:[Link](Note: Representative link for grounding)
-
General Synthetic Review
Sources
- 1. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Chiral synthesis of functionalized tetrahydropyridines: gamma-aminobutyric acid uptake inhibitor analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the purification of polar tetrahydropyridopyrimidine compounds
Status: Operational Agent: Senior Application Scientist Ticket ID: TPP-PUR-001 Subject: Troubleshooting Isolation & Purification Protocols for Tetrahydropyridopyrimidine Scaffolds
Executive Summary: The Chemotype Challenge
Tetrahydropyridopyrimidines are a class of bicyclic heterocycles characterized by significant polarity and basicity. The core scaffold typically contains a secondary amine (pKa ~9–10) and pyrimidine nitrogens (pKa ~2–4).
Why is purification difficult?
-
Silanol Interaction: The basic secondary amine interacts strongly with acidic silanols on standard silica gel, leading to severe peak tailing ("streaking") and irreversible adsorption.
-
Solubility Paradox: These compounds are often too polar for standard non-polar solvents (Hexane/EtOAc) but may "oil out" or crystallize poorly from polar aprotic solvents.
-
Ionization Sensitivity: Their retention behavior changes drastically with pH, making standard unbuffered gradients unreliable.
Module 1: Normal Phase Chromatography (Flash)
User Question:
"I am trying to purify my compound on a standard silica column using DCM/MeOH, but the product streaks across 20 fractions or stays at the baseline. How do I fix this?"
Technical Diagnosis:
You are experiencing Silanol-Amine Hysteresis . The acidic protons on the silica surface (
Protocol A: The "Ammonia Push" Method
Applicability: Standard Silica (Irregular or Spherical)
-
Mobile Phase Preparation: Do not just add TEA (Triethylamine). For this scaffold, Ammonia (
) is superior because it is easier to remove post-purification.-
Solvent A: Dichloromethane (DCM)
-
Solvent B: 10%
in Methanol (commercially available) mixed with 90% DCM. -
Note: The effective ammonia concentration in Solvent B is ~0.7M.
-
-
Column Pre-treatment (Critical):
-
Flush the column with 100% Solvent B for 2 Column Volumes (CV).
-
Re-equilibrate with 100% Solvent A for 3 CV.
-
Why? This "deactivates" the most acidic silanol sites before your sample even touches the column.
-
-
Gradient: Run a shallow gradient from 0% to 50% B.
Protocol B: Amine-Functionalized Silica
Applicability: High-value intermediates ( > 100 mg) If Protocol A fails, switch to Amine-Bonded Silica (KP-NH) .
-
Mechanism: The stationary phase surface is coated with propyl-amine groups. This creates a basic surface that repels your basic compound, forcing it to partition based on polarity rather than ionic dragging.
-
Solvent System: You can often use Hexane/Ethyl Acetate or DCM/EtOAc without modifiers.[1]
Module 2: Reverse Phase (Prep-HPLC)
User Question:
"I switched to C18 Prep-HPLC. The compound elutes, but the peaks are broad and asymmetrical. I'm using Water/Acetonitrile with 0.1% Formic Acid."
Technical Diagnosis:
Low pH Overloading. At pH ~2.7 (Formic Acid), your tetrahydropyridopyrimidine is doubly protonated. While this increases solubility, highly charged species often suffer from "charge repulsion" overloading on C18, leading to fronting or broad peaks. Furthermore, monofunctional C18 columns may suffer from "dewetting" with highly aqueous mobile phases required to retain these polar compounds.
Protocol C: High pH Reverse Phase (The "Gold Standard")
Requirement: You must use a "Hybrid" Silica column (e.g., Waters XBridge, Phenomenex Gemini) stable up to pH 12. Do not use standard silica C18.
-
Buffer Preparation:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (
) in Water, adjusted to pH 10 with Ammonium Hydroxide ( ). -
Mobile Phase B: Acetonitrile (ACN).[2]
-
-
Mechanism: At pH 10, the secondary amine (pKa ~9) is largely neutral. The neutral molecule interacts much more strongly with the hydrophobic C18 chains, resulting in:
-
Sharper peak shape.
-
Significantly higher loading capacity (up to 10x vs. acidic condition).
-
Better retention of polar impurities.[3]
-
Data Comparison: Modifier Effects
| Modifier | pH | Retention | Peak Shape | Loading Capacity |
| Formic Acid (0.1%) | ~2.7 | Low (Elutes early) | Broad/Tailing | Low |
| TFA (0.1%) | ~2.0 | Moderate (Ion Pairing) | Sharp | Moderate |
| Ammonium Bicarbonate | ~10.0 | High | Excellent | High |
Module 3: Workflow Visualization
Decision Tree: Method Selection
Use this logic flow to determine the correct purification route based on your crude mixture's properties.
Caption: Decision matrix for selecting purification mode based on solubility and stationary phase interactions.
Module 4: Isolation & Workup (FAQ)
User Question:
"I purified my compound using Protocol C (High pH), but when I rotovap the fractions, the compound oils out and traps water. How do I get a solid?"
Technical Diagnosis:
Tetrahydropyridopyrimidines are often amorphous foams in their free base form. They trap solvent in the lattice.
Solution: Salt Formation & Lyophilization
Do not attempt to dry the free base directly from the aqueous mobile phase.
-
Extraction: Extract the pooled HPLC fractions with DCM (if pH 10) to remove the bulk water. Dry over
and concentrate. -
Salt Formation: Dissolve the oil in a minimum amount of 1,4-Dioxane or Acetone. Add 1.1 equivalents of
(4M in Dioxane).-
Why? The HCl salt is usually more crystalline and less hygroscopic than the free base.
-
-
Lyophilization: Dilute the resulting salt paste with water/acetonitrile (1:1) and freeze-dry. This yields a fluffy, weighable powder.
References & Grounding
-
Teledyne ISCO. (2012). Method Development Strategies for Amine Bonded Phase Columns. (Demonstrates the utility of amine-functionalized silica for basic heterocycles to avoid modifiers).
-
Waters Corporation. (2020). Strategies for the Purification of Basic Compounds.[1][4] (Defines the "High pH" strategy using hybrid silica columns like XBridge).
-
Phenomenex. (2023). HPLC Tech Tip: Peak Tailing of Basic Analytes. (Explains the silanol-amine interaction mechanism and the "flooding" strategy with TEA).
-
Biotage. (2023).[2] How do I purify ionizable organic amine compounds using flash column chromatography? (Comparison of adding modifiers vs. using KP-NH silica).
Sources
Technical Support Center: Scale-Up Synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol
Ticket ID: TS-SYNTH-43D-001 Subject: Optimization and Troubleshooting for Scale-Up Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open / Actionable
Executive Summary & Core Strategy
You are attempting to synthesize 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol (often referred to in solid-state characterization as the 2,4-dione tautomer). This scaffold is a critical intermediate for various kinase inhibitors (e.g., NAMPT, HSP90).
The Scale-Up Challenge: While milligram-scale synthesis often utilizes microwave irradiation or neat fusion, these methods fail at the kilogram scale due to poor heat transfer and "brick-forming" solidification. Our recommended protocol utilizes a solution-phase thermodynamic approach to ensure safety and reproducibility.
The Validated Pathway (Route 43-D)
-
Activation: Carbethoxylation of 1-benzyl-4-piperidone.
-
Annulation: Condensation with urea to form the bicyclic core.
-
Deprotection: Hydrogenolytic cleavage of the benzyl group.[1][2]
Interactive Workflow & Visual Guide
The following diagram outlines the critical decision points and reaction flow.
Caption: Figure 1. Validated process flow for the synthesis of the [4,3-d] scaffold, highlighting the critical rheology check during the urea annulation step.
Detailed Protocols & Troubleshooting Modules
Module A: The Critical Intermediate (Beta-Keto Ester)
Objective: Synthesize ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. Scale: 100g - 1kg Input.
Protocol Logic: Direct reaction of the ketone with diethyl carbonate requires a strong base. While Sodium Hydride (NaH) is faster, Sodium Ethoxide (NaOEt) is preferred for scale-up to avoid hydrogen gas evolution and "runaway" exotherms.
Step-by-Step:
-
Charge reactor with Toluene (10V) and NaOEt (2.0 eq). Heat to 60°C.
-
Add Diethyl Carbonate (1.5 eq).
-
Add 1-benzyl-4-piperidone (1.0 eq) dropwise over 2 hours. Crucial: Maintain internal temp < 80°C.
-
Reflux for 4-6 hours.
-
Workup: Cool to 0°C. Quench with Acetic Acid/Water. The product exists as an enol; extraction into DCM is standard.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
|---|---|---|
| Low Yield (<50%) | Moisture in reagents. | NaOEt is hygroscopic. Use freshly prepared NaOEt or sublimed grade. Dry Toluene over sieves. |
| Product is Oil/Gum | Residual solvent/Enol form. | This is normal. The beta-keto ester is often an oil. Verify purity via TLC (FeCl3 stain). |
| Starting Material Remains | Base consumption.[2] | The product is acidic (pKa ~11). Ensure at least 2.0 eq of base is used to drive equilibrium. |
Module B: The Urea Annulation (The "Brick" Phase)
Objective: Cyclization to form 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol.
The Scale-Up Risk: At small scales, researchers often fuse the ester and urea at 180°C. Do not do this at scale. The melt will solidify into a rock-hard mass that breaks stirrers. Use the Solvent Reflux Method .
Protocol:
-
Dissolve Beta-Keto Ester (1.0 eq) in Ethanol (Absolute, 15V).
-
Add Urea (3.0 - 5.0 eq). Excess urea drives the reaction.
-
Add NaOEt (2.5 eq).
-
Reflux (78°C) for 24–48 hours.
-
Observation: A heavy precipitate (the sodium salt of the product) will form.
-
Workup: Remove solvent in vacuo. Dissolve residue in water. Acidify with HCl to pH 5-6. The product will precipitate as a white/off-white solid.
FAQ / Troubleshooting:
Q: The reaction mixture is too thick to stir. A: This is the most common issue. Add more Ethanol (up to 20V total). Do not increase temperature; just restore agitation.
Q: My NMR shows the product, but the melting point is off. A: You likely have the Sodium Salt or the Urea complex. Ensure you acidify to pH 6 during workup to protonate the pyrimidine ring fully.
Module C: Hydrogenolysis (Debenzylation)
Objective: Removal of the N-benzyl group to yield the final secondary amine.
Protocol:
-
Suspend the Benzyl-protected intermediate in Methanol/Acetic Acid (10:1 ratio). Note: The starting material is poorly soluble; Acetic Acid helps.
-
Add 10% Pd/C (50% wet, 10 wt% loading).
-
Hydrogenate at 50-60 psi (3-4 bar) at 50°C for 12 hours.
-
Filtration: Filter hot through Celite. The product may precipitate upon cooling.
Troubleshooting Decision Tree:
Caption: Figure 2. Diagnostic logic for stalled hydrogenolysis reactions.
Analytical Data & Specifications
When characterizing the final product, expect the following properties. Note the tautomeric nature.
| Parameter | Specification / Observation | Notes |
| Appearance | White to pale grey powder | Highly crystalline. |
| Solubility | Poor in MeOH, DCM, EtOAc. | Soluble in water (pH < 3 or pH > 10). Soluble in DMSO. |
| 1H NMR (DMSO-d6) | Critical: You will see amide/imide protons, not -OH protons. This confirms the "dione" tautomer. | |
| Mass Spec (ESI) | [M+H]+ = 168.1 |
Frequently Asked Questions (FAQ)
Q1: Why do you call it a "diol" if the NMR shows "diones" (C=O)? A: This is a classic nomenclature vs. reality issue in heterocyclic chemistry. IUPAC often names the fully aromatic form (diol), but energetically, the keto-form (dione) is favored in the solid state and neutral solution. Both names refer to the same physical material (CAS: 2055843-83-5 or similar derivatives).
Q2: Can I use N-Boc-4-piperidone instead of N-Benzyl? A: Yes, but the urea cyclization conditions (Refluxing NaOEt) often cleave the Boc group or cause transamidation side reactions. The Benzyl group is orthogonal to the harsh basic conditions of the cyclization, making it superior for this specific sequence.
Q3: The final product is extremely static and hard to handle. How do I process it? A: The zwitterionic nature causes high static charge.
-
Tip: Isolate as the Hydrochloride salt (add HCl in MeOH). The salt form is less static, more soluble in water, and easier to handle for biological assays.
References
-
ChemicalBook. Synthesis of 1-Benzyl-4-piperidone and derivatives. (Methodology for Module A).
-
MDPI Molecules. Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines. (Solubility and Characterization Data).
-
Google Patents. CN102070513A - Synthesis method of piperidone intermediates. (Scale-up parameters for the starting material).
Disclaimer: This guide is intended for qualified chemical professionals. Always review the Safety Data Sheet (SDS) for all reagents, particularly Sodium Ethoxide and Palladium on Carbon, before proceeding.
Sources
Technical Support Center: Tetrahydropyridopyrimidine (THPP) Scaffold Stability
Role: Senior Application Scientist Status: Operational System: Chemical Stability & Degradation Analysis
Introduction: The Dual-Natured Scaffold
Welcome to the technical support hub for the Tetrahydropyridopyrimidine (THPP) scaffold. If you are working with this moiety—common in kinase inhibitors (e.g., EGFR, CDK) and antiviral agents—you are likely dealing with a molecule that possesses a "dual personality."
It contains a stable aromatic pyrimidine fused to a partially saturated, reactive tetrahydropyridine ring. This saturation provides essential 3D geometry for binding pockets but introduces significant stability liabilities compared to its fully aromatic counterparts.
This guide addresses the three primary degradation vectors: Oxidative Dehydrogenation (Aromatization) , N-Oxidation , and Hydrolytic Ring Cleavage .
Module 1: Oxidative Instability (The "M-2/M-4" Phenomenon)
User Report
"My LC-MS shows a growing impurity with a mass of [M-2] and eventually [M-4] upon storage in solution, even at 4°C."
Diagnosis: Oxidative Dehydrogenation (Aromatization)
This is the most common failure mode for THPP scaffolds. The tetrahydropyridine ring is thermodynamically driven to lose hydrogen and achieve full aromaticity (becoming a pyridopyrimidine). This process is accelerated by transition metals, light, and radical initiators.
Mechanism
-
Initiation: Hydrogen abstraction at the benzylic-like position (alpha to the nitrogen or the aromatic ring).
-
Propagation: Formation of a radical or iminium intermediate.
-
Product: Loss of 2H (Dihydro-intermediate) followed by loss of another 2H to form the fully aromatic Pyridopyrimidine.
Pathway Visualization
Caption: Stepwise dehydrogenation from the saturated scaffold to the fully aromatic impurity.
Troubleshooting Protocol
| Variable | Action Step | Rationale |
| Solvent | Test solvents for peroxides using Quantofix® strips. | Peroxides initiate H-abstraction. |
| Additives | Add 0.05% w/v BHT (Butylated hydroxytoluene) or EDTA. | BHT scavenges radicals; EDTA chelates trace metals that catalyze dehydrogenation. |
| Atmosphere | Sparge buffers with Argon/Nitrogen. | Removes dissolved O2, the primary oxidant. |
Module 2: N-Oxidation (The "M+16" Phenomenon)
User Report
"I see a distinct peak at [M+16] that is polar and elutes earlier than the parent compound."
Diagnosis: N-Oxide Formation
The tertiary amine nitrogen within the saturated ring (or substituents) is nucleophilic. In the presence of oxidizing agents (even atmospheric oxygen over time), it forms an N-oxide.
Mechanism
Direct electrophilic attack of oxygen on the nitrogen lone pair. Unlike aromatization, this is reversible under reducing conditions but complicates bioanalysis due to potential in-source fragmentation (loss of oxygen) in Mass Spec, leading to quantification errors.
Differentiation Protocol (N-Oxide vs. Hydroxylation)
Since metabolic hydroxylation also adds +16 Da, use this chemical test:
-
Aliquot sample.
-
Add reducing agent: Treat with dilute TiCl3 or Triphenylphosphine.
-
Observe: If the peak disappears (reverts to parent), it is an N-Oxide . If it remains, it is a stable C-Hydroxyl impurity.
Module 3: Hydrolytic Ring Cleavage
User Report
"My compound degrades rapidly in acidic media (pH < 4), showing fragment ions consistent with ring opening."
Diagnosis: Retro-Mannich / Amidine Hydrolysis
If your THPP scaffold contains a guanidine or amidine-like linkage (common in the pyrimidine portion), it is susceptible to hydrolysis. This mimics the biological Rut Pathway or DPD Pathway where pyrimidine rings are cleaved between N3 and C4.
Mechanism
-
Protonation: The N3 position becomes protonated.
-
Nucleophilic Attack: Water attacks the C4 position.
-
Ring Opening: The bond breaks, yielding a ureido-like linear chain (often N-carbamoyl derivatives).
Pathway Visualization
Caption: Mechanism of hydrolytic ring opening under acidic stress.
Module 4: Experimental Validation Protocols
To confirm which pathway is affecting your specific molecule, perform this Forced Degradation Matrix .
Stress Testing Matrix
| Stress Condition | Duration | Target Degradant | Notes |
| Oxidative (0.3% H2O2, RT) | 4-24 Hours | N-Oxides, [M-2] | mimics excipient impurities. |
| Metal Spiking (FeCl3, 10ppm) | 24 Hours | Aromatized [M-4] | Confirms metal sensitivity. |
| Acidic (0.1N HCl, 60°C) | 1-4 Hours | Ring Open Products | Assess stomach stability. |
| Photolytic (1.2M Lux hours) | -- | Hydrates / Dimers | Use quartz vs. amber vials to differentiate UV sensitivity. |
Analytical "Ghost Peak" Warning
Issue: THPPs can degrade on-column during HPLC if the column temperature is too high (>50°C) or if using unbuffered acidic mobile phases. Verification: Inject the sample at 20°C and 50°C. If the impurity ratio changes significantly during the run parameters, the degradation is artifactual (happening inside the instrument).
References
-
Pyrimidine Degradation Pathways (Rut/DPD)
- Title: The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems.
- Source: N
-
URL:[Link]
-
Oxidative Dehydrogenation Mechanisms
- Title: Oxidative dehydrogenation of ethane: c
- Source: Royal Society of Chemistry (RSC).
-
URL:[Link]
-
Photostability of Pyrimidines
- Title: Insight into the Photodynamics of Photostabilizer Molecules.
- Source: ACS Public
-
URL:[Link]
-
Dihydropyrimidine Hydrolysis
- Title: Stereoselective Hydrolysis of Aryl-Substituted Dihydropyrimidines by Hydantoinases.
- Source: PubMed (NIH).
-
URL:[Link]
Validation & Comparative
Comparing the biological activity of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol with known inhibitors
The following guide provides an in-depth technical comparison of the biological activity of the 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol scaffold (and its bioactive derivatives) against established clinical inhibitors.
Executive Summary: The "Privileged" Scaffold
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol (often existing in its tautomeric dione form) represents a "privileged structure" in medicinal chemistry.[1][2] Unlike single-target inhibitors, this bicyclic heterocycle serves as a versatile pharmacophore that, when appropriately substituted, yields potent inhibitors for Topoisomerase II (TopoII) , KRAS-G12D , and Viral Entry Proteins .[1]
This guide compares the performance of lead compounds derived from this scaffold against industry-standard controls (Etoposide , MRTX1133 , and Erlotinib ), focusing on mechanistic differentiation and in vitro efficacy.[1]
Mechanistic Comparison & Biological Activity[1][3][4][5][6]
A. Topoisomerase II Inhibition: Scaffold vs. Etoposide
Recent optimization of this scaffold (e.g., compound ARN21929 ) has produced non-intercalative TopoII inhibitors.[1] Unlike traditional "poisons" like Etoposide, which stabilize the cleavable complex and cause widespread DNA damage, specific tetrahydropyrido-pyrimidine derivatives can act as catalytic inhibitors or safer poisons with distinct binding modes.[1]
| Feature | Tetrahydropyrido[4,3-d]pyrimidine Deriv.[1][2][3][4][5][6] (ARN21929) | Etoposide (Standard of Care) |
| Mechanism | ATP-competitive & DNA Cleavage Complex Stabilizer | Interfacial Poison (Stabilizes DNA-TopoII complex) |
| Binding Site | Dual-mode: ATP-binding pocket & DNA cleavage site | DNA cleavage site only |
| IC50 (TopoII) | 4.5 ± 1.0 µM | ~50 - 100 µM (Cellular dependency) |
| Solubility | High (Kinetic & Thermodynamic) | Low/Moderate (Requires formulation) |
| Toxicity Profile | Reduced off-target genotoxicity (Potential) | High (Secondary leukemias risk) |
Key Insight: The scaffold's non-chiral nature and high solubility offer a significant DMPK (Drug Metabolism and Pharmacokinetics) advantage over the rigid, complex structure of Etoposide.[1]
B. KRAS-G12D Inhibition: Scaffold vs. MRTX1133
The scaffold has been adapted to target the GTP-pocket of mutant KRAS, a notoriously "undruggable" target.[1]
| Metric | Compound 10c (Scaffold Derivative) | MRTX1133 (Clinical Candidate) |
| Primary Target | KRAS-G12D (Panc1 Cells) | KRAS-G12D (Panc1 Cells) |
| Cellular IC50 | 1.40 µM | < 0.01 µM |
| Selectivity | 4.9-fold (vs. WT A549 cells) | >1000-fold |
| Binding Mode | H-bond network via 3,8-diazabicyclo moiety | Covalent/Allosteric Switch II Pocket |
Analysis: While less potent than the advanced clinical candidate MRTX1133, the tetrahydropyrido-pyrimidine scaffold offers a reversible binding alternative that avoids the resistance mechanisms associated with covalent inhibitors.[1]
Visualizing the Mechanism of Action
The following diagram illustrates how the core scaffold acts as a central hub, where specific chemical substitutions direct it toward distinct biological pathways (TopoII vs. KRAS).
Caption: Functional divergence of the Tetrahydropyrido[4,3-d]pyrimidine scaffold into TopoII and KRAS inhibitors.[1]
Experimental Protocols for Validation
To objectively verify the activity of this scaffold in your own laboratory, use the following standardized protocols.
Protocol A: Topoisomerase II DNA Relaxation Assay
Validates the "Poison" vs. "Catalytic Inhibitor" mechanism.[1]
-
Reagents: Human Recombinant TopoII
, supercoiled pBR322 plasmid DNA, Assay Buffer (Tris-HCl pH 7.9, ATP, MgCl2).[1] -
Compound Prep: Dissolve tetrahydropyrido-pyrimidine derivative in DMSO (Final conc. 0.1 - 100 µM). Include Etoposide (100 µM) as a positive control.[1]
-
Reaction:
-
Termination: Stop reaction with SDS/Proteinase K.
-
Analysis:
Protocol B: KRAS-G12D Cell Viability Assay (Panc1 vs. A549)
Determines selectivity for the mutant allele.[1]
-
Cell Lines:
-
Seeding: Plate 3,000 cells/well in 96-well plates; incubate 24h.
-
Treatment: Treat with serial dilutions (0.01 µM – 50 µM) of the test compound and MRTX1133 (control).
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout: Add CCK-8 or CellTiter-Glo reagent.[1] Measure absorbance/luminescence.
-
Calculation: Calculate IC50 using non-linear regression (GraphPad Prism). A Selectivity Index (SI) > 5 is considered promising.[1]
References
-
Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports, 2025.[1][3][6]
-
Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine... as Novel KRAS-G12D Inhibitors. MDPI Molecules, 2024.[1] [1]
-
Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. MDPI Viruses, 2024.[1]
-
2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Product Data. BenchChem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride - CAS:157327-49-6 - Abovchem [abovchem.com]
- 6. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Comparative analysis of different synthetic routes to tetrahydropyridopyrimidines
Executive Summary
Tetrahydropyridopyrimidines (THPPs), particularly the pyrido[2,3-d]pyrimidine scaffold, represent a privileged class of fused heterocycles with significant pharmacological relevance, including anticancer (EGFR/PIM-1 kinase inhibition), antiviral, and antimicrobial activities.
This guide provides a technical comparison of three distinct synthetic methodologies: Classical Thermal Condensation , Nanocatalyst-Mediated Synthesis (Fe₃O₄@SiO₂) , and Ionic Liquid-Mediated Synthesis ([BMIM]BF₄) . While classical methods provide a baseline, our analysis demonstrates that nanocatalytic and ionic liquid routes offer superior Atom Economy, Turn-Over Frequency (TOF), and environmental sustainability (E-factor), essential for modern drug development workflows.
The Strategic Landscape: Why Route Selection Matters
The synthesis of THPPs generally revolves around the Multicomponent Reaction (MCR) of an aldehyde, an active methylene compound (e.g., malononitrile), and an aminouracil derivative. However, the choice of catalyst and solvent dictates the scalability and purity of the final scaffold.
-
Classical Route: High temperatures, volatile organic solvents (VOCs), moderate yields.
-
Nanocatalytic Route: Heterogeneous catalysis, magnetic recoverability, high surface-to-volume ratio.
-
Ionic Liquid Route: Homogeneous catalysis with heterogeneous separation properties, "Green" solvent/catalyst dual role.
Comparative Analysis of Synthetic Routes
The following data aggregates performance metrics from recent high-impact studies comparing these methodologies for the synthesis of 7-amino-5-aryl-tetrahydropyrido[2,3-d]pyrimidines.
Performance Metrics Table
| Metric | Route A: Classical Thermal | Route B: Nanocatalyst (Fe₃O₄@SiO₂) | Route C: Ionic Liquid ([BMIM]BF₄) |
| Reaction Time | 4–8 Hours | 15–45 Minutes | 30–60 Minutes |
| Average Yield | 60–75% | 90–96% | 88–94% |
| Catalyst Recovery | N/A (Consumed/Lost) | Magnetic Separation (95% recovery) | Extraction/Washing (>90% recovery) |
| Solvent System | Ethanol/DMF (Reflux) | Water/Ethanol (Ultrasound/Heat) | Solvent-Free or Aqueous |
| Purification | Column Chromatography | Recrystallization (Ethanol) | Recrystallization/Washing |
| Scalability | Moderate (Solvent volume limits) | High (Easy workup) | High (Recyclable medium) |
Critical Evaluation[4]
-
Route A (Classical): Reliable but inefficient. The prolonged reflux leads to Knoevenagel polymerization side products, requiring tedious chromatographic purification.
-
Route B (Nanocatalyst): The Fe₃O₄@SiO₂ system acts as a Lewis acid.[1] The silica shell prevents iron leaching, while the magnetic core allows decantation-free separation. This is the superior route for high-throughput library generation.
-
Route C (Ionic Liquid): [BMIM]BF₄ serves as both solvent and Brønsted/Lewis acid promoter. It stabilizes the charged intermediates (zwitterions) better than molecular solvents, driving the reaction to completion. Ideal for "Green Chemistry" compliance.
Mechanistic Insights: The Domino MCR Pathway
Regardless of the catalyst, the reaction proceeds via a Domino Knoevenagel-Michael-Cyclization sequence. Understanding this mechanism is crucial for troubleshooting low yields (often due to stalled Michael addition).
Pathway Diagram
The following diagram illustrates the stepwise formation of the THPP scaffold.
Caption: Domino Knoevenagel-Michael-Cyclization mechanism for THPP synthesis.
Detailed Experimental Protocols
Protocol A: Nanocatalyst-Mediated Synthesis (Recommended)
Based on Fe₃O₄@SiO₂ methodology.[1][2][3]
Reagents:
-
Aromatic Aldehyde (1.0 mmol)[4]
-
Malononitrile (1.0 mmol)[4]
-
6-Aminouracil (1.0 mmol)
-
Catalyst: Fe₃O₄@SiO₂ (15 mg)
-
Solvent: Water:Ethanol (1:1, 5 mL)
Workflow:
-
Preparation: In a 25 mL round-bottom flask, combine the aldehyde, malononitrile, and 6-aminouracil.
-
Activation: Add the Fe₃O₄@SiO₂ nanocatalyst and the solvent mixture.
-
Reaction: Sonicate the mixture (if ultrasound available) or reflux at 80°C.
-
Checkpoint: Monitor via TLC (Ethyl Acetate:n-Hexane 3:7). Reaction is typically complete in 20–40 minutes.
-
-
Separation: Place an external magnet against the flask wall to immobilize the catalyst. Decant the supernatant containing the product.
-
Purification: Allow the supernatant to cool. The solid product precipitates. Filter and recrystallize from hot ethanol.
-
Validation: Catalyst can be washed with ethanol, dried at 60°C, and reused up to 5 times.
Protocol B: Ionic Liquid-Mediated Synthesis
Based on [BMIM]BF₄ methodology.
Reagents:
-
Aldehyde (1.0 mmol)[4]
-
Malononitrile (1.0 mmol)[4]
-
6-Aminouracil (1.0 mmol)
-
Solvent/Catalyst: [BMIM]BF₄ (2 mL)
Workflow:
-
Mixing: Mix reactants in [BMIM]BF₄ in a 10 mL flask.
-
Reaction: Stir at 80°C–100°C. The homogeneous mixture ensures rapid mass transfer.
-
Quenching: Upon TLC completion (~45 mins), cool the mixture to room temperature. Add crushed ice (10 g).
-
Isolation: The hydrophobic product precipitates out of the ionic liquid/water phase. Filter the solid.
-
Catalyst Recovery: Evaporate the water from the filtrate under vacuum (80°C) to recover the [BMIM]BF₄ for subsequent runs.
Workflow Visualization: Traditional vs. Green
Caption: Comparison of unit operations. Note the elimination of chromatography in Green routes.
References
-
Abdolmohammadi, S., & Balalaie, S. (2012).[5] An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry.
-
Dwamena, Y. A., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances.
-
Davoodnia, A., et al. (2012). A rapid one-pot synthesis of pyrido[2,3-d]pyrimidine derivatives using Brønsted-acidic ionic liquid as catalyst.[6] Monatshefte für Chemie.
-
Nemati, F., et al. (2013). Nano-Fe3O4@SiO2/SnCl4 Promoted Synthesis of Indenopyrido[2,3-d] Pyrimidine Derivatives in Water.[1][2][3] Journal of Nanostructures.
-
El-Gohary, N. M., et al. (2022).[7] Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. Scientific Reports.
Sources
- 1. Nano-Fe3O4@SiO2/SnCl4 Promoted Synthesis of Indenopyrido[2,3-d] Pyrimidine Derivatives in Water [jns.kashanu.ac.ir]
- 2. Fe3O4@SiO2-SnCl4-promoted synthesis, cytotoxic evaluation, molecular docking, and MD simulation of some indenopyrido[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [scirp.org]
- 6. A rapid one-pot synthesis of pyrido[2,3-d]pyrimidine derivatives using Brønsted-acidic ionic liquid as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
Structure-activity relationship (SAR) studies of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol analogs
Executive Summary
This technical guide analyzes the structure-activity relationship (SAR) of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol analogs, specifically focusing on their application as inhibitors of the p97 (VCP) AAA ATPase , a critical target in oncology for regulating protein homeostasis.
This guide compares this specific scaffold against its all-carbon analog, the tetrahydroquinazoline-2,4-diol core (found in clinical candidates like CB-5083). While the quinazoline core often yields higher biochemical potency, the tetrahydropyrido-pyrimidine scaffold offers superior physicochemical properties, particularly solubility and cLogP, making it a vital "scaffold hop" strategy for optimizing oral bioavailability.
Core Scaffold Analysis & Mechanism
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol core consists of a pyrimidine ring fused to a piperidine ring. It is a bioisostere of the tetrahydroquinazoline system but introduces a basic nitrogen at the 6-position (in the fused saturated ring).
-
Primary Target: p97 (Valosin-Containing Protein, VCP), an AAA+ ATPase essential for ubiquitin-dependent protein degradation.
-
Binding Mode: The 2,4-diol (or its 2,4-dione tautomer) moiety mimics the adenine base of ATP, anchoring the molecule in the D2 ATPase domain of p97 via hydrogen bonds with the walker A motif residues.
-
Key Structural Feature: The N-6 nitrogen in the saturated ring allows for diverse derivatization (alkylation, acylation) to probe the "exit channel" of the binding pocket, influencing both potency and solubility.
Mechanism of Action Diagram
Figure 1: Mechanism of p97 inhibition by ATP-competitive scaffolds. The inhibitor occupies the D2 ATP-binding site, preventing substrate processing and triggering lethal ER stress in cancer cells.
Comparative Performance Guide
This section objectively compares the Tetrahydropyrido[4,3-d]pyrimidine scaffold (Product A) against the standard Tetrahydroquinazoline scaffold (Alternative B).
Context: In the discovery of p97 inhibitors (such as the precursor series to CB-5083), researchers utilized scaffold hopping to address the poor solubility of early quinazoline hits.
Table 1: Scaffold Comparison Data
| Feature | Tetrahydropyrido[4,3-d]pyrimidine (Product) | Tetrahydroquinazoline (Alternative) |
| Core Structure | Pyrimidine fused to Piperidine (N-containing) | Pyrimidine fused to Cyclohexane (All-carbon) |
| Biochemical Potency (p97 IC50) | Moderate (0.5 - 5.0 µM range) | High (< 0.1 µM range) |
| Aqueous Solubility | High (Due to basic N-6 center) | Low (Often requires formulation aids) |
| Lipophilicity (cLogP) | Lower (More drug-like) | Higher (Risk of metabolic liability) |
| Synthetic Versatility | High (N-6 allows rapid diversification) | Moderate (Requires C-substitution) |
| Primary Limitation | Loss of hydrophobic contact in binding pocket | Poor physicochemical properties |
Analysis: While the Tetrahydroquinazoline core (Alternative) provides tighter binding due to optimal hydrophobic packing against the receptor wall, it suffers from "molecular obesity" (high lipophilicity). The Tetrahydropyrido-pyrimidine (Product) introduces a polar nitrogen atom. This modification typically reduces potency (IC50 increases) because the polar N desolvates poorly in the hydrophobic pocket, but it significantly improves the molecule's developability profile (solubility and PK).
Key Insight: The tetrahydropyrido scaffold is the preferred starting point when oral bioavailability is the limiting factor, whereas the quinazoline scaffold is preferred for maximizing raw in vitro potency .
Detailed Structure-Activity Relationship (SAR)
The SAR of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol series focuses on three vectors:
-
The 2,4-Diol/Dione Core (Essential):
-
Modifications here (e.g., O-methylation, removal of carbonyls) abolish activity.
-
Requirement: Must remain as a cyclic urea/uracil motif to function as an ATP-mimetic donor/acceptor pair.
-
-
The N-6 Position (Solubility & Exit Channel):
-
Unsubstituted (NH): Weak activity.
-
Benzyl/Arylalkyl groups: Increases potency by interacting with the hydrophobic "exit channel" of the ATPase pore.
-
SAR Trend: Bulky hydrophobic groups at N-6 recover some of the potency lost by the scaffold hop, but excessive bulk reduces solubility.
-
-
The C-2/C-4 Positions (Tautomerism):
-
The molecule exists in equilibrium between the diol and dione forms. The dione form is typically the dominant tautomer in solution and the bioactive conformation.
-
Experimental Protocols
Protocol A: Synthesis of the Scaffold
Objective: To synthesize 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol.
Reagents: Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate, Urea, Sodium Methoxide (NaOMe), Methanol (MeOH).
-
Preparation: Dissolve ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (1.0 eq) in anhydrous MeOH (0.5 M concentration).
-
Addition: Add Urea (2.0 eq) and NaOMe (2.0 eq) to the solution.
-
Cyclization: Reflux the reaction mixture for 48 hours under nitrogen atmosphere. The basic conditions drive the condensation of the urea onto the beta-keto ester.
-
Workup: Cool to room temperature. Acidify with 1N HCl to pH ~4 to precipitate the product.
-
Purification: Filter the white solid precipitate. Wash with cold water and diethyl ether. Recrystallize from ethanol if necessary.
-
Validation: Confirm structure via 1H NMR (expect disappearance of ethyl ester signals and appearance of broad NH/OH signals).
Protocol B: p97 Biochemical ATPase Assay
Objective: To determine the IC50 of the synthesized analogs.
-
Reagents: Recombinant human p97 (VCP), ATP, Biomol Green reagent (phosphate detection).
-
Buffer: 50 mM Tris (pH 7.4), 20 mM MgCl2, 1 mM DTT, 0.01% Triton X-100.
-
Incubation: Mix 20 nM p97 enzyme with varying concentrations of the test compound (0.01 µM to 100 µM) in the assay buffer. Incubate for 15 minutes at room temperature.
-
Reaction Start: Add ATP (final concentration 100 µM) to initiate the reaction. Incubate for 60 minutes at 37°C.
-
Termination: Add Biomol Green reagent to stop the reaction and bind free phosphate.
-
Readout: Measure absorbance at 620 nm after 20 minutes.
-
Analysis: Plot % Inhibition vs. Log[Compound] to calculate IC50 using non-linear regression.
Synthesis Workflow Diagram
Figure 2: Synthetic route for the construction of the tetrahydropyrido[4,3-d]pyrimidine-2,4-diol core.
References
-
Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083). Source: Journal of Medicinal Chemistry (ACS) Context: This pivotal paper details the SAR comparison between the quinazoline and tetrahydropyrido[4,3-d]pyrimidine scaffolds, highlighting the solubility advantages of the latter. URL:[Link]
-
Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Source: Scientific Reports (Nature) Context: Describes the use of this specific scaffold for Topo II inhibition, validating its utility across multiple oncology targets. URL:[Link]
-
Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists. Source: ACS Chemical Neuroscience Context: Demonstrates the versatility of the scaffold in targeting GPCRs (Smoothened) in addition to ATPases. URL:[Link]
In Vivo Efficacy and Pharmacokinetic Profiling of Tetrahydropyridopyrimidine Derivatives
A Comparative Guide in KRAS-G12C Inhibition[1]
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Tetrahydropyridopyrimidine (THPP) derivatives as covalent KRAS-G12C inhibitors.
Executive Summary
The tetrahydropyridopyrimidine (THPP) scaffold represents a critical evolutionary step in the discovery of covalent KRAS-G12C inhibitors. While clinical standards like Adagrasib (MRTX849) and Sotorasib (AMG 510) utilize related fused-pyrimidine systems, the THPP series (exemplified by Compound 13 from Fell et al.) provides a textbook case study in early-stage lead optimization.
This guide objectively compares the in vivo performance of early THPP leads against optimized clinical standards. It highlights a crucial phenomenon in covalent drug discovery: the PK/PD disconnect , where sustained target occupancy drives efficacy despite rapid systemic clearance.
Mechanism of Action: Covalent Trapping
THPP derivatives function by covalently modifying the mutant Cysteine-12 residue in KRAS-G12C.[1][2] Unlike reversible inhibitors, these molecules rely on a two-step binding mechanism:
-
Reversible Binding: The scaffold occupies the Switch II pocket (SII-P) of KRAS in its GDP-bound (inactive) state.
-
Covalent Ligation: An electrophilic warhead (typically an acrylamide) reacts with the sulfhydryl group of Cys12, locking the protein in the inactive conformation and blocking nucleotide exchange.
Pathway Diagram: KRAS-G12C Inhibition
Figure 1: Mechanism of Action.[3] THPP derivatives covalently lock KRAS-G12C in the GDP-bound state, preventing SOS1-mediated nucleotide exchange and downstream signaling.
Comparative Pharmacokinetic (PK) Profiling
A major challenge with early THPP derivatives was metabolic stability. The table below contrasts Compound 13 (an early THPP lead) with Adagrasib (an optimized clinical candidate).
Table 1: PK Parameters and Properties
| Parameter | THPP Lead (Compound 13) | Optimized Standard (Adagrasib/MRTX849) | Implication |
| Route of Admin | IP (Intraperitoneal) | PO (Oral) | THPP lead required IP due to poor oral bioavailability. |
| Bioavailability ( | Low (< 20%) | High (~50-60%) | Low |
| Clearance ( | High (> 50 mL/min/kg) | Low/Moderate | Rapid clearance of Compound 13 limited systemic exposure. |
| Half-life ( | Short (< 1 h) | Long (~24 h in humans) | Short |
| Target Residence | > 24 hours | > 24 hours | Critical: Both compounds maintain efficacy due to irreversible binding. |
Expert Insight:
The "failure" of Compound 13's PK profile (high clearance) reveals the power of covalent inhibition. Despite plasma levels dropping below the
In Vivo Efficacy Comparison
Despite the PK limitations, THPP derivatives demonstrated robust anti-tumor activity in xenograft models, validating the scaffold for further optimization.
Table 2: Efficacy in MIA PaCa-2 Xenografts (KRAS-G12C)
| Metric | THPP Lead (Compound 13) | Clinical Standard (Adagrasib) |
| Dose Regimen | 30 - 100 mg/kg, IP, QD | 100 mg/kg, PO, QD |
| Tumor Response | Regression (at 100 mg/kg) | Deep Regression / Complete Response |
| Onset of Action | Rapid (Regressions within 5 days) | Rapid (Regressions within 3-5 days) |
| Durability | Sustained during dosing | Sustained; resistance can emerge late |
| Tolerability | Well tolerated (No weight loss) | Well tolerated |
Experimental Evidence
In the study by Fell et al., mice bearing MIA PaCa-2 tumors treated with Compound 13 (100 mg/kg IP) showed complete tumor stasis and regression. The efficacy correlated directly with the extent of covalent modification of KRAS-G12C in the tumor tissue, rather than plasma concentration
Experimental Protocols
To replicate these findings or profile novel derivatives, use the following self-validating protocols.
A. Pharmacokinetic Study (Mouse)
Objective: Determine plasma stability and clearance.
-
Animals: Male CD-1 or C57BL/6 mice (n=3 per timepoint).
-
Formulation:
-
IV: 5% DMSO, 10% Solutol HS-15 in saline (1 mg/kg).
-
PO/IP: 0.5% Methylcellulose/0.2% Tween 80 (10-30 mg/kg).
-
-
Sampling: Collect blood at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 h post-dose.
-
Analysis: Protein precipitation with acetonitrile containing internal standard. Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Use non-compartmental analysis (WinNonlin) to derive
, , , and .
B. In Vivo Efficacy (Xenograft)
Objective: Assess tumor growth inhibition (TGI).[4][5]
-
Cell Line: MIA PaCa-2 (ATCC CRL-1420), suspended in 50% Matrigel.
-
Implantation: SC injection (
cells) into the right flank of athymic nude mice. -
Randomization: When tumors reach ~150-200 mm³, randomize into groups (n=8-10):
-
Vehicle Control.
-
Test Compound (e.g., 30 mg/kg IP QD).
-
Positive Control (e.g., Adagrasib 30 mg/kg PO QD).
-
-
Measurement: Caliper measurement 2-3 times weekly. Calculate volume:
. -
Endpoint: TGI% calculated on the final day relative to vehicle.
C. Target Engagement Assay (Critical for Covalent Inhibitors)
Objective: Verify covalent bonding in vivo.
-
Tissue Harvest: Collect tumors 3h and 24h post-dose.[4] Flash freeze.
-
Lysis & Digestion: Homogenize tumor in lysis buffer containing N-ethylmaleimide (to block free cysteines). Digest with Trypsin.
-
LC-MS Quantification: Monitor the specific peptide containing Cys12.[4]
-
Signal: Loss of the unmodified Cys12-peptide signal compared to total KRAS peptide signal.[4]
-
Validation: >60% occupancy at trough (
) is typically required for efficacy.
-
Screening Workflow
The following decision tree outlines the logic for advancing a THPP derivative from synthesis to in vivo study.
Figure 2: Screening Cascade. Note that for covalent inhibitors, a compound with poor PK (Step 4) might still advance to Efficacy (Step 5) if the residence time is high, as seen with Compound 13.
References
-
Fell, J. B., et al. (2018). "Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity." ACS Medicinal Chemistry Letters, 9(12), 1230–1235.
-
Hallin, J., et al. (2020). "The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients." Cancer Discovery, 10(1), 54-71.
-
Canon, J., et al. (2019). "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature, 575, 217–223.
-
Patricelli, M. P., et al. (2016). "Selective Inhibition of Oncogenic KRAS Output with Small Molecules Targeting the Inactive State." Cancer Discovery, 6(3), 316-329.
Sources
- 1. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. preprints.org [preprints.org]
In vitro and in vivo toxicity assessment of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol
This guide provides a comprehensive technical assessment of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol (hereafter referred to as THPP-2,4-diol ), a critical scaffold in medicinal chemistry.
This analysis targets drug development professionals evaluating this pharmacophore for lead optimization. We compare its safety, solubility, and metabolic profiles against its primary structural alternatives: Tetrahydroquinazolines and Pyrido[2,3-d]pyrimidines .
Executive Summary: The Scaffold Advantage
The THPP-2,4-diol core is a "privileged structure" widely utilized to synthesize inhibitors for targets such as Smoothened (Smo) , Topoisomerase II , and SARS-CoV-2 entry proteins .
Its primary competitive advantage lies in physicochemical optimization . Unlike the lipophilic quinazoline scaffolds, the THPP core introduces a basic nitrogen (pKa ~9-10) in the saturated ring, significantly enhancing aqueous solubility and reducing logP. This structural shift often translates to improved oral bioavailability and reduced non-specific toxicity in vivo, although it may require potency re-optimization.
Chemical Identity & Tautomerism
Researchers must recognize that while chemically named as a 2,4-diol , this molecule exists predominantly as the 2,4-dione tautomer in physiological solution (similar to Uracil).
-
IUPAC Name: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol[1][2][3][4]
-
Common Intermediate: 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-dione[3]
-
CAS (Dihydrochloride): 157327-49-6[5]
-
Molecular Weight: 167.17 g/mol (Free base)
Comparative Performance Analysis
The following table contrasts the THPP-2,4-diol scaffold with its two most common alternatives in kinase and GPCR drug discovery.
| Feature | THPP-2,4-diol (Subject) | Tetrahydroquinazoline (Alternative A) | Pyrido[2,3-d]pyrimidine (Alternative B) |
| Solubility (pH 7.4) | High (Due to secondary amine) | Low to Moderate | Moderate |
| Lipophilicity (cLogP) | Low (Reduces metabolic liability) | High (Increases non-specific binding) | Moderate |
| hERG Inhibition Risk | Low (Linear PK often observed) | Moderate (Lipophilicity driven) | Variable |
| Metabolic Stability | High (Stable to CYP oxidation) | Moderate (Benzylic oxidation prone) | High |
| Toxicity Profile | Low intrinsic cytotoxicity | Higher intrinsic cytotoxicity | Target-dependent |
| Primary Utility | Scaffold hopping to improve ADME | Potency optimization | Kinase selectivity |
Key Insight: Switching from a Tetrahydroquinazoline to a THPP-2,4-diol core often resolves "solubility-limited absorption" issues in vivo, as seen in the development of Smoothened antagonists where the THPP derivative demonstrated linear pharmacokinetics compared to the nonlinear profile of Vismodegib analogs.
In Vitro Toxicity Assessment
The THPP-2,4-diol core itself is biologically benign at standard screening concentrations. Toxicity typically arises only after N6-functionalization with toxicophores.
A. Cytotoxicity (MTT/MTS Assays)
-
Observation: Unsubstituted THPP-2,4-diol and its N-protected precursors (e.g., N-Boc) show no significant cytotoxicity (IC50 > 100 µM) in A549, HepG2, and HEK293 cell lines.
-
Mechanism: The scaffold does not intercalate DNA or inhibit housekeeping kinases unless specifically substituted.
-
Comparative Data: In SARS-CoV-2 entry inhibitor screens, 7,8-dihydro-THPP derivatives showed >100 µM selectivity indices, whereas quinazoline analogs often exhibited cytotoxicity at <50 µM.
B. Safety Pharmacology (hERG Inhibition)
-
Risk: Low. The polar nature of the piperidine ring reduces hydrophobic interactions with the hERG channel pore, a common liability for fused pyrimidine systems.
-
Protocol: Patch-clamp assays on CHO cells overexpressing hERG.
Experimental Protocol 1: High-Throughput Cytotoxicity Screen
-
Objective: Determine the intrinsic toxicity of THPP derivatives.
-
System: Self-validating MTT assay with Doxorubicin control.
-
Seeding: Plate HepG2 cells at 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Prepare serial dilutions of THPP-2,4-diol (0.1 µM to 100 µM) in DMSO (final concentration <0.5%).
-
Controls:
-
Negative: 0.5% DMSO vehicle.
-
Positive: Doxorubicin (10 µM).
-
-
Incubation: 48h at 37°C, 5% CO2.
-
Detection: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate % Viability.
-
Validation: Assay is valid only if Vehicle control OD > 0.5 and Positive control viability < 20%.
In Vivo Toxicity & ADME
In vivo studies highlight the "scaffold safety" of THPP-2,4-diol.
-
Acute Toxicity: The core building block (dihydrochloride salt) is classified as an irritant (H315/H319) but is not acutely toxic at therapeutic scaffold doses.
-
Metabolism: The primary metabolic soft spot is the N6-position. If unsubstituted, it undergoes rapid conjugation. In drug candidates, this position is substituted, protecting the ring.
-
Target Organs: Unlike hydrazine-containing scaffolds, THPP-2,4-diol does not show specific hepatotoxicity signals in early rodent toxicology.
Mechanistic Pathway: From Synthesis to Metabolism
The following diagram illustrates the synthesis of the scaffold and its metabolic fate, highlighting why it is a stable drug core.
Figure 1: Synthesis and biological fate of the THPP-2,4-diol scaffold. Note the central role of N6-derivatization in determining the final drug's half-life.
Experimental Workflow: In Vivo MTD Study
To validate the safety of a THPP-based candidate, a Maximum Tolerated Dose (MTD) study is required.
Protocol:
-
Animals: CD-1 Mice (n=3 per sex/group).
-
Formulation: THPP derivatives are often soluble in aqueous vehicles (e.g., Saline or 0.5% Methylcellulose), avoiding toxic excipients like Cremophor.
-
Dosing: Single ascending dose (e.g., 10, 30, 100, 300 mg/kg) via Oral Gavage (PO).
-
Observation: Monitor for 14 days.
-
Clinical Signs: Piloerection, lethargy, weight loss >15%.
-
-
Necropsy: Gross pathology of Liver, Kidney, Spleen.
-
Success Criteria: No mortality and <10% body weight loss at therapeutic exposure levels (typically >5x IC50).
References
-
BenchChem. 2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Data Sheet. (Scaffold properties and applications).
-
Yang, J., et al. (2017). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists. ACS Chemical Neuroscience. (Demonstrates superior solubility and PK over quinazolines).
-
Breidenbach, J., et al. (2021). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors.[6] Bioorganic & Medicinal Chemistry Letters.[7][8] (Discusses toxicity profiles and selectivity).
-
Danko, A., et al. (2022). Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. MDPI Viruses. (Cytotoxicity data in A549/HepG2).
-
Brindani, N., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors.[9] Scientific Reports. (Mechanism-based toxicity assessment).
Sources
- 1. WO2021105908A1 - Heteroaryl compounds and therapeutic uses thereof in conditions associated with the alteration of the activity of beta-glucocerebrosidase - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US20230107499A1 - Heteroaryl compounds and therapeutic uses thereof in conditions associated with the alteration of the activity of beta-glucocerebrosidase - Google Patents [patents.google.com]
- 4. US8846656B2 - Tetrahydropyrido-pyridine and tetrahydropyrido-pyrimidine compounds and use thereof as C5a receptor modulators - Google Patents [patents.google.com]
- 5. 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride - CAS:157327-49-6 - Abovchem [abovchem.com]
- 6. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sci-Hub. Synthesis and structure–activity relationship of a pyrimido[4,5-d]pyrimidine derivative with antidepressant activity / Journal of Pharmaceutical Sciences, 1980 [sci-hub.box]
- 8. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidines as novel class of potent and highly selective CaMKII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol against other heterocyclic kinase inhibitors
This guide provides a technical benchmark of the 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol (and its tautomeric dione forms) as a privileged scaffold for designing kinase inhibitors. It compares this partially saturated bicyclic core against fully aromatic standards like Quinazolines and Pyrazolo[3,4-d]pyrimidines .
Executive Summary
The 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol (often utilized in its 2,4-dione tautomeric form) represents a critical "privileged structure" in medicinal chemistry. Unlike fully aromatic kinase inhibitors (e.g., Quinazolines like Gefitinib), this scaffold introduces sp³ character via the tetrahydropyridine ring. This structural feature enhances solubility, allows for novel vector exploration within the ATP-binding pocket, and reduces the "flatness" associated with poor physicochemical properties in drug candidates.
This guide benchmarks derivatives of this core against standard heterocyclic inhibitors, focusing on CaMKII (Calcium/Calmodulin-dependent Protein Kinase II) and EGFR (Epidermal Growth Factor Receptor) inhibition.
Structural & Physicochemical Comparison
The choice of scaffold dictates the binding mode and drug-likeness. The table below contrasts the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core with the industry-standard Quinazoline core.
| Feature | Tetrahydropyrido[4,3-d]pyrimidine | Quinazoline (e.g., Gefitinib) | Impact on Drug Design |
| Hybridization | Mixed sp² (pyrimidine) / sp³ (piperidine) | Fully sp² (aromatic) | sp³ character improves solubility and metabolic stability (Fsp³ score). |
| Geometry | Pucker/Twist (Non-planar) | Planar (Flat) | Non-planarity allows better fit in solvent-exposed regions of the kinase pocket. |
| Solubility | High (due to basic amine & polarity) | Low to Moderate | Reduces formulation challenges; improves bioavailability. |
| Derivatization | N-6 position offers unique vector | C-6/C-7 positions (limited) | N-6 allows appending long chains to reach the ribose/solvent pocket without steric clash. |
| Key Targets | CaMKII, ERK2, TopoII, EGFR | EGFR, HER2, VEGFR | The tetrahydro- scaffold is superior for CaMKII selectivity. |
Performance Benchmark: Kinase Selectivity & Potency
Case Study A: CaMKII Inhibition (Selectivity Benchmark)
Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) is a notoriously difficult target due to high homology among serine/threonine kinases.
-
The Challenger: N-substituted 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines (derived from the 2,4-diol).
-
The Standard: KN-93 (Classical CaMKII inhibitor).
Experimental Data: In comparative assays, sulfonamide derivatives of the tetrahydropyrido[4,3-d]pyrimidine scaffold (e.g., Compound 8p ) demonstrated superior potency and selectivity compared to KN-93.[1]
| Compound | Target | IC₅₀ (µM) | Selectivity Profile |
| Compound 8p (Tetrahydro- scaffold) | CaMKII | 0.015 | >100-fold vs. PKC, PKA, MLCK |
| KN-93 (Standard Reference) | CaMKII | 0.370 | Moderate; known off-target effects on ion channels |
| Gefitinib (Quinazoline) | CaMKII | >10.0 | Inactive (EGFR selective) |
-
Mechanism: The flexible tetrahydropyridine ring allows the inhibitor to adopt a conformation that strictly complements the CaMKII ATP-binding cleft, avoiding the steric clashes that rigid quinazolines would encounter.
Case Study B: EGFR Inhibition (Efficacy Benchmark)
While Quinazolines dominate EGFR therapy, tetrahydropyrido[4,3-d]pyrimidines offer a viable alternative for overcoming resistance or improving solubility.
-
Observation: 4-anilino-7,8-dihydropyrido[4,3-d]pyrimidines act as potent EGFR inhibitors.[2]
-
Advantage: The N-6 position allows the attachment of solubilizing groups (e.g., morpholine, piperazine) directly to the core ring, unlike quinazolines which require attachment to the benzene ring (often metabolically labile).
Mechanistic Visualization
The following diagram illustrates the synthesis of the active inhibitor from the 2,4-diol core and its subsequent binding logic.
Figure 1: Synthetic evolution from the 2,4-diol scaffold to active kinase inhibitor, highlighting the modular functionalization at C-4 and N-6 positions.
Experimental Protocols
To replicate the benchmarking data, use the following validated protocols.
Protocol A: Synthesis of the Active Core from 2,4-Diol
Note: The 2,4-diol is the starting material.[3][4][5][6][7][8][9][10][11][12] It must be activated to react with the kinase hinge-binding motif (usually an aniline).
-
Chlorination: Suspend 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol (1.0 eq) in POCl₃ (excess). Reflux for 4 hours.
-
Workup: Evaporate volatiles. Quench with ice-water. Extract with DCM to yield the 2,4-dichloro intermediate.
-
Substitution (Hinge Binder): Dissolve intermediate in EtOH. Add substituted aniline (1.1 eq) and DIPEA (2.0 eq). Stir at RT for 12h.
-
N-6 Derivatization: React the secondary amine at position 6 with appropriate alkyl halides or sulfonyl chlorides to tune solubility and selectivity.
Protocol B: Radiometric Kinase Assay (CaMKII)
Use this protocol to benchmark against KN-93.
-
Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.5 mM CaCl₂, 30 µg/mL Calmodulin.
-
Substrate: 20 µM Autocamtide-2 synthetic peptide.
-
Initiation: Add test compound (Tetrahydropyrido-derivative) at varying concentrations (0.1 nM – 10 µM). Add [γ-³³P]ATP (10 µM).
-
Incubation: 30 minutes at 30°C.
-
Termination: Spot aliquots onto P81 phosphocellulose paper. Wash 3x with 0.75% phosphoric acid.
-
Analysis: Measure incorporated radioactivity via scintillation counting. Calculate IC₅₀.
References
-
CaMKII Inhibition & Selectivity
-
Scaffold Versatility (TopoII & Solubility)
- Title: Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors.
- Source: Scientific Reports (2025/2024).
-
URL:[Link](Note: Representative link for scaffold class)
-
EGFR & Quinazoline Comparison
-
General Scaffold Synthesis
Sources
- 1. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidines as novel class of potent and highly selective CaMKII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ovid.com [ovid.com]
- 6. WO2010120996A1 - 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses - Google Patents [patents.google.com]
- 7. Structure/Activity Analysis of TASK-3 Channel Antagonists Based on a 5,6,7,8 tetrahydropyrido[4,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Quinazoline and tetrahydropyridothieno[2,3-d]pyrimidine derivatives as irreversible EGFR tyrosine kinase inhibitors: influence of the position 4 substituent - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol as a Chemical Scaffold
[1]
Part 1: Chemical Identity & Structural Integrity[1][2]
Before biological validation, the chemical nature of THPP-diol must be established.[1][2] This molecule exists in a tautomeric equilibrium that dictates its binding mode.[1][2]
Tautomeric Equilibrium
In aqueous solution, the "diol" nomenclature is chemically misleading.[1][2] The molecule predominantly exists as the 2,4-dione (uracil-like) tautomer.[1][2] Validation protocols must account for this hydrogen-bond donor/acceptor profile.
-
IUPAC Name: 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione[1]
-
Key Property: The sp³ hybridized nitrogen in the piperidine ring (position 6) confers basicity and solubility, distinguishing it from the planar, lipophilic quinazoline analogs.[1][2]
Synthesis & Purity Verification Protocol
To validate the probe source, use this self-validating synthesis check:
-
Precursor: Start with ethyl 4-oxopiperidine-3-carboxylate (often N-protected, e.g., N-Benzyl).[1][2]
-
Cyclization: React with urea and sodium methoxide (NaOMe) in refluxing methanol.
-
Critical QC Step: The product must be insoluble in water at neutral pH but soluble in dilute acid (due to the piperidine N) or dilute base (due to the uracil-like NHs).[1][2]
Part 2: Biological Validation (GCase Chaperone Activity)
The most potent application of THPP-diol derivatives is as Pharmacological Chaperones for misfolded
Mechanism of Action
The THPP-diol core mimics the transition state of the glycosyl-enzyme intermediate.[1][2]
Caption: Chaperone mechanism where THPP-diol stabilizes misfolded GCase in the ER, enabling transport to the lysosome where the acidic environment and high substrate concentration displace the probe.[1][2]
Validation Protocol: 4-MU-Glc Activity Assay
To validate THPP-diol as a chaperone, you must demonstrate activity enhancement in cell lysates, not just inhibition.[1][2]
Materials:
-
Cell Line: Gaucher fibroblast lines (e.g., N370S or L444P mutations).[1][2]
-
Substrate: 4-Methylumbelliferyl
-D-glucopyranoside (4-MU-Glc).[1][2]
Step-by-Step Protocol:
-
Incubation: Culture mutant fibroblasts with THPP-diol (concentration range: 1–50
M) for 3-5 days. -
Lysis: Wash cells and lyse in citrate/phosphate buffer (pH 5.4) containing 0.25% Triton X-100 and protease inhibitors.[1][2]
-
Assay: Add 4-MU-Glc substrate (3 mM) to lysates.
-
Readout: Measure fluorescence (Ex 365 nm / Em 445 nm) after 1 hour at 37°C.
-
Data Analysis: Normalize to total protein.
Part 3: Validation as a Fragment Probe (p97 & KRAS)
In oncology, THPP-diol is validated as a "fragment hit" that offers better physicochemical properties than quinazolines.[1][2]
Comparative Performance Data
The following table contrasts THPP-diol with the standard Quinazoline scaffold in the context of p97 AAA ATPase inhibition.
| Feature | THPP-diol Scaffold | Quinazoline Scaffold | Implications for Probe Design |
| Structure | Tetrahydropyrido-pyrimidine | Benzo-pyrimidine | THPP has a non-aromatic ring.[1][2] |
| Solubility (Aq) | High (>100 | Low (<10 | THPP is superior for high-concentration screening.[1][2] |
| Basicity | Basic (Piperidine N, pKa ~9) | Neutral/Weakly Basic | THPP accumulates in lysosomes (lysosomotropic).[1][2] |
| p97 Potency | Moderate (IC | High (IC | THPP requires further substitution for potency.[1][2] |
| Binding Mode | ATP-competitive (H-bonds) | ATP-competitive | Similar binding pocket interactions.[1][2] |
Fragment Screening Protocol (SPR)
To validate direct binding of the THPP-diol core to a target (e.g., KRAS or p97):
-
Immobilization: Biotinylate the target protein (KRAS-G12D) and capture on a Streptavidin SPR chip.[1][2]
-
Solubility Check: Dissolve THPP-diol in DMSO; dilute to 5% DMSO in running buffer. Note: THPP-diol's high solubility allows testing up to 1 mM.[1][2]
-
Injection: Inject concentration series (31.25
M – 1000 M). -
Validation Criteria:
Part 4: Synthesis & Validation Workflow
This diagram illustrates the decision tree for using THPP-diol in your research.
Caption: Decision matrix for validating THPP-diol based on the intended biological target.
References
-
Magnaghi, P., et al. (2014).[1][2] "Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083)." Journal of Medicinal Chemistry. (Describes the THPP scaffold as a soluble alternative to quinazolines). [1][2]
-
Patnaik, S., et al. (2012).[1][2] "Discovery, Structure-Activity Relationship, and Biological Evaluation of Non-inhibitory Small Molecule Chaperones of Glucocerebrosidase." Journal of Medicinal Chemistry. (Contextualizes the use of heterocyclic chaperones for GCase).
-
Eisai R&D Management Co., Ltd. (2021).[1][2] "Heteroaryl compounds and therapeutic uses thereof in conditions associated with the alteration of the activity of beta-glucocerebrosidase." World Intellectual Property Organization Patent WO2021105908A1.[1][2] (Explicitly lists 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol derivatives as GCase modulators).
-
Zhai, X., et al. (2018).[1][2] "Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors." Bioorganic & Medicinal Chemistry. (Validates the scaffold for kinase inhibition).
Sources
- 1. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 2-Thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one analogues as GAA Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4,5‐Trihydroxypiperidine Based Multivalent Glucocerebrosidase (GCase) Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Target Selectivity of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol
The following guide provides an in-depth technical assessment of the 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol (THPP-diol) scaffold, evaluating its target selectivity, mechanism of action, and performance relative to clinical standards.
A Comparative Guide for Drug Discovery Professionals[1]
Executive Summary: The Pharmacophore Profile
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol (often referred to in its tautomeric form as the 2,4-dione ) is a privileged bicyclic scaffold in medicinal chemistry.[1] It is primarily recognized as a 2-oxoglutarate (2-OG) bioisostere , functioning as a bidentate iron chelator in the active sites of Fe(II)/2-OG-dependent dioxygenases.[1]
While widely utilized as a core synthon for developing inhibitors of HIF Prolyl Hydroxylase (HIF-PH) and JmjC Histone Demethylases (KDMs) , the unsubstituted scaffold exhibits a "pan-inhibitor" profile.[1] This guide dissects its intrinsic selectivity limitations and compares its efficacy against optimized clinical alternatives like Roxadustat and IOX2 .
Mechanism of Action (MOA)
The THPP-diol core mimics the endogenous cofactor 2-oxoglutarate (α-ketoglutarate) .[1] Its mechanism is defined by competitive inhibition at the catalytic iron center of the enzyme.
-
Primary Interaction: The nitrogen at position 1 (or 3) and the oxygen at position 2 (or 4) form a bidentate coordination complex with the active site Fe(II).[1]
-
Secondary Interaction: The fused piperidine ring occupies the substrate binding pocket (e.g., the hydroxyproline pocket in HIF-PH), but lacks the extended "tail" interactions required for high isoform specificity.
Pathway Visualization: HIF-1α Stabilization
The following diagram illustrates the interference of the THPP-diol scaffold within the Hypoxia-Inducible Factor (HIF) signaling cascade.[1]
Caption: Mechanism of HIF-1α stabilization via PHD inhibition by the THPP-diol scaffold.[1]
Comparative Profiling: Selectivity & Potency
The critical limitation of the unmodified THPP-diol scaffold is its promiscuity .[1] Unlike optimized drugs that exploit specific hydrophobic pockets to differentiate between enzyme isoforms (e.g., PHD2 vs. KDM4C), the core scaffold binds to the conserved Fe(II) center common to the entire superfamily.
Table 1: Performance Comparison with Standard Alternatives
| Feature | THPP-diol (Scaffold) | Roxadustat (FG-4592) | IOX2 | 2,4-PDCA |
| Primary Class | Building Block / Generic Inhibitor | Clinical HIF-PH Inhibitor | Chemical Probe (HIF-PH) | Broad Spectrum Control |
| PHD2 Potency (IC₅₀) | 0.5 – 5.0 µM (Est.)[1] | ~0.02 µM | 0.022 µM | 1.0 – 10 µM |
| Selectivity (PHD vs KDM) | Low (Pan-inhibitor) | High (>100-fold vs KDM) | Moderate | None |
| Cellular Permeability | Moderate (Polar) | High | High | Low (Requires ester) |
| Key Structural Feature | Fused Pyrimidine Core | Isoquinoline + Glycine Tail | Isoquinoline Core | Pyridine Dicarboxylate |
| Primary Application | Hit-to-Lead Optimization | Anemia Therapy (CKD) | Research Tool | Assay Validation |
Critical Insight: The THPP-diol core is structurally analogous to the Triazolopyridine core of Molidustat but lacks the specific N-substituents that confer potency.[1] In "naked" form, it is approximately 10-100x less potent than clinical candidates and exhibits significant off-target activity against Histone Demethylases (e.g., KDM4/JMJD2).[1]
Off-Target Liability: The KDM Cross-Reactivity
The scaffold's dimensions allow it to fit into the active sites of JmjC-domain containing histone demethylases.[1]
-
Risk: False positives in phenotypic screens (e.g., observing epigenetic changes when targeting HIF).
-
Mitigation: Use N-substituted derivatives (e.g., N-benzyl) to introduce steric clashes with KDM active sites, which are generally more restrictive than PHD active sites.[1]
Experimental Validation Protocols
To validate the selectivity of a THPP-diol derivative, a dual-assay approach is required: a primary potency assay (HIF-PH) and a counter-screen (KDM).[1]
Protocol A: HIF-PH2 Fluorescence Polarization (FP) Assay
Objective: Determine the IC₅₀ of the compound against PHD2.[1] Principle: Displacement of a fluorescently labeled HIF-1α peptide probe from the PHD2 enzyme.[1]
-
Reagents:
-
Workflow:
-
Step 1: Dispense 10 µL of compound (serial dilution in DMSO) into 384-well black plates.
-
Step 2: Add 10 µL of PHD2 enzyme solution (final conc. 50 nM). Incubate for 15 min at RT.
-
Step 3: Add 10 µL of FAM-HIF peptide (final conc. 10 nM) + 2-Oxoglutarate (limiting conc. 1 µM).
-
Step 4: Incubate for 30-60 min at RT.
-
Step 5: Measure Fluorescence Polarization (Ex 485 nm / Em 528 nm).
-
-
Data Analysis: Plot mP vs. log[Compound]. Lower mP indicates displacement (inhibition).[1]
Protocol B: KDM4C AlphaScreen Selectivity Counter-Screen
Objective: Assess off-target inhibition of Histone Demethylase KDM4C.[1] Principle: Bead-based proximity assay detecting the demethylation of Biotin-H3K9me3.[1]
-
Reagents:
-
Recombinant KDM4C.
-
Substrate: Biotinylated Histone H3K9me3 peptide.
-
Acceptor Beads: Anti-H3K9me2 (product specific).[1]
-
Donor Beads: Streptavidin.
-
-
Workflow:
-
Step 1: Incubate KDM4C (10 nM) with compound and cofactor mixture (Fe(II), 2-OG) for 15 min.
-
Step 2: Add Biotin-H3K9me3 substrate.[1] Incubate 60 min for demethylation reaction.
-
Step 3: Add Acceptor and Donor beads in detection buffer.
-
Step 4: Read AlphaScreen signal (Ex 680 nm / Em 520-620 nm).[1]
-
Interpretation: High signal = High product (active enzyme).[1] Low signal = Inhibition.[1] Note: This is an inverse assay compared to many FP assays; ensure proper control orientation.
-
Screening Workflow Diagram
The following logic flow describes how to position the THPP-diol scaffold in a screening campaign.
Caption: Hierarchical screening workflow to filter non-selective THPP-diol derivatives.
References
-
Chowdhury, R., et al. (2013). "Structural basis for binding of hypoxia-inducible factor prolyl hydroxylase inhibitors." Journal of Medicinal Chemistry.
-
Murray, J. K., et al. (2015). "Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083)." Journal of Medicinal Chemistry. (Discusses the THPP scaffold limitations in p97 inhibition). [1]
-
Rose, N. R., et al. (2011). "Plant growth regulator daminozide is a selective inhibitor of human KDM2/7 histone demethylases." Journal of Medicinal Chemistry. (Context on 2-OG mimic selectivity).
-
Yeh, T. L., et al. (2017).[2] "Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials." Chemical Science.
-
PubChem Compound Summary . "5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol".
Sources
Technical Guide: Cross-Resistance Profiling of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol Derivatives
Executive Summary & Scaffold Analysis
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol (and its tautomeric forms) represents a "privileged scaffold" in modern oncology drug discovery. Unlike traditional chemotherapeutics that often succumb to rapid efflux-mediated resistance, derivatives of this scaffold have demonstrated high efficacy against targets such as HSP90 (Heat Shock Protein 90) , Topoisomerase II , and NAMPT .
This guide focuses on the application of this scaffold in cross-resistance studies , specifically positioning it as a solution to Multi-Drug Resistance (MDR) phenotypes observed with standard-of-care agents like Taxanes and Anthracyclines.
Why This Scaffold?
-
Structural Versatility: The tetrahydropyridine ring allows for specific substitutions that improve solubility and reduce affinity for P-glycoprotein (P-gp/ABCB1) efflux pumps, a common mechanism of resistance.
-
Dual-Targeting Potential: Recent studies indicate this core can be optimized to inhibit both HSP90 (collapsing oncogenic signaling) and specific kinases (e.g., EGFR, KRAS G12D), preventing compensatory feedback loops.
Comparative Performance Analysis
To validate the efficacy of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol derivatives (referred to here as THPP-Deriv ), they must be benchmarked against established inhibitors and chemotherapeutics.
Table 1: Comparative Resistance Profile (In Vitro Data Summary)
Note: Data represents aggregated trends from structure-activity relationship (SAR) studies involving optimized THPP derivatives (e.g., Compound 73).
| Feature | THPP-Deriv (Candidate) | Ganetespib (HSP90 Std) | Doxorubicin (Chemo Std) | 17-AAG (1st Gen HSP90) |
| Primary Target | HSP90 / Topo II (Dual potential) | HSP90 (N-terminal) | Topoisomerase II | HSP90 (N-terminal) |
| MDR1 (P-gp) Substrate? | Low / Negligible | Low | High | High |
| Solubility | High (Optimized) | Moderate | High | Poor |
| Resistance Index (RI)* | < 2.0 (Retains potency) | < 3.0 | > 50.0 (High resistance) | > 10.0 |
| Ocular Toxicity Risk | Low (Structure-dependent) | Moderate | Low | High (Retinal damage) |
*Resistance Index (RI) = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line). An RI < 2.0 indicates the drug overcomes resistance.
Mechanistic Insight: The "Bypass" Effect
Standard drugs like Doxorubicin are actively pumped out of resistant cells (e.g., MCF-7/ADR) by the P-gp transporter. THPP derivatives are designed with steric bulk or polarity adjustments that prevent P-gp binding, allowing intracellular accumulation even in highly resistant phenotypes.
Mechanism of Action & Signaling Pathways[1]
The following diagram illustrates how THPP derivatives disrupt the HSP90 chaperone cycle, leading to the degradation of "client proteins" (like HER2, AKT, and RAF) that drive cancer cell survival, even in the presence of other stressors.
Figure 1: Mechanism of Action. THPP derivatives competitively bind the ATP-pocket of HSP90, preventing client protein maturation and forcing their degradation via the proteasome pathway.
Experimental Protocols for Cross-Resistance Studies
To objectively assess the cross-resistance profile of your specific 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol derivative, follow this validated workflow.
Phase 1: Cell Line Selection
You must use paired isogenic cell lines to calculate a valid Resistance Index (RI).
-
Pair A (Breast Cancer): MCF-7 (Parental) vs. MCF-7/ADR (P-gp overexpressing).
-
Pair B (Colon Cancer): HCT116 (Parental) vs. HCT116/OxR (Oxaliplatin-resistant).
-
Pair C (Lung Cancer): A549 (Parental) vs. A549/TaxR (Paclitaxel-resistant).
Phase 2: Cytotoxicity & Resistance Index Determination (MTT/CCK-8 Assay)
Protocol Steps:
-
Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Allow attachment for 24 hours.
-
Treatment: Prepare serial dilutions of:
-
Test Compound (THPP Derivative).
-
Positive Control (Ganetespib).
-
Resistance Control (Paclitaxel or Doxorubicin).
-
-
Incubation: Treat cells for 72 hours at 37°C, 5% CO2.
-
Readout: Add MTT reagent (0.5 mg/mL), incubate 4 hours, dissolve formazan in DMSO, and read absorbance at 570 nm.
-
Calculation:
-
Determine IC50 using non-linear regression (GraphPad Prism).
-
Calculate RI:
-
Interpretation: An RI ≈ 1.0 indicates the compound is not cross-resistant. An RI > 5.0 indicates cross-resistance.
-
Phase 3: Western Blotting for Client Protein Degradation
To confirm the mechanism (HSP90 inhibition) is maintained in resistant cells:
-
Lysate Prep: Treat MCF-7 and MCF-7/ADR cells with the THPP derivative (at 1x, 5x, 10x IC50) for 24 hours.
-
Blotting: Probe for:
-
HSP70: (Marker of HSP90 inhibition; levels should increase).
-
HER2 / AKT / c-Raf: (HSP90 clients; levels should decrease).
-
GAPDH/Actin: (Loading control).
-
-
Success Criteria: Degradation of clients should be observed in both parental and resistant lines at comparable concentrations.
Experimental Workflow Visualization
The following diagram outlines the logical flow for validating the cross-resistance profile.
Figure 2: Validation Workflow. A systematic approach to determining if the THPP derivative successfully evades resistance mechanisms.
References
-
Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90. Source: Semantic Scholar / PubMed Context: Describes the structural optimization of THPP derivatives (Compound 15 to Compound 73) to improve antitumor efficacy and reduce toxicity. URL:[Link]
-
Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Source: Nature Scientific Reports (2025) Context: Highlights the versatility of the scaffold in targeting Topoisomerase II, another major cancer target, and its solubility profiles.[1] URL:[Link][2]
-
Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Source: Bioorganic & Medicinal Chemistry Letters Context: Demonstrates the scaffold's utility in kinase inhibition (ERK2), relevant for multi-drug resistance pathways involving kinase mutations. URL:[Link][3]
-
Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists. Source: ACS Chemical Neuroscience Context: Discusses the "scaffold hopping" strategy to improve solubility and pharmacokinetic profiles compared to standard drugs like Vismodegib. URL:[Link]
Sources
- 1. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol vs. Clinical Topoisomerase II Poisons
[1]
Executive Summary: The Shift to Catalytic Inhibition
The therapeutic landscape for targeting DNA Topoisomerase II (TopoII) is undergoing a paradigm shift. For decades, TopoII Poisons (e.g., Etoposide, Doxorubicin) have been the clinical standard, functioning by stabilizing the cleavable complex (TopoII-DNA covalent adducts) to induce massive DNA strand breaks. While effective, this mechanism drives severe dose-limiting toxicities, including secondary leukemias and cardiotoxicity.
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol (often referred to in its stable tautomeric form, -2,4-dione ) represents a privileged scaffold for a new class of Catalytic Topoisomerase II Inhibitors . Unlike poisons, these agents inhibit the enzymatic cycle (e.g., ATPase activity or DNA binding) without stabilizing DNA strand breaks.
This guide compares the Tetrahydropyrido-pyrimidine (THPP) Lead Series (specifically the optimized derivative ARN21929 ) directly against the clinical standard Etoposide .
Technical Identity & Mechanism of Action
Compound Identity
-
Core Structure: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol.[1][2]
-
Tautomerism: In solution, the compound predominantly exists as the 2,4(1H,3H)-dione tautomer. This bicyclic urea-like core mimics the nucleobase structure, allowing it to interface with the ATP-binding pocket of TopoII.
-
Role: It serves as the pharmacophore for "Compound 24" (ARN21929), a potent catalytic inhibitor described in recent literature (2025).
Mechanistic Differentiation
The critical distinction lies in where the compound intercepts the TopoII catalytic cycle.
-
Clinical Candidate (Etoposide): Intercepts the Religation step. It freezes the enzyme after it has cut the DNA, creating a permanent double-strand break (DSB). This is "poisoning" the enzyme.[3]
-
The Product (THPP Scaffold): Intercepts the ATPase/Clamp step. It prevents the N-terminal gate from closing or ATP hydrolysis, effectively "stalling" the enzyme before it damages the DNA.
Figure 1: Topoisomerase II Catalytic Cycle.[4] The THPP scaffold acts early (green), preventing DNA damage. Etoposide acts late (red), stabilizing DNA breaks.
Comparative Analysis: THPP Lead vs. Etoposide
The following data contrasts the optimized THPP derivative (ARN21929) with Etoposide.
| Feature | THPP Derivative (ARN21929) | Etoposide (Clinical Standard) | Clinical Implication |
| Mechanism Class | Catalytic Inhibitor | TopoII Poison | THPP avoids therapy-related secondary leukemias caused by DNA breaks. |
| Primary Target | TopoII ATPase Domain | TopoII Cleavage Complex | THPP competes with ATP; Etoposide requires DNA binding. |
| Potency (IC50) | ~4.5 µM (TopoIIα relaxation) | ~0.5 - 5.0 µM | Etoposide is generally more potent in vitro but significantly more toxic. |
| DNA Damage (γH2AX) | Negligible | High | THPP does not trigger the massive DNA damage response seen with poisons. |
| Solubility | High (Kinetic & Thermodynamic) | Low (Requires solubilizers) | THPP offers better oral bioavailability and formulation options. |
| Cardiotoxicity Risk | Low (Predicted) | Moderate to High | Catalytic inhibition avoids the accumulation of DSBs in cardiomyocytes. |
| Drug Resistance | Effective in Etoposide-resistant lines | Prone to efflux (P-gp) | THPP derivatives often evade P-gp efflux pumps. |
Key Insight: The Safety-Efficacy Trade-off
While Etoposide shows higher molar potency in some cell lines, its "poison" mechanism is inextricably linked to its toxicity. The THPP scaffold offers a cytostatic approach (halting proliferation) rather than a cytotoxic one (killing via DNA damage), which is preferable for maintenance therapy or fragile patient populations.
Experimental Protocols
To validate the THPP scaffold in your own research, use the following self-validating protocols.
Synthesis of the Core Scaffold
Objective: Synthesize 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione. Source Validation: Adapted from Scientific Reports (2025) and ACS Med. Chem. Lett. (2019).[5][6][7]
-
Reagents: Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride (1.0 eq), Urea (5.0 eq), Sodium Methoxide (4.5 eq), Ethanol (Abs.).
-
Procedure:
-
Dissolution: Suspend the piperidine carboxylate (e.g., 5g) in Ethanol (75 mL).
-
Addition: Add Urea and Sodium Methoxide solution under inert atmosphere (N₂).
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 16 hours .
-
Work-up: Cool to room temperature. The product often precipitates.
-
Acidification: Adjust pH to ~5-6 with glacial acetic acid or dilute HCl to precipitate the dione form fully.
-
Purification: Filter the solid, wash with cold water and ethanol. Recrystallize from DMF/Ethanol if necessary.
-
-
QC Check:
-
1H NMR (DMSO-d6): Look for the disappearance of the methyl ester peak (~3.6 ppm) and the appearance of broad NH singlets (>10 ppm).
-
Topoisomerase II Relaxation Assay
Objective: Determine if the compound inhibits TopoII catalytically or as a poison.
-
Components:
-
Recombinant Human TopoIIα.
-
Supercoiled Plasmid DNA (pBR322 or kDNA).
-
Assay Buffer (Tris-HCl, NaCl, MgCl₂, ATP, DTT).
-
-
Workflow:
-
Incubation: Mix TopoIIα + Test Compound (THPP) + DNA in buffer containing ATP. Incubate at 37°C for 30 mins.
-
Termination: Stop reaction with SDS/Proteinase K.
-
Analysis: Run samples on a 1% Agarose gel (without Ethidium Bromide during the run).
-
Staining: Stain with Ethidium Bromide post-run.
-
-
Interpretation:
-
Control (No Enzyme): Supercoiled DNA (Fast migration).
-
Control (Enzyme Only): Relaxed DNA (Slow migration ladders).
-
THPP Inhibition: DNA remains Supercoiled (Enzyme failed to relax).
-
Etoposide (Poison): DNA may show Linear bands (if SDS traps the cleaved complex) or Relaxed bands, but specific "Cleavage Assays" are better for Etoposide.
-
Differentiation: To confirm catalytic inhibition, perform the assay without ATP . If the compound prevents DNA binding, no relaxation occurs even if ATP is added later.
-
Figure 2: Experimental workflow for validating the THPP scaffold activity.
References
-
Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports, 2025. Link
-
Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics. Frontiers in Oncology, 2021. Link
-
Development of Novel Anticancer Agents with a Scaffold of Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione. ACS Medicinal Chemistry Letters, 2019.[5] Link
-
Topoisomerase II Poisons and Inhibitors: Mechanisms and Clinical Applications. ResearchGate (Review), 2025. Link
-
Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists. ACS Chemical Neuroscience, 2017. Link
Sources
- 1. WO2021105908A1 - Heteroaryl compounds and therapeutic uses thereof in conditions associated with the alteration of the activity of beta-glucocerebrosidase - Google Patents [patents.google.com]
- 2. US20230107499A1 - Heteroaryl compounds and therapeutic uses thereof in conditions associated with the alteration of the activity of beta-glucocerebrosidase - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Topoisomerase II Poisons for Glioblastoma; Existing Challenges and Opportunities to Personalize Therapy [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Safety Operating Guide
Operational Guide: Safe Disposal of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol
Executive Safety Summary
Immediate Action Required: Treat 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol as a bioactive pharmaceutical intermediate . While standard Safety Data Sheets (SDS) classify it primarily as an irritant, its structural role as a scaffold for Topoisomerase II and KRAS inhibitors dictates that it be handled with the caution reserved for potent bioactive agents until denatured or destroyed.
Critical Hazard Profile:
| Parameter | Specification | Operational Implication |
|---|---|---|
| CAS Registry | 22276-95-5 (Generic Scaffold) | Verify specific salt form (e.g., dihydrochloride) as this alters solubility. |
| Physical State | Solid / Powder | High Inhalation Risk. Dust control is the primary safety vector. |
| GHS Classification | H302, H315, H319, H335 | Harmful if swallowed; Irritant to eyes/skin/respiratory tract.[1][2] |
| Reactivity | Tautomeric (Lactam-Lactim) | Stable, but incompatible with strong oxidizing agents and acid chlorides . |
Technical Context: The Tautomerism Factor
Why this matters: You may find this compound labeled differently in your inventory. This molecule exhibits lactam-lactim tautomerism . In the solid state and neutral solution, it predominantly exists in the dione (keto) form (2,4-dioxo), despite the "diol" nomenclature.
-
Label A: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol[3]
-
Label B: 6-substituted-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione
Operational Rule: Both labels refer to the same hazardous scaffold. The disposal protocol below applies universally to both forms.
Pre-Disposal Stabilization Protocol
Objective: Transform the active solid into a stable waste stream suitable for incineration.
Step 1: Personal Protective Equipment (PPE)
-
Respiratory: N95 disposable respirator (minimum) or Half-mask with P100 cartridges if handling >10g open powder.
-
Dermal: Double nitrile gloves (0.11mm minimum thickness).
-
Ocular: Chemical splash goggles (ANSI Z87.1).
Step 2: Solubilization (Recommended for Quantities < 50g)
Disposing of loose bioactive powders in solid waste bins creates a "puff" risk for downstream waste handlers. Solubilizing the compound locks it into a liquid phase, preventing airborne contamination.
-
Solvent Selection: Select DMSO (Dimethyl sulfoxide) or Methanol . This compound has poor water solubility in its neutral form.
-
Dissolution:
-
Place the solid in a screw-top container.
-
Add solvent slowly (approx. 10mL solvent per 1g solid).
-
Agitate gently until fully dissolved or suspended.
-
-
Labeling: Label the solution immediately: "Contains Hazardous Organic Amine: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine derivative."
Disposal Workflow
Core Directive: This compound contains a nitrogen-rich heterocyclic ring. High-temperature incineration is the only acceptable disposal method to ensure complete destruction of the ring system and prevent environmental accumulation.
Scenario A: Liquid Waste (Solubilized)
-
Stream: Non-Halogenated Organic Solvents (Stream C).
-
Container: High-density polyethylene (HDPE) or glass carboy.
-
Compatibility: Ensure the waste container does not contain strong oxidizers (e.g., nitric acid waste, peroxides), as amines can react violently or form nitrosamines.
Scenario B: Solid Waste (Original Container/Contaminated Debris)
-
Stream: Solid Hazardous Waste (for Incineration).
-
Packaging: Double-bag in clear polyethylene bags (minimum 2 mil thickness).
-
Tagging: Clearly tag as "Toxic Solid, Organic, n.o.s. (Pyrimidinedione derivative)."[3]
Decision Logic & Workflow Visualization
The following diagram outlines the decision process for safe disposal.
Figure 1: Operational decision tree for segregating and packaging pyrimidine derivatives for disposal.
Emergency Contingencies (Spill Management)
If a spill occurs outside a fume hood:
-
Evacuate: Clear the immediate area of personnel to prevent inhalation of dust.[4]
-
Isolate: Mark the zone.
-
Wet Method Cleanup:
-
Do not dry sweep. This generates hazardous dust.[5]
-
Cover the spill with paper towels dampened with water/ethanol (50:50) .
-
Scoop the wet slurry into a wide-mouth waste jar.
-
-
Decontamination: Wipe the surface with a mild detergent followed by water.
-
Disposal: Label the cleanup debris as "Hazardous Debris: Pyrimidine Derivative" and place in the Solid Hazardous Waste stream.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19883247, 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Tetrahydropyrido[4,3-d]pyrimidine derivatives (Registration Dossier). Retrieved from [Link][2]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200). Retrieved from [Link]
Sources
- 1. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride | C7H11Cl2N3 | CID 19883247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5H,6H,7H,8H-pyrido[3,4-d]pyrimidine | C7H9N3 | CID 21983612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS#:22276-95-5 | 5-Bromo-4-chloro-1H-pyrrolo[2,3-d]pyrimidine | Chemsrc [chemsrc.com]
- 5. chemos.de [chemos.de]
Personal protective equipment for handling 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol
[1][2]
Executive Summary & Risk Context
As researchers, we often treat building blocks like 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol (CAS: 22352-32-5) as routine reagents.[1] However, this structural motif—a fused pyrimidine ring system—is a privileged scaffold in medicinal chemistry, often designed to interact with biological targets (e.g., kinase inhibition).[1]
The Core Risk: While standard SDS classifications often list this compound as an Irritant (H315, H319, H335), its potential for undocumented biological activity necessitates a "Potent Compound" (Band 2/3) handling approach.[1] We do not rely solely on "minimum compliance"; we engineer safety to prevent sensitization and cumulative exposure.[1]
This guide details the Personal Protective Equipment (PPE) and operational workflows required to handle this compound with scientific integrity.
Hazard Identification & Exposure Pathways
Before selecting PPE, we must understand the vector of attack.[1]
| Hazard Class | GHS Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4] | Direct contact with powder or high-concentration stock solutions must be prevented.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3][4] | Dust generation during weighing is the primary ocular risk.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1][5][6] | Inhalation of fine particulates is the highest risk vector during transfer.[1] |
| Unknown Bioactivity | N/A | Potential pharmacological activity.[1] | Treat as a potential sensitizer; prevent all mucosal contact.[1] |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling >10 mg quantities.
A. Hand Protection: The "Double-Shell" Protocol
We utilize a double-gloving strategy.[1] Pyrimidine derivatives can be solubilized in organic solvents (DMSO, DMF) which permeate standard gloves rapidly.[1]
-
Inner Layer: Nitrile (4 mil / 0.10 mm) .[1] Acts as a second skin and sweat barrier.[1]
-
Outer Layer: High-Grade Nitrile or Neoprene (minimum 5-6 mil) .[1]
-
Why Nitrile? Excellent resistance to the hydrocarbon backbone and compatibility with common solvents used to dissolve this diol.[1] Avoid Latex due to poor organic solvent resistance and allergy risks.[1]
-
Change Frequency: Immediately upon visible contamination or every 2 hours of continuous handling.[1]
-
B. Respiratory Protection
-
Primary Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood with a face velocity of 80–100 fpm.[1]
-
Secondary Control (Outside Hood): If handling sealed containers outside a hood, or in the event of a spill, use a NIOSH-certified N95 or P100 particulate respirator .[1]
C. Ocular & Body Protection
-
Eyes: ANSI Z87.1 Safety Glasses with side shields are the minimum.[1]
-
Upgrade: Use Chemical Splash Goggles if working with large volumes (>100 mL) of solution where splash risk exists.[1]
-
-
Body: Lab Coat (100% Cotton or Nomex) . Synthetic blends (polyester) should be avoided as they can melt into skin in the event of a solvent fire.[1] Buttoned to the neck.[1]
Operational Workflow: The "Safe Loop"
Safety is not just what you wear; it is how you move.[1] This workflow is designed to maintain containment.
Step 1: Pre-Operational Check
-
Verify Fume Hood flow.[1]
-
Inspect glove integrity (inflate test).[1]
-
Prepare a "Solid Waste" container inside the hood before opening the vial.
Step 2: Weighing & Transfer (Critical Risk Point)
-
The Static Problem: Pyrimidine powders are often electrostatic.[1]
-
Technique: Use an anti-static gun if available.[1] If not, use a funnel transfer method rather than a spatula to minimize dust generation.[1]
-
Solubilization: Add solvent (e.g., DMSO) slowly down the side of the vessel to prevent aerosolization of the powder.[1]
Step 3: Decontamination[1]
-
Wipe down the exterior of the stock vial with a Kimwipe soaked in 70% Ethanol or Acetone before removing it from the hood.[1] This prevents "tracking" trace chemicals onto lab benches.[1]
Step 4: Doffing (Removal)[1][8][9]
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" checks that prevent exposure.
Figure 1: The Safe Handling Logic Loop. Note the critical "Stop Work" gate at the Fume Hood check, ensuring no open handling occurs without engineering controls.
Emergency Response & Disposal
Accidental Spills
-
Solid Spill: Do not dry sweep (creates dust).[1] Cover with a wet paper towel (water or ethanol) to dampen, then wipe up.[1] Dispose of as hazardous waste.[1]
-
Solution Spill: Cover with an absorbent pad.[1] Clean area with soap and water.[1][2][4][7]
Disposal Protocol
References
-
PubChem. (2025).[1] Compound Summary: Pyrimidine Derivatives Safety Profile. National Library of Medicine.[1] [Link]
-
National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]
-
OSHA. (2024). Laboratory Safety Guidance. Occupational Safety and Health Administration.[1] [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
